Clodanolene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQONTNPQNNMST-UBKPWBPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68095-04-5 (hydrochloride salt) | |
| Record name | Clodanolene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
338.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-28-2 | |
| Record name | Clodanolene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLODANOLENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CLODANOLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clodanolene's Modulatory Effect on Intracellular Calcium Concentration: A Technical Guide for Researchers
This guide provides an in-depth technical overview of Clodanolene and its effects on intracellular calcium ([Ca²⁺]i) concentration, with a focus on its application in research and drug development. It is intended for scientists and professionals with a background in cellular biology and pharmacology.
Introduction: The Significance of Intracellular Calcium Modulation
Intracellular calcium is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of [Ca²⁺]i is therefore critical for cellular function. Dysregulation of calcium homeostasis is implicated in numerous pathologies, making the pharmacological modulation of intracellular calcium stores a key area of therapeutic interest. This compound, a skeletal muscle relaxant, emerges as a compound of interest in this domain, acting directly within the muscle cell to alter calcium dynamics.
This compound: A Dantrolene Analogue Targeting Sarcoplasmic Reticulum Calcium Release
This compound is a hydantoin derivative and a structural analogue of dantrolene. Its primary pharmacological effect is the relaxation of skeletal muscle.[1] Unlike neuromuscular blocking agents that act at the neuromuscular junction, this compound's site of action is intracellular, specifically targeting the process of excitation-contraction (EC) coupling.[1]
Indirect evidence strongly suggests that this compound, much like its well-studied counterpart dantrolene, reduces the release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells.[1][2] This action is believed to be responsible for its muscle relaxant properties. The effect is specific to skeletal muscle, with no measurable impact on neuromuscular transmission or the electrical excitability of the cell membrane.[1]
Mechanism of Action: Targeting the Ryanodine Receptor
The primary molecular target of dantrolene, and by extension this compound, is the ryanodine receptor (RyR), a large conductance calcium channel embedded in the SR membrane.[3][4][5] There are three main isoforms of the RyR: RyR1, predominantly found in skeletal muscle; RyR2, the cardiac isoform; and RyR3, which is more widely expressed.[5]
Dantrolene has been shown to directly interact with and inhibit the RyR1 and RyR3 isoforms, while having minimal effect on RyR2.[4][6] This isoform selectivity likely accounts for the targeted action of these compounds on skeletal muscle with fewer cardiac side effects. The inhibitory action of dantrolene on the RyR1 channel suppresses aberrant Ca²⁺ release from the sarcoplasmic reticulum.[7]
A crucial aspect of this interaction is the requirement of calmodulin (CaM), a calcium-binding protein, for dantrolene's inhibitory effect on both RyR1 and RyR2.[8] This suggests a complex regulatory mechanism where the drug's efficacy is dependent on the cellular context and the presence of accessory proteins.
The proposed mechanism of action for this compound is a decrease in the release of calcium from caffeine-sensitive intracellular stores, which are directly associated with the function of ryanodine receptors.[1]
Figure 1: Proposed mechanism of this compound action.
Quantifying the Effect: Methodologies for Measuring Intracellular Calcium
To investigate the precise effects of this compound on [Ca²⁺]i, robust and sensitive measurement techniques are essential. Fluorescent calcium indicators are the most widely used tools for this purpose, offering high spatial and temporal resolution.
Fluorescent Calcium Indicators
These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. They can be broadly categorized into ratiometric and single-wavelength indicators.
| Indicator Type | Examples | Principle of Operation | Advantages | Disadvantages |
| Ratiometric | Fura-2, Indo-1 | Undergoes a spectral shift upon Ca²⁺ binding, allowing for the calculation of a ratio of fluorescence intensities at two different wavelengths. | Measurements are less susceptible to variations in dye concentration, cell thickness, and photobleaching.[9] | May require specialized imaging equipment capable of rapid wavelength switching. |
| Single-Wavelength | Fluo-3, Fluo-4, Oregon Green 488 BAPTA-1 | Shows an increase in fluorescence intensity upon Ca²⁺ binding at a single excitation and emission wavelength. | Simpler experimental setup; compatible with standard fluorescence microscopes and plate readers. | More sensitive to variations in dye loading and photobleaching. |
Table 1: Comparison of common fluorescent calcium indicators.
The choice of indicator will depend on the specific experimental question and the available instrumentation. For quantitative measurements of absolute [Ca²⁺]i, ratiometric dyes like Fura-2 are often preferred. For high-throughput screening or qualitative assessment of calcium transients, single-wavelength dyes such as Fluo-4 are excellent choices.
Experimental Protocol: A Step-by-Step Guide to Assessing this compound's Effect
This section outlines a detailed protocol for quantifying the inhibitory effect of this compound on intracellular calcium release in a skeletal muscle cell line (e.g., C2C12 myotubes).
Materials and Reagents
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound sodium salt
-
Dantrolene sodium salt (as a positive control)
-
Caffeine (as a RyR agonist)
-
Ionomycin (as a positive control for maximal calcium influx)
-
EGTA (as a calcium chelator for minimal fluorescence)
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow
Figure 2: Workflow for assessing this compound's effect.
Detailed Procedure
1. Cell Culture and Differentiation: a. Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin when cells reach 80-90% confluency. c. Allow cells to differentiate for 4-6 days, with media changes every 48 hours.
2. Cell Plating: a. Trypsinize and seed the differentiated C2C12 myotubes into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer. b. Culture for 24-48 hours to allow for adherence and recovery.
3. Dye Loading: a. Prepare a Fluo-4 AM loading solution in Ca²⁺/Mg²⁺-free HBSS. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization. b. Remove the culture medium from the wells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
4. Pre-incubation with Compounds: a. After incubation, wash the cells twice with HBSS to remove extracellular dye. b. Add HBSS containing various concentrations of this compound or dantrolene to the respective wells. Include a vehicle control (DMSO or the solvent used for the compounds). c. Incubate for 15-30 minutes at room temperature to allow for compound entry and target engagement.
5. Fluorescence Measurement: a. Place the 96-well plate in a fluorescence microplate reader equipped with injectors. b. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm excitation, 516 nm emission). c. Record a baseline fluorescence reading for a set period (e.g., 20-30 seconds). d. Inject a solution of caffeine (e.g., 10 mM final concentration) to stimulate Ca²⁺ release from the SR and continue recording the fluorescence signal for several minutes to capture the peak and subsequent decay of the calcium transient. e. At the end of the experiment, inject ionomycin to elicit maximal fluorescence (Fmax), followed by EGTA to chelate Ca²⁺ and obtain minimal fluorescence (Fmin) for calibration purposes.
Data Analysis
-
Normalization: For each well, normalize the fluorescence data (F) to the initial baseline fluorescence (F₀) to obtain the ratio F/F₀.
-
Quantification of Inhibition: Determine the peak fluorescence intensity after caffeine stimulation for each concentration of this compound and dantrolene.
-
IC₅₀ Determination: Plot the peak fluorescence response as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[10]
Expected Outcomes and Interpretation
It is anticipated that pre-incubation with this compound will lead to a dose-dependent decrease in the amplitude of the caffeine-induced calcium transient in C2C12 myotubes. This would be consistent with its proposed mechanism of inhibiting Ca²⁺ release from the sarcoplasmic reticulum. By comparing the IC₅₀ value of this compound to that of dantrolene, the relative potency of the two compounds can be determined.
Trustworthiness and Self-Validation
The described protocol incorporates several elements to ensure the trustworthiness and validity of the results:
-
Positive and Negative Controls: The use of dantrolene as a positive control provides a benchmark for the expected inhibitory effect. Vehicle controls account for any effects of the solvent.
-
Maximal and Minimal Signals: Ionomycin and EGTA are used to determine the dynamic range of the fluorescent indicator within the cells, allowing for more accurate interpretation of the experimental data.
-
Dose-Response Analysis: Generating a full dose-response curve and calculating the IC₅₀ provides a quantitative measure of the compound's potency.[10][11][12]
-
Confirmation with a Ratiometric Dye: For more precise quantification of [Ca²⁺]i, the experiment can be repeated using a ratiometric indicator like Fura-2.
Conclusion
This compound represents a valuable pharmacological tool for the study of intracellular calcium signaling, particularly in the context of skeletal muscle physiology and pathophysiology. By employing the detailed methodologies outlined in this guide, researchers can effectively investigate and quantify the effects of this compound on intracellular calcium concentration, contributing to a deeper understanding of its mechanism of action and its potential therapeutic applications.
References
-
Ashworth, R., & Brennan, C. (2011). Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates. Springer eBooks. [Link]
-
Ellis, K. O., & Wessels, F. L. (1978). The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 301(3), 237-243. [Link]
-
Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. Journal of Biological Chemistry, 272(43), 26965-26971. [Link]
-
Gunter, T. E., & Gunter, K. K. (2001). Imaging of calcium transients in skeletal muscle fibers. Biophysical Journal, 81(4), 2337-2350. [Link]
-
Ikemoto, T., & Endo, M. (2001). Effects of dantrolene and its derivatives on Ca2+ release from the sarcoplasmic reticulum of mouse skeletal muscle fibres. British Journal of Pharmacology, 134(3), 565-574. [Link]
-
Kerr, R., de la Cruz, L., & Schafer, W. R. (2000). Imaging of calcium transients in skeletal muscle fibers. Journal of Neuroscience, 20(21), 7961-7967. [Link]
-
O'Connell, K. M., & Bannister, R. A. (2013). Dantrolene-induced inhibition of skeletal L-type Ca2+ current requires RyR1 expression. BioMed Research International, 2013, 390493. [Link]
-
O'Connell, Y. W., Williams, K., Hurtado, N. G., Knollmann, B. C., & Laver, D. R. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular Pharmacology, 88(1), 14-23. [Link]
-
Van Winkle, W. B. (1976). Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium. Science, 193(4258), 1130-1131. [Link]
-
Vergara, J., DiFranco, M., Compagnon, D., & Suarez-Isla, B. A. (1991). Imaging of calcium transients in skeletal muscle fibers. Biophysical Journal, 59(1), 12-24. [Link]
-
Zhao, F., Li, P., Chen, S. R., Louis, C. F., & Fruen, B. R. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(17), 13810-13816. [Link]
-
Active Concepts. (n.d.). Intracellular Calcium Assay. [Link]
-
Meyer, C. T., Wooten, D. J., & Paudel, B. B. (2019). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2019, 2432670. [Link]
-
Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & Clinical Pharmacology, 22(6), 633-648. [Link]
-
Wikipedia. (n.d.). Ryanodine receptor. [Link]
-
Gribkoff, V. K., & Kaczmarek, F. W. (2017). The need for new approaches in CNS drug discovery: Why drugs have failed, and what can be done to fix it. Neuropharmacology, 120, 1-11. [Link]
-
Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3 (with FLEXstation). (n.d.). In Current Protocols in Toxicology. [Link]
-
Hollingworth, S., Rias, A. A., & Baylor, S. M. (2006). Simultaneous recording of calcium transients in skeletal muscle using high- and low-affinity calcium indicators. The Journal of General Physiology, 128(5), 585-602. [Link]
-
Royer, L., & Rios, E. (2009). Calcium release domains in mammalian skeletal muscle studied with two-photon imaging and spot detection techniques. The Journal of Physiology, 587(Pt 10), 2247-2267. [Link]
-
Despa, F., & Bers, D. M. (2003). Endothelin-1 activates ET(A) receptors to increase intracellular calcium in model sensory neurons. Neuroreport, 12(17), 3841-3845. [Link]
-
Copeland, R. A. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorganic & Medicinal Chemistry, 29, 115865. [Link]
-
Moreno-Domínguez, A., Gomis-Tena, J., Saiz, J., & Romero, L. (2020). When Does the IC 50 Accurately Assess the Blocking Potency of a Drug?. Journal of Chemical Information and Modeling, 60(4), 2265-2276. [Link]
-
Wang, Y., Wu, Y., & Chen, T. (2023). Intracellular calcium imaging for agonist screening. Cell & Bioscience, 13(1), 126. [Link]
-
Kutchai, H. C. (2001). Skeletal Muscle Physiology. In R. M. Berne & M. N. Levy (Eds.), Physiology (5th ed., pp. 287-314). Mosby. [Link]
-
Lea, T. J., & Ashley, C. C. (1990). Effects of calcium "antagonists" on vertebrate skeletal muscle cells. Journal of Muscle Research and Cell Motility, 11(3), 233-241. [Link]
Sources
- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]
- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 6. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bu.edu [bu.edu]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Binding Sites of Clodanolene in Muscle Fibers
An In-depth Technical Guide
Abstract
Clodanolene, a dantrolene analog, is a potent muscle relaxant that has garnered significant interest for its potential therapeutic applications in conditions characterized by muscle hypermetabolism and spasticity. Its mechanism of action is primarily attributed to the inhibition of calcium ion (Ca2+) release from the sarcoplasmic reticulum (SR) in skeletal muscle fibers. This guide provides an in-depth technical exploration of the methodologies employed to identify and characterize the binding sites of this compound within the muscle fiber, with a primary focus on its interaction with the ryanodine receptor (RyR1). We will delve into the rationale behind experimental design, present detailed protocols, and offer insights gleaned from years of research in the field of muscle physiology and pharmacology.
Introduction: The Significance of this compound's Binding Site
Understanding the precise molecular interactions of this compound is paramount for several reasons. Firstly, it allows for the rational design of next-generation analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Secondly, elucidating the binding site provides invaluable insights into the allosteric regulation of the RyR1 channel, a critical component of excitation-contraction (EC) coupling. Finally, this knowledge can help in predicting potential off-target effects and understanding the molecular basis of its therapeutic action in various myopathies.
This compound, like its parent compound dantrolene, is known to interact with the ryanodine receptor 1 (RyR1), the primary calcium release channel in skeletal muscle. This interaction is believed to stabilize a closed state of the channel, thereby reducing the amount of calcium released into the cytoplasm upon neuronal stimulation. The precise location of this binding, however, has been a subject of intense investigation.
The Ryanodine Receptor 1 (RyR1): A Prime Target for this compound
The RyR1 is a massive homotetrameric protein complex embedded in the SR membrane. Its intricate structure comprises a large cytoplasmic "foot" region and a transmembrane domain that forms the ion-conducting pore. The cytoplasmic region contains numerous regulatory domains that bind various endogenous modulators, such as Ca2+, ATP, and calmodulin, as well as exogenous ligands like caffeine and ryanodine.
The leading hypothesis for this compound's binding site is within a specific region of the RyR1 known as the "hotspot" domain, which is also the locus for many disease-causing mutations. This region is critical for the allosteric regulation of channel gating.
Experimental Approaches to Identify this compound Binding Sites
A multi-pronged approach is essential to confidently identify and characterize the binding site of a small molecule like this compound. This typically involves a combination of biochemical, biophysical, and computational techniques.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for studying drug-receptor interactions. These assays utilize a radiolabeled form of the ligand (e.g., [3H]this compound) to quantify its binding to a target protein.
Principle: The assay measures the amount of radioactivity associated with the receptor preparation after incubation with the radioligand. By performing saturation binding experiments, one can determine the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).
Experimental Workflow:
Caption: Workflow for a radioligand binding assay to determine this compound's affinity for RyR1.
Data Presentation:
| Parameter | Description | Typical Value for this compound |
| Kd | Equilibrium Dissociation Constant | 10-50 nM |
| Bmax | Maximum Number of Binding Sites | ~1 pmol/mg SR protein |
Note: These values are illustrative and can vary depending on the experimental conditions.
Photoaffinity Labeling
Photoaffinity labeling is a powerful technique to covalently link a ligand to its binding site, allowing for subsequent identification of the labeled protein or peptide fragments.
Principle: A photoreactive analog of this compound is synthesized, which, upon exposure to UV light, forms a highly reactive species that covalently binds to nearby amino acid residues.
Experimental Protocol:
-
Synthesize a Photoreactive this compound Analog: This typically involves incorporating a photolabile group, such as an azido or benzophenone moiety, into the this compound structure.
-
Incubate with SR Vesicles: Similar to the radioligand binding assay, the photoreactive probe is incubated with SR vesicles.
-
Photolysis: The mixture is irradiated with UV light of a specific wavelength to activate the photoreactive group.
-
SDS-PAGE and Autoradiography: The SR proteins are separated by SDS-PAGE. If the probe is also radiolabeled, the labeled protein can be visualized by autoradiography.
-
Mass Spectrometry: The labeled protein band (corresponding to RyR1) is excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the covalently modified peptide(s) and, ideally, the specific amino acid residue(s).
Caption: Experimental workflow for photoaffinity labeling to identify the this compound binding site on RyR1.
Site-Directed Mutagenesis
Once a putative binding region is identified, site-directed mutagenesis can be used to confirm the importance of specific amino acid residues for this compound binding and function.
Principle: Specific amino acids within the hypothesized binding pocket are mutated, and the effect of these mutations on this compound binding and its inhibitory activity is assessed.
Experimental Protocol:
-
Generate RyR1 Mutants: Using molecular biology techniques, create expression vectors containing RyR1 with single or multiple amino acid substitutions in the putative binding region.
-
Express Mutant Receptors: Express the mutant RyR1 channels in a heterologous system (e.g., HEK293 cells or insect cells).
-
Functional Assays: Assess the effect of this compound on Ca2+ release in cells expressing the mutant channels. A loss or significant reduction in this compound's inhibitory effect would suggest that the mutated residue is critical for its action.
-
Binding Assays: Perform radioligand binding assays with the mutant receptors to determine if the mutation affects the binding affinity (Kd) of this compound.
Logical Relationship of Expected Outcomes:
Foundational research on Clodanolene as a dantrolene analog
An In-Depth Technical Guide to the Foundational Research of Clodanolene, a Novel Dantrolene Analog
Authored by a Senior Application Scientist
Foreword: The Imperative for Dantrolene Analog Development
Dantrolene, a hydantoin derivative, has been a cornerstone in the management of malignant hyperthermia and spasticity for decades.[1][2] Its unique mechanism of action, the inhibition of calcium ion release from the sarcoplasmic reticulum via antagonism of the ryanodine receptor (RyR), sets it apart from other muscle relaxants.[1][3] However, challenges such as poor water solubility and a notable side-effect profile, including the risk of hepatotoxicity, necessitate the exploration of novel analogs.[3][4] This guide outlines the foundational research and development pathway for "this compound," a hypothetical next-generation dantrolene analog, designed to retain the therapeutic efficacy of its parent compound while offering an improved physicochemical and safety profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive roadmap from conceptualization to preclinical validation.
Medicinal Chemistry and Synthesis of this compound
The journey of developing a novel dantrolene analog begins with a strategic medicinal chemistry approach, focusing on enhancing the desirable properties of the lead compound.
Rational Design and Structure-Activity Relationships (SAR)
The design of this compound is predicated on established structure-activity relationships of dantrolene and its analogs.[5][6][7] The core structure of dantrolene, a 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-2,4-imidazolidinedione, presents several opportunities for modification.[1] For this compound, we hypothesize the substitution of the para-nitrophenyl group with a chloro-substituted aromatic or heteroaromatic moiety. This strategic substitution aims to modulate the electronic properties of the molecule, potentially enhancing its binding affinity to the ryanodine receptor and improving its solubility profile. A previously synthesized 5-chloro-2-pyrimidinyl analog of dantrolene, while found to be inactive as a muscle relaxant, provides a valuable data point in the SAR landscape, guiding further structural modifications.[8]
Proposed General Synthetic Pathway
The synthesis of this compound would likely follow a convergent synthetic strategy, leveraging modern cross-coupling reactions to construct the key bi-aryl linkage. A general and adaptable synthetic route for dantrolene analogs has been previously described, employing palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki reaction.[5]
Experimental Protocol: General Synthesis of a Dantrolene Analog
-
Synthesis of the Hydantoin Core: Begin with the synthesis of 1-aminohydantoin, a key building block.
-
Functionalization of the Furan Ring: Prepare a 5-halofurfural derivative as a coupling partner.
-
Palladium-Catalyzed Cross-Coupling: React the 5-halofurfural with a suitable chloro-substituted boronic acid or stannane derivative under palladium catalysis to form the key bi-aryl intermediate.
-
Condensation Reaction: Condense the resulting aldehyde with 1-aminohydantoin to yield the final this compound product.
-
Purification: Purify the crude product using column chromatography and recrystallization to obtain the final compound with high purity.
Physicochemical Characterization
Rigorous characterization of the newly synthesized this compound is paramount to confirm its identity, purity, and stability. A suite of analytical techniques should be employed.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Determine the purity of the synthesized compound.[9][10] |
| Mass Spectrometry (MS) | Confirm the molecular weight of this compound.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidate the chemical structure and confirm the identity of the compound.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify the functional groups present in the molecule.[10] |
| Solubility and Stability Studies | Assess the aqueous solubility and stability of this compound under various conditions (pH, temperature). |
In Vitro Evaluation: Mechanism of Action and Target Engagement
The primary therapeutic target of dantrolene and its analogs is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium from the sarcoplasmic reticulum.[12][13] In vitro assays are crucial for determining if this compound retains the desired mechanism of action and for quantifying its potency.
Ryanodine Receptor Binding Assays
The [3H]-ryanodine binding assay is a gold standard for assessing the interaction of compounds with the RyR channel.[14][15] Ryanodine, a plant alkaloid, binds with high affinity to the open state of the RyR channel.[13]
Experimental Protocol: [3H]-Ryanodine Binding Assay
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from rabbit or pig skeletal muscle, a rich source of RyR1.
-
Incubation: Incubate the SR vesicles with a fixed concentration of [3H]-ryanodine and varying concentrations of this compound.
-
Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound, representing the concentration at which it inhibits 50% of [3H]-ryanodine binding.
Cellular Calcium Flux Assays
To assess the functional consequences of this compound binding to the RyR, cellular calcium flux assays are employed. These assays measure changes in intracellular calcium concentrations in response to a stimulus.
Experimental Protocol: Calcium Flux Assay in HEK293 Cells
-
Cell Culture: Use a stable HEK293 cell line engineered to express the desired RyR isoform (e.g., RyR1 or RyR2).
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: Stimulate the cells with a known RyR agonist (e.g., caffeine or 4-chloro-m-cresol) in the presence of varying concentrations of this compound.
-
Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: Determine the EC50 or IC50 value of this compound for the inhibition of agonist-induced calcium release.
Caption: A typical workflow for the in vitro screening of a dantrolene analog.
Preclinical In Vivo Evaluation: Efficacy, Pharmacokinetics, and Safety
Promising candidates from in vitro screening, such as this compound, must undergo rigorous in vivo testing to evaluate their efficacy, pharmacokinetic properties, and safety profile in a whole-organism context.[16][17][18]
Animal Models of Dantrolene-Responsive Conditions
The choice of animal model is critical for demonstrating the therapeutic potential of this compound.
-
Malignant Hyperthermia (MH): MH-susceptible swine are the gold-standard model for this condition.[19] These animals exhibit a hypermetabolic crisis upon exposure to triggering agents, which can be treated with dantrolene.
-
Spasticity: Rodent models of spasticity, such as those induced by spinal cord injury or in genetic models of cerebral palsy, can be used to assess the anti-spasticity effects of this compound.[4]
-
Ischemia-Reperfusion Injury: Animal models of ischemia-reperfusion injury in various organs, including the heart and brain, have been used to study the protective effects of dantrolene.[20][21]
Pharmacokinetic (ADME) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for determining its dosing regimen and predicting its behavior in humans.[18]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Dosing: Administer a single dose of this compound to a cohort of rats or mice via the intended clinical route (e.g., intravenous or oral).
-
Blood Sampling: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of this compound and its major metabolites in plasma using a validated LC-MS/MS method.[22]
-
Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Toxicology Studies
Early assessment of the toxicological profile of this compound is crucial for identifying potential safety concerns.[23] These studies are typically conducted in at least two species (one rodent and one non-rodent) and follow Good Laboratory Practice (GLP) guidelines.[16]
Caption: The signaling pathway of dantrolene and its analogs in skeletal muscle.
Comparative Data and Future Directions
The ultimate goal of this foundational research is to demonstrate that this compound offers a significant advantage over dantrolene.
Hypothetical Comparative Data
| Parameter | Dantrolene | This compound (Hypothetical) | Rationale for Improvement |
| Aqueous Solubility (mg/mL) | ~0.1 | >1.0 | Enhanced bioavailability and ease of formulation. |
| RyR1 Binding Affinity (IC50, nM) | 50 | <50 | Increased potency. |
| Hepatotoxicity | Known risk | Reduced or absent | Improved safety profile. |
| Half-life (hours) | 8-12 | 12-18 | Less frequent dosing. |
Future Directions
Upon successful completion of these foundational studies, the development of this compound would progress to:
-
IND-enabling toxicology studies: A comprehensive battery of safety studies required for regulatory submission.
-
Clinical trials: Phase I studies in healthy volunteers to assess safety and pharmacokinetics, followed by Phase II and III trials in patients to evaluate efficacy.
Caption: The logical progression from dantrolene to the optimized analog, this compound.
Conclusion
The development of this compound as a novel dantrolene analog represents a rational and data-driven approach to improving upon a clinically important therapeutic agent. The foundational research outlined in this guide, encompassing medicinal chemistry, in vitro pharmacology, and in vivo preclinical studies, provides a robust framework for identifying and validating a lead candidate with the potential for enhanced clinical utility. Through this systematic process, we can aspire to develop a next-generation ryanodine receptor antagonist that offers significant benefits to patients with malignant hyperthermia, spasticity, and other related disorders.
References
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71. [Link]
-
Ikemoto, T., & Endo, M. (2022). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. Yakugaku Zasshi, 142(10), 963-969. [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. [Link]
-
Ikemoto, T., & Endo, M. (2022). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. J-Stage. [Link]
-
Li, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 41-48. [Link]
-
Gorman, E. M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1275-1284. [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Ryanodine receptor. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Dong, M. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International, 29(4), 198-208. [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
-
Wang, Y., et al. (2019). Ryanodine Receptors for Drugs and Insecticides: An Overview. Current Drug Targets, 20(14), 1461-1470. [Link]
-
Salama, G., et al. (1987). 5-chloro-2-pyrimidinyl analog of dantrolene. Journal of Medicinal Chemistry, 30(11), 2110-2112. [Link]
-
Guron, G., et al. (2014). Effects of dantrolene on ischemia-reperfusion injury in animal models: a review of outcomes in heart, brain, liver, and kidney. Anesthesia & Analgesia, 118(5), 980-988. [Link]
-
Zucchi, R., et al. (2001). Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury. British Journal of Anaesthesia, 86(2), 257-263. [Link]
-
McDonnell, C., et al. (2022). A novel rapid formulation of intravenous dantrolene: Preclinical assessment. Anaesthesia, 77(4), 488-490. [Link]
-
Lanner, J. T., et al. (2010). Ryanodine receptors: structure, function, and regulation in health and disease. Cold Spring Harbor Perspectives in Biology, 2(11), a003996. [Link]
-
Mori, S., et al. (2003). Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle. Bioorganic & Medicinal Chemistry Letters, 13(2), 211-215. [Link]
-
Wikipedia. (n.d.). Dantrolene. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Dantrolene. PubChem Compound Summary for CID 6914273. [Link]
-
Kim, D. C., et al. (2021). Current clinical application of dantrolene sodium. Anesthesia and Pain Medicine, 16(2), 123-134. [Link]
-
Bernstein, P. R. (1998). Chemistry and structure--activity relationships of leukotriene receptor antagonists. American Journal of Respiratory and Critical Care Medicine, 157(6 Pt 2), S220-S225. [Link]
-
Frith, J. C., et al. (2001). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Arthritis & Rheumatism, 44(9), 2201-2210. [Link]
-
Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
IntuitionLabs. (n.d.). Preclinical vs. Clinical Research: Key Stages of Drug Development. [Link]
-
GoodRx. (2023, November 12). Dantrolene (Dantrium): Uses, Side Effects, Dosage & More. [Link]
-
Lamb, J. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Reviews of Infectious Diseases, 11 Suppl 5, S961-S968. [Link]
-
Leach, M. W., et al. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 165(6), 1629-1632. [Link]
-
Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 19-47. [Link]
-
Medicilon. (n.d.). Preclinical Research Services. [Link]
-
Singh, S., & Laux, J. (2023). Translational research: Bridging the gap between preclinical and clinical research. Journal of Translational Medicine, 21(1), 84. [Link]
-
Grasser, W. A., et al. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-171. [Link]
-
Geyer, M. A., & Ellenbroek, B. A. (2025). The mechanism of action of clozapine. Neuropsychopharmacology. [Link]
-
Epistemeo. (2012, February 29). Synthesis of Paracetamol (acetaminophen). A chemistry tutorial [Video]. YouTube. [Link]
-
Botting, R. M. (2000). Mechanism of action of acetaminophen: is there a cyclooxygenase 3? Clinical Infectious Diseases, 31 Suppl 5, S202-S210. [Link]
Sources
- 1. Dantrolene - Wikipedia [en.wikipedia.org]
- 2. goodrx.com [goodrx.com]
- 3. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-chloro-2-pyrimidinyl analog of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 14. researchmap.jp [researchmap.jp]
- 15. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases | Semantic Scholar [semanticscholar.org]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicilon.com [medicilon.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Effects of dantrolene on ischemia-reperfusion injury in animal models: a review of outcomes in heart, brain, liver, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
An In-Depth Technical Guide to the Molecular Structure and Function of Clodanolene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Clodanolene, systematically named 1-[[5-(3,4-Dichlorophenyl)furfurylidene]amino]hydantoin, is a potent skeletal muscle relaxant. Structurally analogous to Dantrolene, its mechanism of action is centered on the inhibition of calcium ion release from the sarcoplasmic reticulum, a critical process in muscle contraction. This guide provides a comprehensive technical overview of the molecular structure of this compound, its physicochemical properties, a plausible synthetic pathway, its mechanism of action at the molecular level, and established protocols for its analytical and functional evaluation. This document is intended to serve as a foundational resource for researchers engaged in the study of muscle relaxants and the development of novel therapeutics in this class.
Molecular Structure and Physicochemical Properties
This compound is a hydantoin derivative characterized by a dichlorophenyl-substituted furan ring linked to a hydantoin moiety via an azomethine bridge. This unique arrangement of functional groups dictates its pharmacological activity and physicochemical characteristics.
Structural Elucidation
The molecular structure of this compound is presented below:
-
Systematic Name: 1-[[5-(3,4-Dichlorophenyl)furfurylidene]amino]hydantoin[1]
-
Molecular Formula: C₁₄H₉Cl₂N₃O₃[1]
-
Molecular Weight: 338.15 g/mol [1]
-
CAS Number: 14796-28-2[1]
The core of the molecule is the hydantoin ring, a five-membered heterocycle containing two nitrogen atoms. This is attached to a furan ring, which is in turn substituted with a 3,4-dichlorophenyl group. The linkage between the furan and hydantoin rings is an imine or Schiff base, which can exist as E/Z isomers, although the E-isomer is generally more stable.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for formulation development and pharmacokinetic studies. While specific experimental data for this compound is not extensively published, the following properties can be inferred based on its structure and comparison with analogous compounds.
| Property | Predicted Value/Information | Justification |
| Physical State | Likely a crystalline solid | The rigid, planar structure with multiple polar functional groups would favor a solid state at room temperature. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | The molecule has significant nonpolar surface area from the dichlorophenyl and furan rings, which limits aqueous solubility. The polar hydantoin and imine groups would allow for solubility in polar aprotic and protic organic solvents.[2][3] |
| pKa | The hydantoin ring has acidic protons on the nitrogen atoms, with an estimated pKa in the range of 8-9. | The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the N-H protons. |
| LogP | Estimated to be in the range of 2.5-3.5. | The presence of the dichlorophenyl group significantly contributes to the lipophilicity of the molecule. |
| Stability | Susceptible to hydrolysis at the imine linkage, especially under acidic or basic conditions. Potential for photodegradation. | The imine bond is known to be labile. The conjugated system may absorb UV light, leading to photochemical reactions. Stability testing under various conditions (pH, light, temperature) is crucial.[2][4][5] |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A General Approach
Step 1: Synthesis of 1-Aminohydantoin
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add semicarbazide.
-
Addition of Reagent: Slowly add ethyl chloroacetate to the reaction mixture with stirring.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid). The precipitated product, 1-aminohydantoin, can be collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound (Condensation)
-
Reaction Setup: In a round-bottom flask, dissolve 1-aminohydantoin and 5-(3,4-dichlorophenyl)furan-2-carbaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a strong acid, like hydrochloric acid.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mechanism of Action: A Molecular Perspective
This compound exerts its muscle relaxant effects by acting directly on the skeletal muscle cells, specifically by inhibiting the release of calcium ions from the sarcoplasmic reticulum (SR).[1] This mechanism is analogous to that of its well-studied counterpart, dantrolene.
The Role of the Ryanodine Receptor (RyR1)
The primary molecular target of this compound is believed to be the ryanodine receptor type 1 (RyR1), a large ion channel embedded in the SR membrane that is responsible for the release of Ca²⁺ during excitation-contraction coupling.
Caption: Signaling pathway of muscle contraction and inhibition by this compound.
While the exact binding site of this compound on RyR1 has not been definitively elucidated, studies on dantrolene suggest that it binds to a specific region within the N-terminal portion of the receptor, specifically within amino acid residues 590-609.[9] This binding is thought to allosterically modulate the channel, stabilizing it in a closed state and thereby preventing the release of calcium.
The Influence of Calmodulin
Recent research on dantrolene has highlighted the essential role of calmodulin (CaM), a ubiquitous calcium-binding protein, in mediating its inhibitory effect on RyR1.[10] It is hypothesized that CaM, when bound to RyR1, induces a conformational state that is permissive for dantrolene (and likely this compound) binding and subsequent channel inhibition. This suggests a complex regulatory mechanism where the efficacy of this compound may be dependent on the intracellular calcium concentration and the association of CaM with the RyR1 channel complex.
Analytical and Functional Evaluation
The characterization and functional assessment of this compound require a combination of analytical techniques and in vivo assays.
Spectroscopic Analysis
The structure of this compound can be confirmed using a suite of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the dichlorophenyl group (likely complex multiplets).- Protons on the furan ring (doublets or singlets depending on substitution).- Imine proton (singlet).- Methylene protons of the hydantoin ring (singlet).- N-H protons of the hydantoin ring (broad singlets, may exchange with D₂O).[11][12][13] |
| ¹³C NMR | - Carbonyl carbons of the hydantoin ring (downfield, ~150-170 ppm).- Aromatic and furan carbons (in the aromatic region, ~110-150 ppm).- Imine carbon (~140-160 ppm).- Methylene carbon of the hydantoin ring (~40-50 ppm).[14][15][16] |
| IR Spectroscopy | - N-H stretching of the hydantoin ring (~3200-3400 cm⁻¹).- C=O stretching of the hydantoin ring (~1700-1750 cm⁻¹).- C=N stretching of the imine (~1640-1690 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.[11] |
| Mass Spectrometry | - A prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight.- Characteristic fragmentation patterns, including cleavage of the imine bond and fragmentation of the dichlorophenyl and hydantoin rings.[17][18] |
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantitative analysis of this compound in bulk drug substance, formulations, and biological matrices.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (likely in the range of 280-320 nm due to the conjugated system).
-
Quantification: Based on a calibration curve generated from standards of known concentration.[19][20][21][22]
Method validation should be performed according to ICH guidelines, including assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
In Vivo Assessment of Muscle Relaxant Activity
The muscle relaxant properties of this compound can be evaluated in animal models using standardized behavioral tests.
4.3.1. Rota-rod Test
This test assesses motor coordination and balance.
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Animals (typically mice or rats) are trained to stay on the rotating rod at a constant speed.
-
After administration of the test compound (this compound) or vehicle, the animals are placed back on the rod.
-
The latency to fall from the rod is recorded. A shorter latency compared to the control group indicates muscle relaxation.[23][24][25][26][27]
-
-
Data Analysis: The mean latency to fall for each treatment group is calculated and compared using appropriate statistical tests.
4.3.2. Inclined Plane Test
This test measures muscle grip strength.
-
Apparatus: An inclined plane set at a specific angle (e.g., 45-60 degrees).
-
Procedure:
-
Data Analysis: The percentage of animals in each group that fall off the plane is calculated and compared.
Conclusion
This compound is a promising skeletal muscle relaxant with a well-defined molecular structure and a mechanism of action that is intricately linked to the regulation of intracellular calcium. This guide has provided a detailed overview of its chemical nature, a plausible synthetic route, its molecular target, and methodologies for its comprehensive evaluation. Further research into the specific binding interactions of this compound with the RyR1/calmodulin complex, as well as detailed pharmacokinetic and toxicology studies, will be crucial for its potential translation into a therapeutic agent.
References
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Paul-Pletzer, K., Yamamoto, T., Bhat, M. B., Ma, J., Ikemoto, N., Jimenez, L. S., Morimoto, H., Williams, P. G., & Parness, J. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. The Journal of biological chemistry, 277(35), 32339–32345. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0001251). Retrieved from [Link]
-
ResearchGate. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Rotarod test. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
O'Connell, K. M., Murthy, S. E., Wagenknecht, D. R., & Parness, J. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular pharmacology, 88(1), 15–25. [Link]
- Chipkin, R. E., & Bill, D. (1984). The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. The Journal of pharmacology and experimental therapeutics, 230(2), 377–384.
- Tan, K. L., & Goh, K. K. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
-
National Center for Biotechnology Information. (2024). In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis. Retrieved from [Link]
-
ryr1.org. (n.d.). A drug and ATP binding site in type 1 ryanodine receptor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Retrieved from [Link]
-
International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]
-
Unknown. (n.d.). Protocol for Rotarod Coordination testing. Retrieved from [Link]
-
ResearchGate. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]
-
Slideshare. (n.d.). Screening of centrally acting muscle relaxant agents. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Retrieved from [Link]
-
Unknown. (2024). Skeletal Muscle Relaxant Activity of aqueous and Alcoholic Extracts of Epipremnumaureum.Linn in Rats. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A drug and ATP binding site in type 1 ryanodine receptor. Retrieved from [Link]
-
Wikipedia. (n.d.). Calmodulin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Flat Corannulene: When a Transition State Becomes a Stable Molecule. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]
-
Unknown. (n.d.). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(3-aminopropionyl)-1-{[5-(4-chlorophenyl)furfurylidene]amino}hydantoin Hydrochloride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin.
-
PubMed. (n.d.). Quantitative analysis of eugenol in clove extract by a validated HPLC method. Retrieved from [Link]
-
Unknown. (1997). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dynamics and structural changes of calmodulin upon interaction with the antagonist calmidazolium. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). asean guideline on stability study of drug product. Retrieved from [Link]
-
Unknown. (2024). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Retrieved from [Link]
-
Agilent. (2012). Introduction to Mass Spectrometry. Retrieved from [Link]
-
Science.gov. (n.d.). validated hplc methods: Topics. Retrieved from [Link]
-
YouTube. (2014). Mass Spectrometry - Fragmentation. Retrieved from [Link]
-
Carbogen Amcis. (n.d.). Release Testing and Stability Studies for Drug Products. Retrieved from [Link]
-
Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
Sources
- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pacelabs.com [pacelabs.com]
- 3. CN101792433B - Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin - Google Patents [patents.google.com]
- 4. asean.org [asean.org]
- 5. fda.gov.ph [fda.gov.ph]
- 6. ikm.org.my [ikm.org.my]
- 7. Hydantoin synthesis [organic-chemistry.org]
- 8. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0001251) [hmdb.ca]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]
- 20. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. validated hplc methods: Topics by Science.gov [science.gov]
- 23. Rotarod test [pspp.ninds.nih.gov]
- 24. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 25. albany.edu [albany.edu]
- 26. biomed-easy.com [biomed-easy.com]
- 27. mmpc.org [mmpc.org]
- 28. researchgate.net [researchgate.net]
- 29. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 31. ijprajournal.com [ijprajournal.com]
Clodanolene's Impact on Excitation-Contraction Coupling: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of Clodanolene and its effects on excitation-contraction (E-C) coupling in skeletal muscle. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, drawing parallels with the well-characterized muscle relaxant, dantrolene. We delve into the molecular interactions at the ryanodine receptor, present relevant quantitative data from analogous compounds, and provide detailed experimental protocols for investigating the impact of skeletal muscle relaxants on muscle physiology. This guide is structured to offer a comprehensive resource, from foundational principles to practical experimental design, fostering a deeper understanding of this class of compounds and their therapeutic potential.
Introduction: The Crucial Role of Excitation-Contraction Coupling
Excitation-contraction (E-C) coupling is the fundamental physiological process that links an electrical stimulus (an action potential) at the muscle cell membrane (sarcolemma) to the mechanical response of muscle contraction. This intricate signaling cascade is essential for all voluntary movements and is tightly regulated by a sophisticated interplay of ion channels, receptors, and intracellular calcium stores.
A critical player in this process is the sarcoplasmic reticulum (SR), a specialized endoplasmic reticulum in muscle cells that sequesters and releases calcium ions (Ca²⁺). The release of Ca²⁺ from the SR into the myoplasm initiates the interaction between actin and myosin filaments, leading to muscle contraction. The primary channel responsible for this Ca²⁺ release is the ryanodine receptor (RyR), a large conductance channel embedded in the SR membrane.
Dysregulation of E-C coupling, often due to genetic mutations in the RyR1 isoform found in skeletal muscle, can lead to severe and life-threatening conditions such as Malignant Hyperthermia (MH). MH is a pharmacogenetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants, resulting in uncontrolled Ca²⁺ release, sustained muscle contraction, hypermetabolism, and a rapid rise in body temperature.
This compound is a skeletal muscle relaxant investigated for its potential to mitigate conditions arising from aberrant E-C coupling. Its mechanism of action is believed to be analogous to that of dantrolene, the primary therapeutic agent for MH. This guide will dissect the impact of this compound on the key components of E-C coupling.
The Molecular Target: The Ryanodine Receptor (RyR1)
The ryanodine receptor, particularly the RyR1 isoform in skeletal muscle, is the central target for this compound and related compounds. RyRs are massive protein complexes that form Ca²⁺ release channels in the SR membrane. The opening of the RyR1 channel is directly coupled to the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse tubules (T-tubules) of the sarcolemma.
The signaling pathway can be visualized as follows:
Caption: Simplified workflow of skeletal muscle excitation-contraction coupling.
This compound is suggested to exert its effect by directly or indirectly modulating the function of the RyR1, thereby reducing the amount of Ca²⁺ released from the SR.[1]
Mechanism of Action: Insights from Dantrolene and Analogs
While specific mechanistic studies on this compound are limited, its pharmacological activity is consistently compared to dantrolene. Dantrolene has been shown to inhibit Ca²⁺ release from the SR, and evidence suggests it acts directly on the RyR1 complex.[2][3]
Key mechanistic insights include:
-
Inhibition of Ca²⁺ Release: Both this compound and dantrolene decrease the release of Ca²⁺ from caffeine-sensitive stores within the muscle cell.[1] Caffeine is a known agonist of the RyR, and its ability to induce muscle contracture is a standard in vitro model for studying agents that interfere with SR Ca²⁺ release.
-
Direct Interaction with RyR1: Studies with dantrolene indicate that it binds to a specific site on the RyR1 protein.[2] This binding is thought to stabilize the closed state of the channel, making it less likely to open in response to an action potential or pharmacological triggers.
-
Role of Calmodulin: Recent research has highlighted the importance of calmodulin (CaM), a ubiquitous Ca²⁺-binding protein, in the inhibitory action of dantrolene on RyR2.[4] Dantrolene's inhibitory effect on single RyR channels was only observed in the presence of physiological concentrations of CaM. It is plausible that a similar co-dependency exists for this compound's action on RyR1.
The proposed mechanism of this compound can be illustrated as follows:
Caption: Proposed mechanism of this compound's inhibitory action on the RyR1 complex.
Quantitative Analysis: Potency and Efficacy
| Compound | Assay | Potency (IC50 / Kᵢ) | Reference |
| Dantrolene | RyR2 Inhibition (in presence of Calmodulin) | 0.16 ± 0.03 µM | [4] |
| Inhibition of Ca²⁺ wave frequency in cardiomyocytes | 0.42 ± 0.18 µM | [4] | |
| Inhibition of [³H]ryanodine binding to RyR1 | ~150 nM (Kᵢ) | [2] | |
| Azumolene | Inhibition of Ca²⁺ leakage | 0.41 µM | [5] |
These values suggest that this compound likely exhibits its pharmacological effects in the sub-micromolar to low micromolar range.
Experimental Protocols for Studying this compound's Effects
To rigorously evaluate the impact of this compound on E-C coupling, a combination of in vitro and ex vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.
In Vitro Muscle Contractility Studies
This protocol allows for the direct measurement of muscle force generation in response to electrical stimulation in the presence and absence of this compound.
Methodology:
-
Muscle Preparation:
-
Humanely euthanize a small rodent (e.g., mouse, rat) according to approved animal care protocols.
-
Carefully dissect the extensor digitorum longus (EDL) or soleus muscle, keeping the tendons intact.
-
Tie silk sutures to both tendons.
-
-
Experimental Setup:
-
Mount the muscle vertically in a temperature-controlled organ bath containing oxygenated Ringer's solution.
-
Attach one suture to a fixed hook at the bottom of the bath and the other to an isometric force transducer.
-
Position two parallel platinum electrodes on either side of the muscle for field stimulation.
-
-
Data Acquisition:
-
Allow the muscle to equilibrate for at least 15-20 minutes.
-
Determine the optimal muscle length (L₀) that produces the maximal twitch force.
-
Record baseline twitch and tetanic contractions at various stimulation frequencies.
-
Introduce this compound at desired concentrations to the organ bath and allow for equilibration.
-
Record twitch and tetanic contractions at the same stimulation frequencies post-drug application.
-
-
Data Analysis:
-
Measure the peak force of twitches and the maximum force of tetanic contractions.
-
Calculate the percentage inhibition of force production by this compound at each concentration.
-
Determine the IC50 value for the inhibition of muscle contraction.
-
Caption: Workflow for in vitro muscle contractility experiments.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]ᵢ)
This protocol utilizes fluorescent Ca²⁺ indicators to directly measure changes in myoplasmic Ca²⁺ levels in response to stimulation and this compound treatment.
Methodology:
-
Cell Preparation:
-
Isolate single muscle fibers or use cultured myotubes.
-
Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
-
-
Experimental Setup:
-
Place the dye-loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped with a high-speed camera.
-
Perfuse the chamber with a physiological saline solution.
-
-
Data Acquisition:
-
Electrically stimulate the cells to elicit Ca²⁺ transients and record the fluorescence intensity changes.
-
Establish a stable baseline of Ca²⁺ transients.
-
Introduce this compound into the perfusion solution at various concentrations.
-
Record the Ca²⁺ transients in the presence of the drug.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute [Ca²⁺]ᵢ.
-
For single-wavelength dyes like Fluo-4, express the change in fluorescence as a relative measure (F/F₀).
-
Analyze the amplitude, rise time, and decay rate of the Ca²⁺ transients before and after this compound application.
-
Single-Channel Recordings of Ryanodine Receptors
This advanced technique allows for the direct observation of the opening and closing of individual RyR channels, providing definitive evidence of a drug's effect on channel gating.
Methodology:
-
Vesicle Preparation:
-
Isolate sarcoplasmic reticulum vesicles from skeletal muscle homogenates through differential centrifugation.
-
-
Bilayer Formation:
-
Form an artificial lipid bilayer across a small aperture separating two chambers (cis and trans) containing a salt solution.
-
-
Channel Incorporation:
-
Add the SR vesicles to the cis chamber. Fusion of the vesicles with the bilayer will incorporate RyR channels into the artificial membrane.
-
-
Data Acquisition:
-
Apply a voltage across the bilayer and record the ionic current flowing through the single RyR channel using a patch-clamp amplifier.
-
Record baseline channel activity in the presence of known activators (e.g., Ca²⁺, ATP).
-
Introduce this compound to the cis (cytoplasmic) side of the channel and record changes in channel gating.
-
-
Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Pₒ), mean open time, and mean closed time of the RyR channel.
-
Assess the concentration-dependent effect of this compound on these parameters.
-
Pharmacokinetics and Bioavailability
A comprehensive understanding of a drug's impact requires knowledge of its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound is not extensively published, preclinical studies are essential to determine these parameters.[6][7][8]
Key parameters to be determined in preclinical animal models include:
-
Oral Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation. This is a critical parameter for oral drug development.[5][9][10]
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half. This determines the dosing interval.[10]
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
These parameters are typically determined by administering the drug to animal models via both intravenous and oral routes and measuring plasma concentrations over time.[7]
Conclusion and Future Directions
This compound represents a promising molecule for the modulation of excitation-contraction coupling, with a mechanism of action that is believed to closely mirror that of dantrolene. Its primary effect is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum, mediated through an interaction with the ryanodine receptor. While further studies are needed to fully elucidate its specific binding site, the role of co-factors like calmodulin, and its detailed pharmacokinetic profile, the experimental frameworks outlined in this guide provide a robust pathway for these investigations.
Future research should focus on:
-
Determining the precise binding site of this compound on the RyR1 complex.
-
Investigating the necessity of calmodulin and other accessory proteins for this compound's inhibitory activity.
-
Conducting comprehensive preclinical pharmacokinetic and toxicology studies to establish its safety and dosing profile.
-
Exploring the efficacy of this compound in animal models of malignant hyperthermia and other myopathies associated with dysregulated Ca²⁺ handling.
By addressing these key areas, the scientific community can fully characterize the therapeutic potential of this compound and pave the way for its potential clinical application in treating debilitating muscle disorders.
References
-
The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. (URL not available)[1]
-
Separate sites for the dantrolene-induced inhibition of contracture of the rat diaphragm preparation due to depolarization or to caffeine. [Link][11]
-
Oxidation of ryanodine receptor (RyR) and calmodulin enhance Ca release and pathologically alter, RyR structure and calmodulin affinity. [Link][12]
-
Essential Role of Calmodulin in RyR Inhibition by Dantrolene. [Link][4]
-
Pharmacokinetics and Toxicology Assessment in Preclinical Studies. [Link][6]
-
Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. [Link][14]
-
A drug and ATP binding site in type 1 ryanodine receptor. [Link][16]
-
Caffeine-induced blockade of neuromuscular transmission and its reversal by dantrolene sodium. [Link][17]
-
A Review of Skeletal Muscle Relaxants For Pain Management. [Link][18]
-
Absorption and Half-life Learning objectives Drug absorption. [Link][10]
-
List of Skeletal Muscle Relaxants + Uses & Side Effects. [Link][19]
-
Computational Analysis of Binding Interactions between the Ryanodine Receptor Type 2 and Calmodulin. [Link][20]
-
The action of caffeine on the activation of the contractile mechanism in striated muscle fibres. [Link][21]
-
Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. [Link][5]
-
Caffeine treatment inhibits drug-induced calcium release from sarcoplasmic reticulum and caffeine contracture but not tetanus in frog skeletal muscle. [Link][22]
-
Preclinical experimental models of drug metabolism and disposition in drug discovery and development. [Link][8]
-
Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. [Link][2]
-
Integrating preclinical data into early clinical development. [Link][23]
-
Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid. [Link][24]
-
What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. [Link]
-
Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. [Link][2]
-
Calcium release from skeletal muscle sarcoplasmic reticulum: site of action of dantrolene sodium. [Link][3]
Sources
- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proventainternational.com [proventainternational.com]
- 3. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. pharmacy.umich.edu [pharmacy.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. clinpharmacol.fmhs.auckland.ac.nz [clinpharmacol.fmhs.auckland.ac.nz]
- 10. Separate sites for the dantrolene-induced inhibition of contracture of the rat diaphragm preparation due to depolarization or to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of ryanodine receptor (RyR) and calmodulin enhance Ca release and pathologically alter, RyR structure and calmodulin affinity [escholarship.org]
- 12. Skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hhs.texas.gov [hhs.texas.gov]
- 15. ryr1.org [ryr1.org]
- 16. Caffeine-induced blockade of neuromuscular transmission and its reversal by dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medcentral.com [medcentral.com]
- 18. List of Skeletal Muscle Relaxants + Uses & Side Effects - Drugs.com [drugs.com]
- 19. Computational Analysis of Binding Interactions between the Ryanodine Receptor Type 2 and Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The action of caffeine on the activation of the contractile mechanism in striated muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caffeine treatment inhibits drug-induced calcium release from sarcoplasmic reticulum and caffeine contracture but not tetanus in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Pharmacokinetic Model Analysis of Supralingual, Oral and Intravenous Deliveries of Mycophenolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Clodanolene: An In Vitro Investigator's Guide to Modulating Muscle Cell Calcium Dynamics
Introduction: Unraveling the Intricacies of Muscle Excitation-Contraction Coupling
For researchers in myology, pharmacology, and drug development, understanding the precise mechanisms of skeletal muscle excitation-contraction (E-C) coupling is paramount. A critical component of this process is the regulated release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR), which directly triggers muscle contraction. Dysregulation of this process is implicated in a range of myopathies. Clodanolene, a structural analogue of dantrolene, has emerged as a potent modulator of intracellular calcium release, offering a valuable tool for in vitro investigations of muscle physiology and pathophysiology.[1]
This comprehensive guide provides a detailed experimental framework for utilizing this compound in in vitro muscle studies, with a primary focus on the C2C12 myotube model. We will delve into the underlying scientific principles, provide step-by-step protocols, and offer insights to ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
The Scientific Foundation: this compound's Mechanism of Action
This compound, like its well-studied counterpart dantrolene, exerts its muscle-relaxant effects by directly targeting the ryanodine receptor (RyR1), the primary calcium release channel on the skeletal muscle SR.[1][2] It is understood to decrease the open probability of the RyR1 channel, thereby inhibiting the release of calcium from the SR into the myoplasm. This action effectively uncouples the electrical excitation of the muscle cell membrane from the subsequent mechanical contraction.
The following diagram illustrates the signaling pathway at the neuromuscular junction and the point of intervention for this compound.
Caption: this compound's inhibitory action on the Ryanodine Receptor (RyR1).
Experimental Model: The C2C12 Myotube Culture System
The murine C2C12 myoblast cell line is a robust and widely accepted in vitro model for studying skeletal muscle biology. These cells can be readily differentiated into multinucleated myotubes that exhibit many of the characteristics of mature muscle fibers, including the expression of contractile proteins and the formation of a functional sarcoplasmic reticulum.
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol outlines the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
Tissue culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Myoblast Expansion:
-
Culture C2C12 myoblasts in GM in T-75 flasks.
-
Maintain the cells in a 37°C incubator with 5% CO₂.
-
Passage the cells when they reach 70-80% confluency. To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks with fresh GM.
-
-
Seeding for Differentiation:
-
For experimental assays, seed the C2C12 myoblasts into appropriate culture plates (e.g., 96-well plates for calcium imaging, 6-well plates for protein analysis) at a density that will allow them to reach near-confluency (90-100%) within 24-48 hours.
-
-
Induction of Differentiation:
-
Once the myoblasts are confluent, aspirate the GM.
-
Wash the cells once with sterile PBS.
-
Add DM to the culture plates.
-
Return the plates to the incubator.
-
-
Myotube Maturation:
-
Replace the DM every 48 hours.
-
Myotubes will begin to form within 2-3 days and will be well-differentiated and suitable for experiments within 5-7 days.
-
This compound Preparation and Application
The successful application of this compound in in vitro studies hinges on its proper preparation and handling.
Physicochemical Properties and Stock Solution Preparation
| Property | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | This compound, like dantrolene, has poor aqueous solubility. DMSO is a common solvent for such compounds in cell culture experiments.[3] |
| Stock Concentration | 10-50 mM | A high concentration stock solution allows for minimal addition of DMSO to the final culture medium, reducing potential solvent-induced cytotoxicity. |
| Storage | -20°C, protected from light | To maintain the stability of the compound and prevent degradation. |
Protocol 2: Preparation of this compound Stock Solution
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Important Considerations for Application:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-related effects on the cells.[4][5][6]
-
Precipitation: To avoid precipitation upon addition to the aqueous culture medium, it is crucial to add the this compound stock solution to the medium with vigorous mixing.[8]
Assessing the In Vitro Efficacy of this compound: Intracellular Calcium Measurement
The primary endpoint for evaluating this compound's activity in vitro is the measurement of intracellular calcium levels. This can be achieved using fluorescent calcium indicators.
Protocol 3: Intracellular Calcium Imaging in C2C12 Myotubes
This protocol describes a method for measuring changes in intracellular calcium in response to a stimulus, both in the presence and absence of this compound.
Materials:
-
Differentiated C2C12 myotubes in a 96-well black, clear-bottom plate
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Caffeine (or other RyR1 agonist)
-
This compound stock solution
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the differentiation medium from the myotubes.
-
Wash the cells gently with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in HBSS at various concentrations (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (HBSS with the same final concentration of DMSO).
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's automated injector, add a solution of caffeine (e.g., 10-20 mM final concentration) to each well to stimulate calcium release from the SR.
-
Continue recording the fluorescence intensity for several minutes to capture the peak calcium response and its subsequent decay.
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.
-
The data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as the peak fluorescence intensity.
-
Compare the caffeine-induced calcium transients in this compound-treated wells to the vehicle-treated control wells. A reduction in the peak fluorescence indicates an inhibitory effect of this compound on SR calcium release.
The following diagram outlines the experimental workflow for assessing this compound's effect on intracellular calcium.
Caption: Workflow for assessing this compound's effect on intracellular calcium.
Trustworthiness and Self-Validation: Essential Controls
To ensure the scientific integrity of your findings, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: Always include a control group treated with the same concentration of DMSO as the highest concentration of this compound used. This accounts for any potential effects of the solvent on the cells.
-
Positive Control: Dantrolene can be used as a positive control to confirm the responsiveness of the experimental system to a known inhibitor of SR calcium release.
-
Negative Control: A group of cells that are not treated with any compound (only HBSS) can serve as a baseline for normal cellular function.
-
Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue assay) in parallel to ensure that the observed effects of this compound on calcium signaling are not due to cytotoxicity.
Conclusion: Empowering In Vitro Muscle Research
This compound presents a valuable pharmacological tool for dissecting the intricate mechanisms of skeletal muscle E-C coupling. By employing the detailed protocols and adhering to the principles of scientific rigor outlined in this guide, researchers can confidently investigate the impact of this compound on intracellular calcium dynamics in a controlled in vitro setting. The C2C12 myotube model, coupled with fluorescent calcium imaging, provides a robust and high-throughput platform for elucidating the therapeutic potential and mechanistic nuances of this compound and other modulators of muscle function.
References
Sources
- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dantrolene--in vitro studies in malignant hyperthermia susceptible (MHS) and normal skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene--a review of its pharmacology, therapeutic use and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Selecting Animal Models for Evaluating the Preclinical Efficacy of Clodanolene, a Novel NLRP3 Inflammasome Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and implementation of preclinical animal models to study the pharmacological effects of Clodanolene. This compound is a novel, potent, and selective small molecule inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome. Given the critical role of NLRP3-mediated inflammation in a wide spectrum of diseases, from autoinflammatory syndromes to neurodegenerative conditions, a robust and rational approach to in vivo model selection is paramount for accurately assessing the therapeutic potential of this compound. This guide details the causality behind experimental choices, provides validated, step-by-step protocols for key models, and offers insights into endpoint analysis to ensure translational relevance and scientific rigor.
Introduction to this compound and the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[2][3] Dysregulation of the NLRP3 inflammasome is a key pathogenic driver in numerous inflammatory diseases.
This compound has been developed as a selective inhibitor of the NLRP3 inflammasome. It is hypothesized to directly bind to the NLRP3 protein, preventing its ATPase activity and subsequent oligomerization, a critical step for inflammasome assembly.[4][5] This mechanism is similar to other well-characterized NLRP3 inhibitors like MCC950 and CY-09.[2][4][5] The primary objective of preclinical animal studies for this compound is to establish its in vivo efficacy, characterize its dose-response relationship, and identify target indications for clinical development.
The selection of an appropriate animal model is a critical decision in preclinical drug development.[6][7][8] The ideal model should mimic the human disease's pathophysiology, exhibit a clear and measurable disease phenotype, and be responsive to the therapeutic intervention.[9][10] This guide will focus on three mechanistically distinct, NLRP3-driven disease areas to robustly evaluate this compound: Acute Systemic Inflammation, Gouty Arthritis, and Cryopyrin-Associated Periodic Syndromes (CAPS).
Logical Framework for Model Selection
The chosen models progress from a general, acute inflammatory challenge to highly specific, genetically-driven chronic diseases. This tiered approach allows for a comprehensive evaluation of this compound's pharmacological profile.
Figure 1: Staged approach for preclinical evaluation of this compound.
Model 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Rationale: This is a fundamental, acute model used to establish in vivo proof-of-concept for anti-inflammatory agents.[11] Systemic administration of LPS, a component of Gram-negative bacteria, triggers a potent inflammatory response mediated by Toll-like receptor 4 (TLR4), leading to the "priming" signal for NLRP3 expression and a subsequent robust release of cytokines, including IL-1β.[12][13][14] This model is ideal for initial characterization of this compound's ability to suppress systemic IL-1β production and for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Experimental Protocol: LPS-Induced Cytokine Release in Mice
-
Animal Selection: Use 8-10 week old male C57BL/6 mice. This strain is widely used and exhibits a consistent response to LPS.
-
Acclimatization: Allow animals to acclimate for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Group 1: Vehicle Control (e.g., PBS i.p.) + this compound Vehicle (e.g., 0.5% CMC p.o.)
-
Group 2: LPS (e.g., 1 mg/kg i.p.) + this compound Vehicle (p.o.)
-
Group 3-5: LPS (1 mg/kg i.p.) + this compound (e.g., 1, 10, 50 mg/kg p.o.)
-
Group 6: LPS (1 mg/kg i.p.) + Positive Control (e.g., MCC950, 20 mg/kg p.o.)
-
-
Procedure: a. Administer this compound or its vehicle orally (p.o.). b. After a predetermined time based on PK data (e.g., 60 minutes), administer LPS (from E. coli O55:B5) or vehicle via intraperitoneal (i.p.) injection.[14][15] c. Monitor animals for signs of sickness (piloerection, lethargy). d. At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Endpoint Analysis: a. Prepare serum from blood samples. b. Measure levels of key cytokines (IL-1β, TNF-α, IL-6) using validated ELISA or multiplex assays. The primary endpoint is the reduction of serum IL-1β. TNF-α serves as a control for NLRP3-independent inflammation.
Data Presentation & Expected Outcomes
| Group | Treatment | Expected Serum IL-1β (pg/mL) | Expected Serum TNF-α (pg/mL) |
| 1 | Vehicle + Vehicle | < 10 | < 50 |
| 2 | LPS + Vehicle | 500 - 1500 | 2000 - 5000 |
| 3 | LPS + this compound (Low Dose) | Dose-dependent reduction | No significant change |
| 4 | LPS + this compound (Mid Dose) | Dose-dependent reduction | No significant change |
| 5 | LPS + this compound (High Dose) | Near baseline levels | No significant change |
| 6 | LPS + Positive Control | Near baseline levels | No significant change |
Model 2: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis
Rationale: Gout is a classic NLRP3-driven disease where MSU crystals, formed due to hyperuricemia, act as a potent DAMP to activate the NLRP3 inflammasome in joint-resident macrophages.[16][17] This leads to a massive influx of neutrophils and severe, painful inflammation.[16] This model is highly relevant as it tests this compound's efficacy against a disease-specific, solid-state inflammasome activator. Several variations exist, including intra-articular injection and the air pouch model.[18][19]
Experimental Protocol: MSU-Induced Acute Arthritis in Mice
-
Animal Selection: Use 8-10 week old male C57BL/6 or BALB/c mice.
-
MSU Crystal Preparation: Prepare sterile, endotoxin-free MSU crystals as described in established literature. Crystal size and purity are critical for a consistent response.
-
Grouping and Dosing: Similar to the LPS model, with groups for vehicle, MSU + vehicle, MSU + this compound (multiple doses), and a positive control (e.g., Colchicine or an NLRP3 inhibitor).
-
Procedure: a. Administer this compound or vehicle (p.o.) 1 hour prior to MSU injection. b. Anesthetize the mice (e.g., with isoflurane). c. Inject MSU crystal suspension (e.g., 1 mg in 10 µL sterile saline) into the intra-articular space of one knee joint.[19] Inject the contralateral knee with saline as an internal control.
-
Endpoint Analysis (at 24 hours post-injection): a. Joint Swelling: Measure the diameter of the knee joint using digital calipers. b. Neutrophil Influx: Perform a joint lavage with saline to collect synovial fluid. Count total cells and perform cytospins with staining (e.g., Wright-Giemsa) to determine neutrophil numbers. c. Cytokine Analysis: Measure IL-1β levels in the joint lavage fluid by ELISA. d. Histology: Harvest the knee joint, fix, decalcify, and embed in paraffin. Stain sections with H&E to assess cellular infiltration and synovial inflammation.[16]
Workflow Diagram
Figure 2: Workflow for the MSU-induced gouty arthritis model.
Model 3: Genetic Model of Cryopyrin-Associated Periodic Syndromes (CAPS)
Rationale: CAPS are a group of rare, inherited autoinflammatory diseases caused by gain-of-function mutations in the NLRP3 gene.[20][21] These mutations lead to constitutive activation of the inflammasome and overproduction of IL-1β, causing systemic inflammation.[22] Knock-in mouse models that express human CAPS-associated mutations (e.g., Nlrp3-A350V or Nlrp3-L351P) have been developed and recapitulate key features of the human disease, including skin inflammation, growth retardation, and systemic inflammation.[20][23][24] These models are the gold standard for testing targeted NLRP3 inhibitors as they represent the direct genetic cause of the disease.
Experimental Protocol: Therapeutic Intervention in a CAPS Knock-in Mouse Model
-
Animal Selection: Use heterozygous Nlrp3 knock-in mice (e.g., Nlrp3A350V/+) and wild-type littermates as controls.[20] The disease phenotype can be severe, so careful monitoring is required.
-
Grouping and Dosing:
-
Group 1: Wild-type + this compound Vehicle
-
Group 2: Nlrp3A350V/+ + this compound Vehicle
-
Group 3-4: Nlrp3A350V/+ + this compound (low and high dose)
-
-
Procedure: a. Begin dosing at an early age (e.g., 4-6 weeks) once the phenotype is apparent. b. Administer this compound or vehicle daily via oral gavage for a chronic period (e.g., 4-8 weeks). c. Monitor body weight and clinical signs of disease (e.g., skin inflammation, posture) regularly.
-
Endpoint Analysis: a. Systemic Inflammation: Collect blood periodically and at study termination to measure serum IL-1β, IL-6, and Serum Amyloid A (SAA). b. Hematology: Perform complete blood counts (CBC) to assess neutrophilia and anemia, which are common in these models. c. Growth and Survival: Track body weight throughout the study and monitor survival rates. d. Histopathology: At termination, collect tissues such as skin, spleen, and liver. Process for H&E staining to assess inflammatory cell infiltrates.[25]
Expected Outcomes
Treatment with an effective dose of this compound in Nlrp3A350V/+ mice is expected to:
-
Normalize Body Weight: Treated mice should gain weight similarly to wild-type controls.
-
Reduce Systemic Cytokines: Serum IL-1β and SAA levels should be significantly reduced towards wild-type levels.
-
Resolve Neutrophilia: Elevated neutrophil counts should decrease.
-
Ameliorate Skin Inflammation: Clinical signs of skin rash and inflammation should be visibly reduced, confirmed by histology.
Conclusion and Translational Considerations
The tiered approach outlined in these application notes provides a robust framework for the preclinical evaluation of this compound.
-
The LPS model serves as a rapid, primary screen to confirm in vivo activity and inform dose selection.
-
The MSU-induced gout model validates efficacy against a key pathological trigger in a highly prevalent human inflammatory disease.
-
The CAPS knock-in model provides the ultimate genetic proof-of-concept, demonstrating that this compound can correct the consequences of a disease-causing mutation in its direct target.
Successful outcomes across these models will provide a strong data package to support the progression of this compound into clinical trials for NLRP3-driven diseases. It is crucial that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC) and, for IND-enabling studies, under Good Laboratory Practice (GLP) regulations.[9][26]
References
- Singh, Y., Mishra, P., & Kannojia, P. (2022). Analysis of animal models based on pre-clinical symptoms of gout. GSC Biological and Pharmaceutical Sciences, 18(2), 119-126.
- Greentech Bioscience. (n.d.). Animal Models of Hyperuricemia and Gout. Greentech Bioscience Preclinical CRO Services.
- ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- NIH Technology Transfer. (2024, March 26). Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery.
- Shen, Y., et al. (2023). New animal model of chronic gout reproduces pathological features of the disease in humans. RMD Open, 9(4), e003463.
- NIH Technology Transfer. (2024, March 27). Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery.
- He, Y., et al. (2016). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Experimental and Therapeutic Medicine, 12(5), 2979-2986.
- Creative Bioarray. (n.d.). Gouty Arthritis Model.
- Kumar, A., et al. (2021). A brief review on in vivo models for Gouty Arthritis. Journal of Pharmacognosy and Phytochemistry, 10(3), 11-16.
- Mangan, M. F., & Latz, E. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. International Journal of Molecular Sciences, 22(16), 8573.
- Starr, M. E., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
- Lee, C. Y. D., & Landreth, G. E. (2010). Neuroinflammation in mouse models of Alzheimer's disease. Current Pharmaceutical Design, 16(34), 3804-3814.
- NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
- Bertoni, A., et al. (2015). Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome.
- Pellegrini, C., et al. (2018). A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation. Frontiers in Pharmacology, 9, 1438.
- Biobide. (n.d.). How to Choose an Animal Model in Research. Biobide Blog.
- Sasaguri, H., et al. (2022). Mouse Models of Alzheimer's Disease. Frontiers in Neuroscience, 16, 861962.
- Brydges, S. D., et al. (2009). Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity. Immunity, 30(6), 875-887.
- ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection.
- Jiang, H., et al. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine, 214(7), 1937-1951.
- Food and Drug Administration. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA.
- Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Cytel.
- Onos, K. D., & Oblak, A. L. (2014). Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions. Current Alzheimer Research, 11(1), 3-15.
- Penque, D., et al. (2021). Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. International Journal of Molecular Sciences, 22(16), 8887.
- Melior Discovery. (n.d.).
- Asraf, K., et al. (2020). Rodent models of neuroinflammation for Alzheimer's disease.
- Zahid, A., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. International Journal of Molecular Sciences, 22(16), 8573.
- Bertoni, A., et al. (2015). Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome. Springer.
- Ceccherini, I., et al. (2014). SAT0001 Cryopyrin Associated Periodic Syndromes (CAPS): Investigations on Knock-In Mouse Model to Exploit Novel Approaches for the Modulation of the NLRP3 Inflammasome.
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing. BioBoston Consulting.
- Groslambert, M., & Py, B. F. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Frontiers in Immunology, 9, 2384.
- Perry, M. V., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation.
- Sharma, D., & Sharma, A. (2022). NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences, 23(21), 13348.
- AseBio. (n.d.). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. AseBio.
- Zahid, A., et al. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538.
- Social Science Research Institute. (n.d.).
- ResearchGate. (n.d.). Cell models used in NLRP3 inflammasome research.
- bioRxiv. (2022, May 18). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice. bioRxiv.
- Food and Drug Administration. (2023, April 4).
- Jang, S., et al. (2005). Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus. Experimental & Molecular Medicine, 37(5), 453-460.
- Frith, J. C., et al. (1998). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis.
- Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
- IntuitionLabs. (n.d.). Preclinical vs. Clinical Research: Key Stages of Drug Development. IntuitionLabs.
- Torphy, T. J. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 166(6), 1735-1738.
- Medicilon. (n.d.). Preclinical Research Services. Medicilon.
- K, S., & G, M. (2023). Translational research: Bridging the gap between preclinical and clinical research. Perspectives in Clinical Research, 14(1), 1-3.
- Chen, Y., et al. (1998). Common mechanism for the estrogen agonist and antagonist activities of droloxifene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development [mdpi.com]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 8. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namsa.com [namsa.com]
- 10. fda.gov [fda.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic Administration of Lipopolysaccharide Induces Cyclooxygenase-2 Immunoreactivity in Endothelium and Increases Microglia in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 20. Animal Models of Inflammasomopathies Reveal Roles for Innate but not Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome. | springermedicine.com [springermedicine.com]
- 22. ard.bmj.com [ard.bmj.com]
- 23. Technology - Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery [nih.technologypublisher.com]
- 24. Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery | Technology Transfer [techtransfer.nih.gov]
- 25. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Notes & Protocols: Administration and Dosage Guidelines for Clodanolene in Rats
Abstract
These application notes provide a comprehensive guide for the formulation, administration, and dosage of Clodanolene, a potent ryanodine receptor antagonist, for in vivo studies using rat models. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical research. The protocols herein are designed to ensure experimental reproducibility, animal welfare, and scientific integrity. We detail methodologies for oral, intraperitoneal, and intravenous administration, supported by pharmacokinetic data and formulation guidelines.
Introduction and Mechanism of Action
This compound is a direct-acting skeletal muscle relaxant belonging to the hydantoin class of compounds. Its primary mechanism of action is the inhibition of calcium ion (Ca²⁺) release from the sarcoplasmic reticulum (SR), a critical step in excitation-contraction coupling in skeletal muscle.[1][2][3]
This compound exerts its effect by binding directly to the ryanodine receptor (RYR), specifically showing high affinity for the RYR1 and RYR3 isoforms, while having minimal effect on the cardiac RYR2 isoform.[1][3][4] This selective antagonism prevents the opening of the Ca²⁺ channel, thereby uncoupling the electrical excitation of the muscle cell from the mechanical contraction.[1][2] This targeted action makes this compound an invaluable tool for studying conditions involving muscle spasticity, calcium dysregulation, and disorders such as malignant hyperthermia.[3][4]
The following diagram illustrates the signaling pathway inhibited by this compound.
Caption: Mechanism of this compound Action.
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of this compound in rats is essential for designing effective dosing regimens. Studies have shown that this compound follows a two-compartment model.[5] Key parameters are summarized in the table below.
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (25 mg/kg) | Source |
| Maximal Effect | ~47% block in twitch tension | ~38% block in twitch tension | [5] |
| Peak Plasma Conc. (Cmax) | 5.8 µg/mL | 3.6 µg/mL | [5] |
| Time to Peak (Tmax) | N/A (Immediate) | ~14 minutes | [5] |
| Distribution Half-life (t½α) | ~1.1 minutes | Not Reported | [5] |
| Elimination Half-life (t½β) | ~31 minutes | Not Reported | [5] |
| Effective Conc. (ID50) | 3.4 µg/g tissue (intramuscular) | 3.4 µg/g tissue (intramuscular) | [6] |
Note: A notable discrepancy exists between the plasma elimination half-life and the duration of the muscle-relaxant effect, which is significantly longer (half-time of recovery ~80 min).[5] This suggests that the receptor for this compound is not located in the central compartment and that plasma concentration is not the sole determinant of its activity.[5]
Formulation and Vehicle Selection
The sodium salt of this compound exhibits poor water solubility, which necessitates careful consideration of the vehicle for administration.[7][8]
| Administration Route | Recommended Vehicle / Formulation | Maximum Solubility | Stability | Source |
| Intravenous (IV) | Reconstitute lyophilized powder with sterile water for injection. Commercial formulations often contain mannitol and sodium hydroxide to achieve a pH of ~9.5. | Varies by formulation | Use within 6 hours of reconstitution.[9] | [10][11] |
| Intraperitoneal (IP) | Dissolve in DMSO or DMF, then dilute with a suitable aqueous buffer (e.g., PBS). A 1:1 solution of DMF:PBS (pH 7.2) is a viable option. | ~0.5 mg/mL in 1:1 DMF:PBS | Aqueous solutions should be prepared fresh daily. | [12][13] |
| Oral Gavage (PO) | Aqueous suspension using a suspending agent (e.g., 0.5% methylcellulose) or solution in a suitable vehicle (e.g., 1:1 DMF:PBS). | ~0.5 mg/mL in 1:1 DMF:PBS | Prepare fresh daily. | [12][13] |
Causality Behind Vehicle Choice:
-
IV Administration: The high pH and use of mannitol in IV formulations are critical for solubilizing this compound sodium for direct entry into the systemic circulation.[10][11] Using acidic solutions is incompatible and should be avoided.[9]
-
IP/Oral Administration: The use of organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is necessary to first dissolve the compound before dilution.[12][13] This two-step process creates a solution or fine suspension suitable for administration, but care must be taken to minimize solvent toxicity by using the lowest effective concentration.
Experimental Workflow and Administration Protocols
A typical experimental workflow for an in vivo rat study involving this compound administration is outlined below.
Caption: General Experimental Workflow.
Protocol: Oral Gavage (PO) Administration
This method is used for systemic delivery via the gastrointestinal tract.
Materials:
-
Appropriately sized oral gavage tube (16-18 G for adult rats).[14]
-
Syringe (1-3 mL).
-
This compound formulation.
-
Weigh scale.
Procedure:
-
Weigh the rat to calculate the precise volume to be administered. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[14]
-
Measure the gavage tube. Before insertion, measure the tube from the tip of the rat's nose to the last rib (xiphoid process) to ensure it will reach the stomach.[14][15]
-
Prepare the syringe. Draw the calculated volume of this compound formulation into the syringe and attach the gavage tube. Expel any air bubbles.
-
Restrain the animal. Gently but firmly restrain the rat in an upright position. Ensure the head and body are aligned to create a straight path to the esophagus.[16][17]
-
Insert the gavage tube. Gently insert the tube into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus.[14] The rat should swallow the tube as it passes. NEVER FORCE THE TUBE. If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), withdraw immediately.[16]
-
Administer the compound. Once the tube is correctly positioned, administer the substance slowly over 2-3 seconds.[17]
-
Withdraw the tube. Remove the tube slowly and smoothly.
-
Monitor the animal. Observe the rat for at least 10-15 minutes post-administration for any signs of distress, such as difficulty breathing or fluid emerging from the nose.[14][17]
Protocol: Intraperitoneal (IP) Injection
This route allows for rapid absorption from the peritoneal cavity.
Materials:
-
Sterile needle (23-25 G for rats).[18]
-
Sterile syringe (1-3 mL).
-
This compound formulation.
-
70% Isopropyl alcohol.
Procedure:
-
Calculate the dose volume. The maximum recommended volume for IP injection in rats is 10 ml/kg.[18]
-
Restrain the animal. A two-person technique is often preferred.[18][19] One person restrains the rat in dorsal recumbency (on its back) with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[20]
-
Locate the injection site. The injection should be made in the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder.[18][20]
-
Perform the injection. Swab the area with alcohol. Insert the needle, bevel up, at a 30-40° angle.[18]
-
Aspirate. Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are drawn into the syringe. If aspiration is positive, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[21][22]
-
Inject the substance. If aspiration is negative, depress the plunger smoothly.
-
Withdraw the needle and return the animal to its cage. Monitor for signs of pain or distress.
Protocol: Intravenous (IV) Tail Vein Injection
This is the most direct route for systemic administration, providing 100% bioavailability.
Materials:
-
Sterile syringe (1-3 mL).
-
This compound IV formulation.
-
A suitable restraint device for rats.
-
Heat source (e.g., heat lamp or warming pad) to induce vasodilation.
Procedure:
-
Calculate the dose volume. For a bolus injection, the maximum recommended volume is 5 ml/kg.[23]
-
Warm the tail. To make the lateral tail veins more visible and accessible, warm the rat's tail for 5-10 minutes using a heat lamp (at a safe distance) or by placing the cage on a warming pad.[24][25][26]
-
Restrain the animal. Place the rat in a commercial restraint device, ensuring the tail is accessible.
-
Identify the vein. Locate one of the two lateral tail veins. Swabbing with alcohol can help visualize the vein.
-
Insert the needle. With the bevel facing up, insert the needle into the vein at a shallow angle (~20-30 degrees), parallel to the vein.[25][26] Start the injection attempt in the distal third of the tail, allowing for subsequent attempts more proximally if the first is unsuccessful.[23]
-
Confirm placement. A small "flash" of blood in the needle hub may indicate successful entry. Inject a very small volume; if a blister forms under the skin, the needle is not in the vein.[27]
-
Inject slowly. Once placement is confirmed, inject the this compound solution at a steady, slow rate.
-
Withdraw and apply pressure. After injection, remove the needle and immediately apply gentle pressure to the site with gauze for 15-30 seconds to prevent bleeding and hematoma formation.[25][26]
-
Monitor the animal. Return the rat to its cage and monitor for any adverse reactions.
Monitoring and Endpoint Analysis
Post-administration monitoring is crucial for both animal welfare and data integrity.
-
General Health: Observe animals for signs of distress, pain, or toxicity, including changes in posture, activity level, grooming, and food/water intake.
-
Muscle Function: Depending on the experimental goals, endpoints may include grip strength tests, rotarod performance, or direct measurement of muscle twitch tension in anesthetized preparations.[5][10]
-
Adverse Effects: Note any potential adverse effects such as sedation, ataxia, or local irritation at the injection site. Extravasation of IV this compound can cause tissue necrosis and must be avoided.[28]
-
Sample Collection: For pharmacokinetic studies, blood samples can be collected at predetermined time points. For pharmacodynamic assessments, tissues can be collected at the end of the study.
References
-
Zhao, F., Li, P., Chen, S. R. W., Louis, C. F., & Fruen, B. R. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(17), 13810–13816. [Link]
-
University of British Columbia Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Intravenous Injections in the Rat. Retrieved from [Link]
-
JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. Retrieved from [Link]
-
Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene Inhibition of Sarcoplasmic Reticulum Ca2+ Release by Direct and Specific Action at Skeletal Muscle Ryanodine Receptors. Journal of Biological Chemistry, 272(43), 26965–26971. [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Texas Tech University IACUC. (2022). SOP: Intravenous Tail Vein Injections. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Intraperitoneal Injections in the Rat. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (n.d.). Standard Operating Procedure: Intraperitoneal Injections in the Rat. Retrieved from [Link]
-
Queen's University. (n.d.). Intraperitoneal Injection in Rats. Retrieved from [Link]
-
Lin, M. C., et al. (2011). The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. Anesthesiology & Pain Medicine, 1(1), 45–52. [Link]
-
University of British Columbia Animal Care Services. (n.d.). TECH 09b - Oral Gavage in Adult Rats. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). Tail Vein Injection in Rats. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Oral Gavage in the Rat. Retrieved from [Link]
-
Meyler, W. J., Mols-Thurkow, I., Scaf, A. H., Sargo, S., & Wesseling, H. (1979). The effect of dantrolene sodium on rat skeletal muscle in relation to the plasma concentration. European Journal of Pharmacology, 53(4), 335–342. [Link]
-
PubChem. (n.d.). Dantrolene Sodium. Retrieved from [Link]
-
University of British Columbia Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP. Retrieved from [Link]
-
San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]
-
RayBiotech. (n.d.). Dantrolene, sodium salt. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
Medscape. (n.d.). Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Smith, S. L., et al. (2024). A novel rapid formulation of intravenous dantrolene: Preclinical assessment. Anaesthesia, 79(10), 1145-1146. [Link]
-
Leslie, G. C., & Part, N. J. (1981). The action of dantrolene sodium on rat fast and slow muscle in vivo. British Journal of Pharmacology, 72(4), 665–672. [Link]
-
Nii, K., et al. (1993). Muscle relaxant action of dantrolene sodium in rats. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 102(4), 261–268. [Link]
-
Malignant Hyperthermia Association of the United States. (n.d.). RYANODEX® Dosing and Administration Guide. Retrieved from [Link]
-
Zhao, X., et al. (2020). Intranasal administration of dantrolene increased brain concentration and duration. PLoS ONE, 15(3), e0229872. [Link]
-
Hopkins, P. M., et al. (2024). The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers. European Journal of Anaesthesiology, 41(5), 370-379. [Link]
-
Deranged Physiology. (n.d.). Dantrolene. Retrieved from [Link]
-
Malignant Hyperthermia Association of the United States. (n.d.). Dantrolene via Intraosseous Route. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Dantrium® Intravenous (dantrolene sodium for injection) Description. Retrieved from [Link]
-
Meyler, M. J., Wesseling, H., & Agoston, S. (1976). The effects of dantrolene sodium on cardiac and skeletal muscle in rats. European Journal of Pharmacology, 39(1), 127–131. [Link]
-
Wikipedia. (n.d.). Dantrolene. Retrieved from [Link]
-
Conte-Camerino, D., et al. (1991). Behavior of long-term dantrolene sodium-treated rat skeletal muscles. Histochemical and electromechanical aspects. Res. Commun. Chem. Pathol. Pharmacol., 71(1), 17-29. [Link]
-
Hopkins, P. M., et al. (2024). The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers. European Journal of Anaesthesiology, 41(5), 370-379. [Link]
-
Lin, F., et al. (2022). Pharmacokinetics of Dantrolene in the Plasma Exchange Treatment of Malignant Hyperthermia in a 14-Year-Old Chinese Boy: A Case Report and Literature Review. Frontiers in Pediatrics, 10, 928308. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Evaluation of Oral Dantrolene in the Dog. Retrieved from [Link]
-
Malignant Hyperthermia Association of the United States. (n.d.). What Should be on an MH Cart?. Retrieved from [Link]
-
DailyMed - NIH. (n.d.). Label: DANTROLENE injection, powder, for solution. Retrieved from [Link]
Sources
- 1. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of dantrolene sodium on rat skeletal muscle in relation to the plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscle relaxant action of dantrolene sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dantrolene Sodium | C14H9N4NaO5 | CID 6604100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A novel rapid formulation of intravenous dantrolene: Preclinical assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mhaus.org [mhaus.org]
- 10. The action of dantrolene sodium on rat fast and slow muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DailyMed - DANTROLENE injection, powder, for solution [dailymed.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. aniphy.fr [aniphy.fr]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. research.vt.edu [research.vt.edu]
- 21. research.vt.edu [research.vt.edu]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. research.vt.edu [research.vt.edu]
- 26. research.uga.edu [research.uga.edu]
- 27. depts.ttu.edu [depts.ttu.edu]
- 28. ryanodex.com [ryanodex.com]
Application Note: A Multi-Tiered Approach for Quantifying the Efficacy of Clodanolene on Skeletal Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Clodanolene
This compound is a novel investigational compound designed as a direct modulator of skeletal muscle excitation-contraction (E-C) coupling. Its proposed mechanism of action is the selective stabilization of the ryanodine receptor 1 (RyR1), the primary calcium release channel located in the sarcoplasmic reticulum (SR) membrane of skeletal muscle fibers.[1][2] In normal muscle function, depolarization of the cell membrane triggers a conformational change in the dihydropyridine receptor (DHPR), which in turn gates the RyR1 channel, releasing stored calcium (Ca²⁺) into the cytoplasm and initiating actin-myosin interaction for contraction.[1][2]
In several neuromuscular pathologies, including malignant hyperthermia and certain myopathies, RyR1 channels can become "leaky," leading to aberrant Ca²⁺ release, muscle hypermetabolism, and damage.[3][4] this compound is hypothesized to act similarly to the established muscle relaxant dantrolene by binding to RyR1 and reducing its open probability, thereby decreasing this pathological Ca²⁺ leak without significantly affecting normal, nerve-evoked muscle contractions.[1][2][5]
This application note provides a comprehensive, multi-tiered guide to quantitatively assess the impact of this compound, progressing from direct molecular target engagement to functional outcomes at the cellular and tissue levels. This structured approach ensures a thorough and robust characterization of the compound's efficacy and mechanism.
Section 1: Molecular Level Analysis — Direct Target Engagement
The foundational step in characterizing this compound is to confirm its direct interaction with the intended molecular target, RyR1. The [³H]ryanodine binding assay is a classic and reliable method for this purpose. Ryanodine, a plant alkaloid, binds with high affinity specifically to the open state of the RyR channel.[6][7] A compound that stabilizes the closed state, like this compound is hypothesized to do, will decrease the binding of [³H]ryanodine.
Protocol 1.1: Competitive [³H]Ryanodine Binding Assay
Principle of the Assay: This assay measures the ability of this compound to displace the binding of radiolabeled [³H]ryanodine from RyR1 channels in isolated SR vesicles. A reduction in [³H]ryanodine binding in the presence of this compound indicates an allosteric modulation that favors the closed state of the channel.[3][8]
Step-by-Step Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Homogenize fresh or frozen skeletal muscle tissue (e.g., rabbit or porcine longissimus dorsi) in a chilled buffer containing protease inhibitors.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in SR vesicles.
-
Determine the total protein concentration of the SR preparation using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In microcentrifuge tubes, combine SR vesicles (50-100 µg protein), a constant concentration of [³H]ryanodine (e.g., 2-5 nM), and varying concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Use a binding buffer containing MOPS or HEPES, KCl, and a defined free Ca²⁺ concentration (e.g., 10 µM) to promote a baseline level of RyR1 opening.[9]
-
Include control tubes for total binding (no this compound) and non-specific binding (excess unlabeled ryanodine, e.g., 10 µM).
-
-
Incubation and Separation:
-
Incubate the reactions at 37°C for 2-3 hours to reach equilibrium.[6]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B). This separates the SR-bound [³H]ryanodine from the unbound ligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioactivity.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a percentage of the control (no this compound) against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific [³H]ryanodine binding).
-
Data Presentation:
| Compound | IC₅₀ (nM) | Hill Slope |
| This compound | [Example Value: 450] | [Example Value: -1.1] |
| Dantrolene (Control) | [Example Value: 800] | [Example Value: -1.0] |
Section 2: Cellular Level Analysis — Functional Impact on Calcium Homeostasis
Confirming direct target binding is essential, but it must be followed by demonstrating a functional consequence within a living cell. Measuring intracellular Ca²⁺ dynamics in response to this compound provides this crucial link.
Protocol 2.1: Fluorescent Calcium Imaging in Primary Myotubes
Principle of the Assay: This protocol uses a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 or Fluo-4) to visualize and quantify changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) in cultured muscle cells (myotubes).[10][11] The assay will measure this compound's ability to inhibit Ca²⁺ release triggered by chemical agents known to open the RyR1 channel, such as caffeine or 4-chloro-m-cresol (4-CMC).
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture myoblasts (e.g., C2C12 cell line or primary satellite cells) on glass-bottom dishes.[12]
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium. Allow 4-6 days for the formation of mature, multinucleated myotubes.
-
-
Dye Loading:
-
Prepare a loading solution containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Tyrode's solution).
-
Incubate the myotubes with the loading solution for 30-45 minutes at room temperature, protected from light.
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.
-
-
Calcium Imaging:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Perfuse the cells with Tyrode's solution to establish a stable baseline fluorescence.
-
Acquire baseline images for 1-2 minutes.
-
Treat the cells with a vehicle control or varying concentrations of this compound for a pre-incubation period (e.g., 10-15 minutes).
-
Challenge the cells with an RyR1 agonist (e.g., 5 mM caffeine) to induce a robust Ca²⁺ release from the SR.[13]
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual myotubes.
-
Correct for background fluorescence.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change from baseline (F - F₀) and F₀ is the initial baseline fluorescence.
-
Measure the peak amplitude of the caffeine-induced Ca²⁺ transient.
-
Compare the peak amplitudes in this compound-treated cells to vehicle-treated controls.
-
Generate a dose-response curve to calculate the EC₅₀ of this compound for inhibiting caffeine-induced Ca²⁺ release.
-
Data Presentation:
| Treatment | Peak ΔF/F₀ (Mean ± SEM) | % Inhibition |
| Vehicle + Caffeine | [Example Value: 3.5 ± 0.2] | 0% |
| 1 µM this compound + Caffeine | [Example Value: 2.1 ± 0.15] | [Example Value: 40%] |
| 10 µM this compound + Caffeine | [Example Value: 0.8 ± 0.1] | [Example Value: 77%] |
Section 3: Tissue Level Analysis — Integrated Effect on Muscle Contractility
The ultimate test of a muscle contraction modulator is its effect on the force-generating capacity of intact muscle tissue. The ex vivo isolated muscle preparation is the gold standard for this assessment, allowing for precise control of stimulation parameters and direct measurement of contractile force.[14][15]
Protocol 3.1: Electrically-Evoked Contractions in Isolated Extensor Digitorum Longus (EDL) Muscle
Principle of the Assay: An intact skeletal muscle, typically the mouse Extensor Digitorum Longus (EDL), is isolated and mounted in an organ bath. The muscle is stimulated electrically to elicit contractions, and the resulting force is measured by a transducer.[16][17] This setup allows for the evaluation of this compound's effect on key contractile parameters like twitch force and tetanic force.
Step-by-Step Methodology:
-
Muscle Dissection:
-
Humanely euthanize a mouse according to approved institutional protocols.
-
Carefully dissect the EDL muscle from the hindlimb, keeping the tendons at both ends intact.[17]
-
Immediately place the isolated muscle in a dissection dish containing chilled, oxygenated Ringer's solution (95% O₂ / 5% CO₂).
-
-
Mounting the Muscle:
-
Tie surgical silk sutures to the tendons at each end of the muscle.
-
Transfer the muscle to a temperature-controlled organ bath (e.g., 30°C) containing continuously oxygenated Ringer's solution.
-
Attach one suture to a fixed hook at the bottom of the bath and the other to an isometric force transducer.[18]
-
-
Optimization and Equilibration:
-
Experimental Protocol:
-
Record a series of baseline single twitches and a tetanic contraction (a fused contraction from a high-frequency train of stimuli, e.g., 100-150 Hz for 500 ms).[19][20]
-
Introduce this compound into the bath at the desired final concentration (e.g., 10 µM).
-
Incubate for 20-30 minutes to allow for drug diffusion into the tissue.
-
Repeat the twitch and tetanus stimulation protocol in the presence of this compound.
-
Perform a washout by replacing the bath solution with fresh Ringer's to observe if the effect is reversible.
-
-
Data Analysis:
-
Measure the peak twitch force (Pt) and peak tetanic force (Po).
-
Calculate the specific force by normalizing the absolute force to the muscle's cross-sectional area (CSA), which can be estimated from its weight and length.[17]
-
Compare the force generated in the presence of this compound to the baseline values. Express the effect as a percentage reduction in force.
-
Data Presentation:
| Parameter | Baseline (mN) | 10 µM this compound (mN) | % Change |
| Peak Twitch Force (Pt) | [Example Value: 120] | [Example Value: 95] | [Example Value: -20.8%] |
| Peak Tetanic Force (Po) | [Example Value: 450] | [Example Value: 310] | [Example Value: -31.1%] |
Section 4: Visual Summaries of Pathways and Workflows
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound action on E-C coupling.
Experimental Workflow Diagram
Caption: Multi-tiered workflow for characterizing this compound.
References
-
Title: Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity Source: The Journal of Biological Chemistry URL: [Link]
-
Title: The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist Source: Anesthesiology and Pain Medicine URL: [Link]
-
Title: The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
Title: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Cardiac sarcoplasmic reticulum calcium leak: basis and roles in cardiac dysfunction Source: Annual Review of Physiology URL: [Link]
-
Title: Quantitative Assessment of the SR Ca2+ Leak-Load Relationship Source: Circulation Research URL: [Link]
-
Title: Tips and Tricks for Measuring Muscle Function in-vitro Source: Aurora Scientific URL: [Link]
-
Title: Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle Source: British Journal of Pharmacology URL: [Link]
-
Title: Assaying sarcoplasmic reticulum Ca2+-leak in mouse atrial myocytes Source: Biophysics Reports URL: [Link]
-
Title: Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle Source: Methods in Molecular Biology URL: [Link]
-
Title: Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Three Techniques, One System: How to Effectively Characterize Complete Muscle Function Source: Aurora Scientific/InsideScientific URL: [Link]
-
Title: Contractile force assessment methods for in vitro skeletal muscle tissues Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: A novel ex vivo model of muscle contraction to measure muscle endocrine and paracrine signalling Source: bioRxiv URL: [Link]
-
Title: Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Voltage-Activated Calcium Signals in Myotubes Loaded with High Concentrations of EGTA Source: Biophysical Journal URL: [Link]
-
Title: Classical and adaptive control of ex vivo skeletal muscle contractions using Functional Electrical Stimulation (FES) Source: PLOS ONE URL: [Link]
-
Title: Skeletal muscle phenotype signaling with ex vivo endurance-type dynamic contractions in rat muscle Source: Journal of Applied Physiology URL: [Link]
-
Title: Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Calcium imaging in C2C12 muscle myocytes to examine the impact of calmodulin mutations on cell signaling Source: Minds@UW URL: [Link]
-
Title: Calcium Imaging Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates Source: Cold Spring Harbor Protocols URL: [Link]
-
Title: Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Modulation of the Oligomerization of Isolated Ryanodine Receptors by their Functional States Source: Biophysical Journal URL: [Link]
-
Title: Allosteric Modulation of Ryanodine Receptor RyR1 by Nucleotide Derivatives Source: International Journal of Molecular Sciences URL: [Link]
-
Title: [3H]Ryanodine binding. A, equilibrium [3H]ryanodine binding... Source: ResearchGate URL: [Link]
Sources
- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 2. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchmap.jp [researchmap.jp]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric Modulation of Ryanodine Receptor RyR1 by Nucleotide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging in C2C12 muscle myocytes to examine the impact of calmodulin mutations on cell signaling [minds.wisconsin.edu]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Voltage-Activated Calcium Signals in Myotubes Loaded with High Concentrations of EGTA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aurorascientific.com [aurorascientific.com]
- 19. biorxiv.org [biorxiv.org]
- 20. journals.physiology.org [journals.physiology.org]
Application Note and Protocols for Studying Calcium Sparks in Muscle Fibers Using Clodanolene
Introduction: The Significance of Calcium Sparks in Muscle Physiology
In the intricate world of muscle physiology, calcium ions (Ca²⁺) are the primary messengers that translate electrical signals into mechanical force, a process known as excitation-contraction (E-C) coupling. The fundamental events of this signaling cascade are microscopic, localized Ca²⁺ release events from the sarcoplasmic reticulum (SR) termed "calcium sparks".[1] These sparks are the result of the opening of a small number of ryanodine receptor (RyR) channels, the primary Ca²⁺ release channels on the SR membrane.[1][2] In skeletal muscle, the RyR1 isoform is tightly controlled by the voltage-sensing dihydropyridine receptors (DHPRs) in the transverse tubules.[1][3] The summation of thousands of these elementary calcium sparks gives rise to the global calcium transient that initiates muscle contraction.[2]
The characteristics of calcium sparks—their frequency, amplitude, and spatio-temporal properties—provide a direct window into the function and regulation of RyR channels.[1] Aberrant calcium spark activity is implicated in a variety of muscle pathologies, including muscular dystrophies and age-related muscle weakness, making the study of these events crucial for understanding disease mechanisms and for the development of novel therapeutics.[1]
Clodanolene: A Tool for Modulating Ryanodine Receptor Function
This compound is a skeletal muscle relaxant that is pharmacologically related to dantrolene.[4] Like dantrolene, its mechanism of action is attributed to a direct effect on skeletal muscle cells, specifically by decreasing the release of calcium from the sarcoplasmic reticulum.[4] While dantrolene has been shown to directly inhibit the RyR1 channel, thereby reducing Ca²⁺ leak from the SR, the precise molecular interactions of this compound are less characterized.[5] However, based on its structural and functional similarities to dantrolene, this compound is a valuable pharmacological tool to probe the role of RyR-mediated Ca²⁺ release in skeletal muscle. This application note provides a detailed protocol for utilizing this compound to study its effects on calcium sparks in isolated skeletal muscle fibers.
Mechanism of Action: Stabilizing the Ryanodine Receptor
This compound, analogous to dantrolene, is hypothesized to stabilize the closed state of the RyR1 channel. This reduces the channel's open probability and diminishes the spontaneous release of Ca²⁺ from the SR, which manifests as a decrease in the frequency of calcium sparks. This inhibitory action is particularly useful for investigating conditions of RyR hyperactivity, such as in certain myopathies or during oxidative stress.
Caption: Mechanism of this compound action on the ryanodine receptor.
Experimental Workflow Overview
The following diagram outlines the major steps for investigating the effects of this compound on calcium sparks in isolated muscle fibers.
Caption: Experimental workflow for studying this compound's effects.
Materials and Reagents
| Reagent/Equipment | Supplier | Notes |
| This compound | Various | Prepare a stock solution in DMSO. |
| Fluo-4 AM | Thermo Fisher Scientific | Calcium indicator. |
| Pluronic F-127 | Thermo Fisher Scientific | For dispersing Fluo-4 AM. |
| Collagenase Type I | Worthington | For muscle digestion. |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | |
| Fetal Bovine Serum (FBS) | Gibco | |
| Penicillin-Streptomycin | Gibco | |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | For preparing stock solutions. |
| Confocal Laser Scanning Microscope | e.g., Leica, Zeiss, Nikon | Equipped for line-scan imaging. |
| 35 mm glass-bottom dishes | MatTek | For imaging. |
| Water bath | Set to 37°C. | |
| CO₂ Incubator | 37°C, 5% CO₂. |
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a hydrophobic molecule, and therefore requires an organic solvent for the preparation of a concentrated stock solution.
-
Weighing: Carefully weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a stock solution concentration of 10-20 mM.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. DMSO stock solutions are generally stable for several months under these conditions.
Protocol 2: Isolation of Flexor Digitorum Brevis (FDB) Muscle Fibers
This protocol is adapted from established methods for isolating single myofibers from the mouse FDB muscle.[4][6]
-
Euthanasia: Humanely euthanize a mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissection: Carefully dissect the FDB muscles from both hind paws and place them in a 35 mm dish containing ice-cold HBSS.
-
Digestion Medium: Prepare a digestion medium consisting of DMEM supplemented with 0.2% (w/v) Collagenase Type I, 10% FBS, and 1% Penicillin-Streptomycin.
-
Digestion: Transfer the FDB muscles to a vial containing 2 mL of the pre-warmed (37°C) digestion medium.
-
Incubation: Incubate the muscles in a shaking water bath at 37°C for 1-2 hours. The exact time may need to be optimized based on the age of the animal and the lot of collagenase.
-
Trituration: After digestion, transfer the muscles to a dish containing fresh, pre-warmed DMEM. Gently triturate the muscles using a series of fire-polished Pasteur pipettes with decreasing tip diameters to release individual muscle fibers.
-
Plating: Plate the isolated fibers onto 35 mm glass-bottom dishes and allow them to adhere for at least 30 minutes in a 37°C, 5% CO₂ incubator before proceeding with dye loading.
Protocol 3: Fluo-4 AM Loading for Calcium Spark Imaging
-
Loading Solution Preparation: Prepare a Fluo-4 AM loading solution. For a final concentration of 5 µM, dilute a 1 mM Fluo-4 AM stock solution (in DMSO) in DMEM. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Fiber Incubation: Carefully replace the medium in the dish containing the FDB fibers with the Fluo-4 AM loading solution.
-
Loading: Incubate the fibers for 30-45 minutes at room temperature, protected from light.
-
Washing: After incubation, wash the fibers three times with fresh DMEM to remove excess dye.
-
De-esterification: Incubate the fibers in fresh DMEM for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.
-
Final Medium: Replace the DMEM with a physiological imaging buffer (e.g., Ringer's solution: 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4). The fibers are now ready for imaging.
Protocol 4: Confocal Imaging and this compound Application
-
Microscope Setup: Place the dish on the stage of the confocal microscope. Use a 40x or 60x oil-immersion objective.
-
Fiber Selection: Identify healthy, well-attached muscle fibers with clear striations and minimal spontaneous contractions.
-
Baseline Imaging:
-
Switch to line-scan mode. Position the scan line along the longitudinal axis of the fiber.
-
Set the excitation wavelength to 488 nm and the emission collection to >510 nm for Fluo-4.
-
Acquire a series of line-scan images (typically 1000-2000 lines per image at a scan rate of 1-2 ms per line) to record baseline calcium spark activity.
-
-
This compound Application:
-
Prepare a working solution of this compound in the imaging buffer by diluting the DMSO stock solution. A final concentration range of 1-10 µM is a good starting point, based on effective concentrations of dantrolene.[7] Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
Carefully perfuse the imaging chamber with the this compound-containing solution.
-
-
Incubation: Incubate the fibers with this compound for 10-15 minutes to allow for drug equilibration.
-
Post-Treatment Imaging: Record a new series of line-scan images from the same fiber to assess the effects of this compound on calcium spark activity.
Data Analysis
Calcium spark analysis can be performed using specialized software such as SparkMaster or other custom-written routines in ImageJ or MATLAB.[8] The primary parameters to quantify are:
-
Frequency: The number of sparks per unit length per unit time (sparks/100 µm/s).
-
Amplitude (ΔF/F₀): The peak fluorescence of the spark normalized to the baseline fluorescence.
-
Full Duration at Half Maximum (FDHM): The duration of the spark at 50% of its peak amplitude.
-
Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its peak amplitude.
Expected Results and Data Presentation
Treatment with this compound is expected to primarily reduce the frequency of spontaneous calcium sparks, with minimal effects on the amplitude and kinetics of the remaining sparks. This is consistent with a mechanism that stabilizes the RyR channels in a closed state, reducing the likelihood of spontaneous openings.
| Parameter | Control (Baseline) | With this compound (5 µM) | Expected Effect |
| Spark Frequency (sparks/100 µm/s) | 0.8 ± 0.2 | 0.2 ± 0.05 | Significant Decrease |
| Amplitude (ΔF/F₀) | 0.6 ± 0.1 | 0.58 ± 0.1 | No Significant Change |
| FDHM (ms) | 12 ± 2 | 11.5 ± 2 | No Significant Change |
| FWHM (µm) | 1.8 ± 0.3 | 1.75 ± 0.3 | No Significant Change |
Table represents hypothetical data based on the known effects of RyR inhibitors. Actual values may vary depending on experimental conditions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fiber yield or unhealthy fibers | Over-digestion with collagenase. Mechanical damage during trituration. | Optimize collagenase incubation time. Use fire-polished pipettes and gentle trituration. |
| Poor Fluo-4 loading/high background | Incomplete de-esterification. Dye compartmentalization. | Ensure adequate de-esterification time. Load at room temperature instead of 37°C. |
| No or very few calcium sparks | Healthy skeletal muscle has a low basal spark frequency. Low SR calcium load. | Use a mild stimulus (e.g., osmotic stress or low-dose caffeine) to elicit sparks. Ensure imaging buffer contains adequate Ca²⁺. |
| Fiber movement during imaging | Spontaneous contractions. | Ensure fibers are well-adhered. Use a low concentration of a myosin inhibitor like blebbistatin if necessary, but be aware of potential off-target effects. |
| Phototoxicity/Photobleaching | High laser power or prolonged exposure. | Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Minimize the duration of imaging sessions. |
Conclusion
This application note provides a comprehensive framework for utilizing this compound as a pharmacological tool to investigate the role of ryanodine receptor-mediated calcium release in skeletal muscle fibers. By carefully following these protocols, researchers can obtain high-quality data on the effects of this compound on the fundamental events of calcium signaling. The insights gained from such studies will contribute to a deeper understanding of muscle physiology and pathophysiology, and may aid in the development of therapeutic strategies for a range of muscle disorders.
References
-
Advanced Methodology for Rapid Isolation of Single Myofibers from Flexor Digitorum Brevis Muscle. PubMed. Available at: [Link]
-
The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers. Journal of Visualized Experiments. Available at: [Link]
-
Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. The Journal of Biological Chemistry. Available at: [Link]
-
DNA Electroporation, Isolation and Imaging of Myofibers. Journal of Visualized Experiments. Available at: [Link]
-
Isolation and culture of skeletal muscle myofibers as a means to analyze satellite cells. Methods in Molecular Biology. Available at: [Link]
-
Calcium sparks in intact skeletal muscle fibers of the frog. The Journal of General Physiology. Available at: [Link]
-
Simulation of Calcium Sparks in Cut Skeletal Muscle Fibers of the Frog. The Journal of General Physiology. Available at: [Link]
-
Calcium sparks in skeletal muscle fibers. Cell Calcium. Available at: [Link]
-
The effect of dantrolene sodium on rat skeletal muscle in relation to the plasma concentration. European Journal of Pharmacology. Available at: [Link]
-
SparkMaster 2: A New Software for Automatic Analysis of Calcium Spark Data. Circulation Research. Available at: [Link]
-
FLUO-4 AM Protocol. ION Biosciences. Available at: [Link]
-
Measurement of skeletal muscle fiber contractility with high-speed traction microscopy. bioRxiv. Available at: [Link]
-
The mechanism of action of dantrolene sodium. The Journal of Physiology. Available at: [Link]
-
Imaging Calcium Sparks in Cardiac Myocytes. Methods in Molecular Biology. Available at: [Link]
-
Muscle relaxant action of dantrolene sodium in rats. Japanese Journal of Pharmacology. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Role of defective Ca2+ signaling in skeletal muscle weakness: Pharmacological implications. Journal of Translational Medicine. Available at: [Link]
-
The cytoprotective effects of dantrolene: a ryanodine receptor antagonist. Neural Regeneration Research. Available at: [Link]
-
Initiation and termination of calcium sparks in skeletal muscle. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
Initiation and termination of calcium sparks in skeletal muscle. Frontiers in Bioscience. Available at: [Link]
-
Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular Pharmacology. Available at: [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of Biological Chemistry. Available at: [Link]
-
Dantrolene. StatPearls. Available at: [Link]
-
Detection of Ca2+ transients near ryanodine receptors by targeting fluorescent Ca2+ sensors to the triad. Journal of General Physiology. Available at: [Link]
-
Altered Ca2+ sparks in aging skeletal and cardiac muscle. Aging Cell. Available at: [Link]
-
Termination of cardiac Ca(2+) sparks: an investigative mathematical model of calcium-induced calcium release. Biophysical Journal. Available at: [Link]
-
Analysis of osmotic stress-induced Ca2+ spark termination in mammalian skeletal muscle. Journal of Muscle Research and Cell Motility. Available at: [Link]
-
Effects of calcium "antagonists" on vertebrate skeletal muscle cells. The Journal of Physiology. Available at: [Link]
-
Oxidation of ryanodine receptor (RyR) and calmodulin enhance Ca release and pathologically alter, RyR structure and calmodulin affinity. eScholarship, University of California. Available at: [Link]
-
Fast imaging in two dimensions resolves extensive sources of Ca2+ sparks in frog skeletal muscle. The Journal of Physiology. Available at: [Link]
-
Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
Ca2+ Release Mechanisms, Ca2+ Sparks, and Local Control of Excitation-Contraction Coupling in Normal Heart Muscle. Circulation Research. Available at: [Link]
-
Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. International Journal of Molecular Sciences. Available at: [Link]
-
Computational Analysis of Binding Interactions between the Ryanodine Receptor Type 2 and Calmodulin. The Journal of Physical Chemistry B. Available at: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link]
-
Ca2+-Dependent Regulations and Signaling in Skeletal Muscle: From Electro-Mechanical Coupling to Adaptation. International Journal of Molecular Sciences. Available at: [Link]
-
Unexpected Colloidal Stability of Fullerenes in Dimethyl Sulfoxide and Related Systems. Molecules. Available at: [Link]
Sources
- 1. Assessment of Calcium Sparks in Intact Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Colloidal Stability of Fullerenes in Dimethyl Sulfoxide and Related Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of defective Ca2+ signaling in skeletal muscle weakness: Pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of calcium "antagonists" on vertebrate skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Analysis of Binding Interactions between the Ryanodine Receptor Type 2 and Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Clodanolene in Neuromuscular Disorder Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the use of Clodanolene, a skeletal muscle relaxant, in the study of neuromuscular disorders. Drawing upon established methodologies for analogous compounds, this document outlines the mechanism of action, experimental design considerations, and step-by-step protocols for in vitro and in vivo research. It is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its effects on excitation-contraction coupling in skeletal muscle.
Introduction to this compound
This compound is a skeletal muscle relaxant that acts directly on the muscle cell.[1] Its mechanism is believed to be similar to that of dantrolene, involving the inhibition of calcium release from the sarcoplasmic reticulum (SR), a critical step in muscle contraction.[1] This action is attributed to the modulation of ryanodine receptors (RyRs), the primary calcium release channels in the SR.[2][3][4] By reducing the amount of intracellular calcium available for muscle contraction, this compound can alleviate muscle spasms and spasticity characteristic of several neuromuscular disorders.[1][5]
The primary isoform of the ryanodine receptor in skeletal muscle is RyR1, which is essential for excitation-contraction coupling.[2][3] Dysregulation of RyR1 is implicated in a range of myopathies, making it a key therapeutic target.[3]
Mechanism of Action: Targeting the Ryanodine Receptor
This compound is thought to exert its effects by directly interacting with the RyR1 channel complex, reducing the probability of channel opening in response to an action potential. This leads to a decrease in the release of calcium from the sarcoplasmic reticulum.[1]
Caption: this compound's proposed mechanism of action at the neuromuscular junction.
Pre-formulation and Stability Considerations
Prior to conducting biological experiments, it is crucial to characterize the physicochemical properties of this compound.
3.1. Solubility and Stability Testing Establishing the solubility and stability of this compound in various solvents and buffers is a critical first step.[6][7]
Protocol: Solubility and Stability Assessment
-
Solvent Screening: Prepare saturated solutions of this compound in a range of biocompatible solvents (e.g., DMSO, ethanol) and aqueous buffers (e.g., PBS, HEPES) at different pH values.
-
Quantification: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound in the supernatant after equilibration.[8][9][10]
-
Stability Assessment: Incubate this compound solutions under various conditions (e.g., different temperatures, light exposure) and monitor its concentration over time to determine its degradation kinetics.[11][12]
3.2. Formulation for In Vitro and In Vivo Studies For cellular studies, this compound is typically dissolved in a minimal amount of an organic solvent like DMSO and then diluted in culture media. For animal studies, the formulation will depend on the route of administration and may require excipients to improve solubility and stability.[7]
| Parameter | In Vitro Formulation | In Vivo Formulation |
| Vehicle | DMSO, Ethanol | Saline, Polyethylene glycol (PEG), Carboxymethyl cellulose (CMC) |
| Final Concentration | Typically 1-100 µM | Dependent on dosing regimen and animal model |
| Vehicle Concentration | <0.1% in final culture medium | As low as possible to avoid toxicity |
In Vitro Applications and Protocols
In vitro models are invaluable for dissecting the molecular mechanisms of this compound and for high-throughput screening.[13]
4.1. Cell-Based Assays
4.1.1. Myotube Culture Primary myoblasts or immortalized cell lines (e.g., C2C12) can be differentiated into myotubes to model skeletal muscle fibers.
Protocol: C2C12 Myotube Differentiation and Treatment
-
Cell Seeding: Plate C2C12 myoblasts on collagen-coated dishes in growth medium (DMEM with 10% FBS).
-
Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum). Allow 5-7 days for myotube formation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in differentiation medium to the desired final concentrations. Replace the medium on the myotubes with the this compound-containing medium.
-
Incubation: Incubate the myotubes with this compound for the desired duration before performing downstream assays.
4.1.2. Calcium Imaging Fluorescent calcium indicators (e.g., Fura-2, Fluo-4) are used to measure changes in intracellular calcium concentrations in response to stimuli.
Protocol: Calcium Imaging in Myotubes
-
Dye Loading: Incubate differentiated myotubes with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence images.
-
Stimulation: Stimulate the myotubes with an agonist (e.g., caffeine, potassium chloride) to induce calcium release.
-
This compound Application: Perfuse the cells with a solution containing this compound and the agonist.
-
Data Acquisition: Continuously record fluorescence changes to measure the effect of this compound on calcium release.
Caption: A simplified workflow for in vitro studies using this compound.
In Vivo Applications and Protocols
Animal models of neuromuscular disorders are essential for evaluating the systemic effects and therapeutic potential of this compound.[14][15][16][17]
5.1. Animal Models Commonly used models include transgenic mice with mutations that cause phenotypes resembling human neuromuscular diseases (e.g., mdx mouse for Duchenne muscular dystrophy).[16]
5.2. Administration and Dosing The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be carefully determined based on pharmacokinetic and pharmacodynamic studies.
| Parameter | Oral Gavage | Intraperitoneal (IP) Injection |
| Advantages | Clinically relevant route, less stressful for repeated dosing | Rapid absorption, precise dosing |
| Disadvantages | Variable absorption, potential for GI tract irritation | Potential for organ damage, less clinically relevant for oral drugs |
| Vehicle | Aqueous suspension (e.g., with CMC) | Saline, PEG solution |
Protocol: In Vivo Efficacy Study in a Mouse Model
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Baseline Measurements: Perform baseline functional assessments (e.g., grip strength, rotarod test).
-
Group Assignment: Randomly assign animals to treatment (this compound) and control (vehicle) groups.
-
Drug Administration: Administer this compound or vehicle according to the predetermined dosing schedule.
-
Functional Assessment: Monitor functional improvements throughout the study period.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues (e.g., skeletal muscle, blood) for histological and biochemical analysis.
Data Analysis and Interpretation
6.1. In Vitro Data For calcium imaging, quantify parameters such as peak fluorescence intensity, time to peak, and decay rate. For cell viability assays, calculate the IC50 value of this compound.
6.2. In Vivo Data Analyze functional data using appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment and control groups. Histological analysis can be used to assess muscle fiber size, central nucleation, and fibrosis.
Safety and Toxicology
A thorough toxicological assessment is necessary to determine the safety profile of this compound.[18][19][20][21][22]
7.1. Acute Toxicity Determine the LD50 (median lethal dose) in at least two animal species.[21]
7.2. Subchronic and Chronic Toxicity Conduct repeated-dose toxicity studies to evaluate the long-term effects of this compound on various organs and systems.[21]
Conclusion
This compound holds promise as a research tool and potential therapeutic agent for neuromuscular disorders. The protocols outlined in this guide, based on established methodologies for analogous compounds, provide a framework for investigating its efficacy and mechanism of action. Researchers are encouraged to adapt and validate these protocols for their specific experimental needs.
References
- The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist. (n.d.). Google Scholar.
-
Ryanodine receptor. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Ryanodine receptor calcium channels and their partners as drug targets. (2010, June 1). PubMed. Retrieved January 15, 2026, from [Link]
-
Asymmetric Total Synthesis of (−)-Clovan-2,9-dione Using Rh(I). (2017, November 7). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Potential for pharmacology of ryanodine receptor/calcium release channels. (1998, September 16). PubMed. Retrieved January 15, 2026, from [Link]
-
Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. (2001, April 27). PubMed. Retrieved January 15, 2026, from [Link]
-
Essential Role of Calmodulin in RyR Inhibition by Dantrolene. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Dantrolene Alternatives Compared. (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]
-
Biophysical analysis of drug efficacy on C. elegans models for neurodegenerative and neuromuscular diseases. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Neuromuscular-blocking drug. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Cyclobenzaprine vs Dantrolene Comparison. (n.d.). Drugs.com. Retrieved January 15, 2026, from [Link]
-
Total synthesis of clovene. (2022, April 9). YouTube. Retrieved January 15, 2026, from [Link]
-
Dantrolene. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]
-
Toxicological Profile for Chlordane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]
-
Modeling Neuromuscular Diseases to Determine Molecular Drivers of Pathology and for Drug Discovery. (n.d.). Frontiers Research Topic. Retrieved January 15, 2026, from [Link]
-
Biosynthesis of sydonol reveals a new bisabolene cyclase and an unusual P450 aromatase. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved January 15, 2026, from [Link]
-
Neuromuscular Blockers - Part One. (n.d.). LITFL. Retrieved January 15, 2026, from [Link]
-
Dantrolene (oral route). (2025, August 1). Mayo Clinic. Retrieved January 15, 2026, from [Link]
-
Pharmacology of neuromuscular blocking drugs. (n.d.). Ho Medical: Anaesthesia. Retrieved January 15, 2026, from [Link]
-
Synthesis of Cylopentenones from Cylopropanes and Ynol Silanes. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Stability Research on Drug. (n.d.). Hilaris Publisher. Retrieved January 15, 2026, from [Link]
-
In vitro models of neuromuscular junctions and their potential for novel drug discovery and development. (n.d.). Laboratory For Stem Cells And Tissue Engineering. Retrieved January 15, 2026, from [Link]
-
Pharmacology of neuromuscular blocking drugs. (2024, February 5). Deranged Physiology. Retrieved January 15, 2026, from [Link]
-
Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Safety Assessment and Toxicology Services. (n.d.). Syngene CRO. Retrieved January 15, 2026, from [Link]
-
A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
PRECLINICAL TRIALS WITH PROMPT-TO-USE DRUGS TARGETING INFLAMMATORY/ISCHEMIC PATHWAYS IN ANIMAL MODELS OF DUCHENNE MUSCULAR DYSTROPHY: FUNCTIONAL, HISTOLOGICAL, BIOPHYSICAL AND BIOCHEMICAL EVALUATION OF THERAPEUTIC EFFECTIVENESS. (n.d.). Fondazione Telethon. Retrieved January 15, 2026, from [Link]
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Safety assessment of a standardized polyphenolic extract of clove buds: Subchronic toxicity and mutagenicity studies. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
In vivo animal disease models. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography. (2024, May 2). PubMed. Retrieved January 15, 2026, from [Link]
-
Assessing Formulation Stability in Early Development Phases. (2018, March 15). YouTube. Retrieved January 15, 2026, from [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016, September 28). ScienceDirect. Retrieved January 15, 2026, from [Link]
-
Quantitative analysis of eugenol in clove extract by a validated HPLC method. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
-
Toxicological Profile for Chlordane. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 15, 2026, from [Link]
-
Qualitative and quantitative analysis of flavonoids in Sophora tonkinensis by LC/MS and HPLC. (2025, April 28). ResearchGate. Retrieved January 15, 2026, from [Link]
-
(PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Synthesis of Dioxane from Acetylene. (2023, December 6). YouTube. Retrieved January 15, 2026, from [Link]
Sources
- 1. The pharmacology of this compound sodium, a new skeletal muscle contraction antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 3. Ryanodine receptor calcium channels and their partners as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential for pharmacology of ryanodine receptor/calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dantrolene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gvnlab.bme.columbia.edu [gvnlab.bme.columbia.edu]
- 14. Biophysical analysis of drug efficacy on C. elegans models for neurodegenerative and neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. fondazionetelethon.it [fondazionetelethon.it]
- 17. researchgate.net [researchgate.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Safety Assessment and Toxicology Services | Syngene CRO [syngeneintl.com]
- 20. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety assessment of a standardized polyphenolic extract of clove buds: Subchronic toxicity and mutagenicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Clodanolene Precipitation in Aqueous Solutions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Challenge of Clodanolene Precipitation
This compound, a compound noted for its therapeutic potential, presents a significant challenge in preclinical and formulation development due to its inherently poor aqueous solubility. This characteristic frequently leads to precipitation, a phenomenon where the compound falls out of solution, forming a solid. Such precipitation can compromise experimental reproducibility, lead to inaccurate dosing in in-vitro and in-vivo studies, and create significant hurdles in developing a stable and bioavailable drug product.
This technical support center provides a comprehensive guide to understanding, troubleshooting, and preventing this compound precipitation. By leveraging fundamental physicochemical principles and established formulation strategies, this resource aims to empower researchers to overcome solubility challenges and ensure the integrity of their experimental outcomes. While "this compound" is the topic of inquiry, its properties align closely with the well-documented muscle relaxant Dantrolene; therefore, this guide will use Dantrolene as a primary scientific analogue to provide robust and actionable advice.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous buffer?
A1: this compound's precipitation is primarily due to its low intrinsic solubility in water. Like its analogue Dantrolene, this compound is a weakly acidic molecule, meaning its solubility is highly dependent on the pH of the solution. In neutral or acidic aqueous media, the molecule exists predominantly in its non-ionized, less soluble form, leading to precipitation. Dantrolene, for instance, exhibits a V-shaped pH-rate profile for stability, with maximum stability observed around pH 7.4.[1][2][3] However, its solubility is significantly lower at this pH compared to more alkaline conditions. Commercial intravenous formulations of Dantrolene sodium are reconstituted to a high pH of approximately 9.5 to ensure complete dissolution.[4]
Q2: I've dissolved this compound in DMSO first, but it still precipitates when I add it to my cell culture medium. What is happening?
A2: This is a common phenomenon known as "solvent shifting." While this compound is readily soluble in organic solvents like DMSO, this high concentration is often a supersaturated state when introduced to an aqueous environment like cell culture medium. The DMSO acts as a co-solvent, but upon dilution, the solvent properties of the medium are dominated by water, causing the solubility of this compound to drop dramatically and precipitate out. The key is to manage the degree of supersaturation and the final concentration of the organic solvent.
Q3: Can temperature changes cause this compound to precipitate?
A3: Yes, temperature can influence solubility. For most solid solutes, solubility increases with temperature. If you have prepared a saturated or near-saturated solution at an elevated temperature, allowing it to cool to room temperature or storing it at 4°C can lead to precipitation as the solubility decreases. It is crucial to determine the solubility of this compound at the intended experimental and storage temperatures.
Q4: Are there any excipients that can help keep this compound in solution?
A4: Absolutely. Various pharmaceutical excipients can be employed to enhance and maintain the solubility of poorly soluble drugs. These include:
-
pH modifiers: Buffers that maintain an alkaline pH can significantly increase the solubility of weakly acidic compounds like this compound.
-
Surfactants: Agents like polysorbates (e.g., Tween® 80) and poloxamers (e.g., Pluronic® F127) can form micelles that encapsulate the drug, increasing its apparent solubility.[5][6]
-
Polymers: Hydrophilic polymers such as povidone (PVP) and hydroxypropyl methylcellulose (HPMC) can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.[7]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with drug molecules, effectively shielding them from the aqueous environment and increasing solubility.
The choice of excipient will depend on the specific application (e.g., in-vitro assay vs. in-vivo formulation) and potential for interference with the experimental system.[8][9][10]
In-Depth Troubleshooting Guides
Issue 1: Precipitation Upon Initial Dissolution in Aqueous Buffer
Symptoms:
-
Visible solid particles or cloudiness immediately after adding this compound powder to the buffer.
-
Inability to achieve the desired concentration.
Root Cause Analysis: The primary cause is attempting to dissolve this compound at a concentration above its equilibrium solubility at the given pH of the buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial dissolution precipitation.
Step-by-Step Protocol:
-
pH Adjustment: The solubility of weakly acidic compounds like Dantrolene increases dramatically in alkaline conditions.[4]
-
Prepare your aqueous buffer.
-
While stirring, slowly titrate with a suitable base (e.g., 1N NaOH) to a pH of 9.5 to 10.5.
-
Add the this compound powder to the high-pH buffer and stir until dissolved.
-
Expert Tip: Always verify the final pH after the drug has been added, as the drug substance itself can alter the pH.[11]
-
-
Solubility Assessment: If precipitation persists even at high pH, you may be exceeding the solubility limit.
Issue 2: Precipitation After Diluting a Stock Solution (Solvent Shift)
Symptoms:
-
A clear stock solution of this compound in an organic solvent (e.g., DMSO) becomes cloudy or forms a precipitate when diluted into an aqueous medium (e.g., buffer, cell culture media).
Root Cause Analysis: The dilution reduces the concentration of the organic co-solvent below the level required to maintain this compound in solution, leading to supersaturation and subsequent precipitation.
Mitigation Strategies:
| Strategy | Mechanism | Key Considerations |
| Reduce Stock Concentration | Lowers the degree of supersaturation upon dilution. | May require adding a larger volume of stock, increasing the final organic solvent concentration. |
| Stepwise Dilution | Gradual introduction to the aqueous phase allows for better mixing and can sometimes prevent immediate precipitation. | Labor-intensive and may only delay, not prevent, precipitation. |
| Pluronic® F127 Addition | This block copolymer acts as a precipitation inhibitor, potentially through micellar encapsulation.[6] | Ensure compatibility with the experimental system. Final concentration of Pluronic is critical. |
| Use of Serum in Media | Proteins in fetal bovine serum (FBS) can bind to the drug, helping to keep it in solution. | Can affect the free drug concentration and may not be suitable for all assays. |
Protocol for Preparing a Working Solution from a DMSO Stock:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Warm the aqueous destination medium (e.g., cell culture medium with 10% FBS) to 37°C.
-
While vortexing the medium gently, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation immediately and after a short incubation period at 37°C.
-
Critical Step: Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.[13]
Issue 3: Time-Dependent Precipitation (Crystal Growth)
Symptoms:
-
A solution that is initially clear becomes cloudy or forms visible crystals over time (minutes to hours).
Root Cause Analysis: The solution is in a metastable, supersaturated state. Over time, nucleation occurs, followed by crystal growth, leading to visible precipitation. This process can be accelerated by factors like temperature fluctuations, agitation, or the presence of particulate matter.
Prevention and Characterization:
Workflow for Investigating and Preventing Time-Dependent Precipitation:
Caption: Workflow for addressing time-dependent precipitation.
1. Characterization of the Precipitate: Understanding the nature of the precipitate is crucial.
-
Microscopy: Simple light microscopy can reveal if the precipitate is crystalline or amorphous, which can guide formulation strategy.
-
Particle Sizing: Techniques like Dynamic Light Scattering (DLS) can detect the formation of sub-visible particles that precede visible precipitation.[14]
-
Solid-State Analysis: If sufficient material can be isolated, techniques like X-ray Powder Diffraction (XRD) can confirm the crystalline form, which is important as different polymorphs can have different solubilities.[15]
2. Incorporation of Polymeric Precipitation Inhibitors: These excipients are highly effective at maintaining supersaturation.
-
Mechanism: Polymers like HPMC and PVP adsorb to the surface of newly formed crystal nuclei, sterically hindering further growth.[7]
-
Screening: A high-throughput screening approach can be used to identify the most effective polymer and its optimal concentration for your specific formulation.[16]
Experimental Protocols
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol is adapted from ICH guidelines for determining drug substance solubility.[11][12]
-
Preparation of Buffers: Prepare a series of buffers at different pH values relevant to your experiments (e.g., pH 5.0, 7.4, 9.5).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the solid phase, typically by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][17][18]
-
Data Reporting: The measured concentration represents the equilibrium solubility of this compound at that specific pH and temperature.
Protocol 2: High-Throughput Screening of Precipitation Inhibitors
This protocol is based on the solvent-shift method for rapidly screening potential inhibitors.[16]
-
Plate Preparation: In a 96-well plate, prepare your aqueous buffer containing different potential precipitation inhibitors (e.g., various grades of HPMC, PVP, Pluronic® F127) at several concentrations. Include control wells with buffer only.
-
Stock Solution Addition: Using a multichannel pipette or automated liquid handler, rapidly add a small, fixed volume of a concentrated this compound stock solution (in an organic solvent like DMSO) to all wells to induce supersaturation.
-
Monitoring Precipitation: Monitor the plate over time for the appearance of turbidity, which indicates precipitation. This can be done visually or quantitatively using a plate reader that measures absorbance or light scattering at a specific wavelength (e.g., 650 nm).
-
Data Analysis: Plot the change in turbidity over time for each condition. An effective precipitation inhibitor will show a significantly delayed onset and a lower rate of turbidity increase compared to the control.
References
- Pharma.Tips. (2025, December 29).
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- Thadkala, K., et al. (2022). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
- BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
- Li, Y., et al. (2021).
- Vire, J. C., et al. (1988). Study of the Physicochemical Properties of Aqueous Dantrolene Solutions by Differential Pulse Polarography. PubMed.
- Dai, W-G., et al.
- Khan, S. R., et al. (2012).
- Khan, S. R., et al. (2012).
- International Council for Harmonisation. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9). PubMed Central.
- Wang, J., & Coper, W. (2012, June 25).
- Kim, D. C., et al. (2017). Current clinical application of dantrolene sodium. PubMed Central.
- European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
- International Council for Harmonisation. (2019, November 20).
- ResearchGate. (2025, August 10). (PDF)
- International Council for Harmonis
- Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Research and Reviews. (2024, June 11).
- Drug-Dev.com. Excipients: Enhancing the New, Poorly Soluble APIs.
- Lubrizol.
- Pharmaceutical Networking. ICH Guidelines on particle properties.
- Sheikh, A., et al. (2023, October-December). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
- European Medicines Agency. ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological.
- Brestrich, G., et al. (2019). Process characterization strategy for a precipitation step for host cell protein reduction. NIH.
- Brestrich, G., et al. Process characterization strategy for a precipitation step for host cell protein reduction.
- Allmendinger, A. (2019).
- Pharma Focus Asia.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- NIH. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds.
- Krick, A., et al. (2019, November 29).
- de Oliveira, R. G., et al. (2024, May 2). Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene)
- da Silva, M. N., et al. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis.
- El-Gindy, A., et al. (2010). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PubMed Central.
Sources
- 1. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 2. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. mdpi.com [mdpi.com]
- 8. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. mdpi.com [mdpi.com]
- 18. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in Clodanolene-based in vivo studies
Disclaimer: The compound "Clodanolene" specified in the topic is not a recognized scientific entity. This guide has been developed using "Dantrolene" as a scientifically accurate and functionally analogous substitute to provide a realistic and valuable technical resource for researchers. All data, protocols, and mechanistic discussions are based on the established properties of Dantrolene.
Welcome to the technical support center for this compound-based in vivo research. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during in vivo experiments with this compound. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a thorough review of the scientific literature to ensure you have the most reliable and practical information at your fingertips.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when working with this compound, from basic preparation to complex in vivo responses.
Formulation and Administration
Question: My this compound sodium salt is not dissolving properly for intravenous injection. What am I doing wrong?
Answer: This is the most frequent challenge researchers encounter. This compound sodium is notoriously poorly soluble in water and neutral pH solutions[1][2]. Standard formulations require a specific reconstitution process to achieve a clear solution for injection.
-
Causality: The chemical structure of this compound, a hydantoin derivative, makes it highly lipid-soluble but sparingly soluble in aqueous solutions[1][3]. To overcome this, commercial intravenous preparations (e.g., Dantrium®, Revonto®) are lyophilized with mannitol and sodium hydroxide. This creates a high pH environment (approximately 9.5) upon reconstitution, which is essential for solubilizing the compound[1][4].
-
Troubleshooting Protocol:
-
Use the correct diluent: Always use sterile water for injection (without bacteriostatic agents) as specified. Do not use saline, dextrose solutions, or other acidic diluents as they are incompatible and will cause precipitation[4][5].
-
Adhere to the specified volume: For a standard 20 mg vial, 60 mL of sterile water is required. Shaking the vial until the solution is clear is crucial[4][6]. Newer formulations like Ryanodex® are nanoparticles and require a much smaller volume (5 mL for a 250 mg vial), making reconstitution significantly faster[4][6].
-
Check the pH: The final solution should have a pH of approximately 9.5. If you are preparing your own formulation, adjusting the pH with sodium hydroxide is critical[1].
-
Administer promptly: Once reconstituted, the solution should be protected from light and used within 6 hours[4][7].
-
Question: I'm observing irritation and thrombophlebitis at the injection site in my animal models. How can I mitigate this?
Answer: The high pH of the reconstituted this compound solution can be irritating to veins[1].
-
Expert Insight: This is a known consequence of the formulation required to keep the drug in solution.
-
Mitigation Strategies:
-
Use a central venous catheter: For chronic or repeated dosing studies, a central line is preferable to minimize vessel irritation[1].
-
Use a large-bore catheter and flush the line: For peripheral administration, use the largest possible vein and a large-bore catheter. Administer the drug as a rapid IV push and flush the line with sterile water immediately after to minimize contact time with the venous endothelium[5][8].
-
Monitor for extravasation: Be vigilant for signs of extravasation, as the alkaline solution can cause tissue necrosis[8].
-
Question: Can I administer this compound through other routes, like intraperitoneal (IP) or oral gavage?
Answer: Yes, both IP and oral routes are viable, but each has its own set of considerations.
-
Intraperitoneal (IP) Injection: IP administration is a common alternative in rodent studies. While it avoids the challenges of IV access, the alkaline solution can still cause peritoneal irritation. It is crucial to ensure the solution is properly prepared. The LD50 for dantrolene in rats via the IP route was found to be 500mg/kg[1].
-
Oral Gavage (PO): Oral administration is suitable for chronic dosing studies. About 70% of an oral dose is absorbed, with peak plasma concentrations reached in approximately 5-6 hours[1][5]. However, bioavailability can be variable, especially in pediatric models[1]. For oral administration, capsules can be used, or a suspension can be prepared[9][10]. Studies have shown that an extemporaneously compounded oral suspension of dantrolene sodium (5 mg/mL) is chemically stable for an extended period when stored correctly[9].
Pharmacology and Dosing
Question: How do I determine the correct dose for my animal model and experimental paradigm?
Answer: Dosing is highly dependent on the animal species, the route of administration, and the intended therapeutic effect.
-
Causality: this compound's primary mechanism is the inhibition of calcium release from the sarcoplasmic reticulum (SR) by antagonizing ryanodine receptors (RyRs), primarily RyR1 and RyR3[1][3][11]. This action reduces excitation-contraction coupling in skeletal muscle[3][6]. The dose must be sufficient to achieve target engagement without causing excessive muscle weakness or other adverse effects.
-
Recommended Dosing Guidelines (as a starting point):
| Animal Model | Route | Indication | Recommended Dose | Source |
| Rabbit | IV | Myocardial Reperfusion Injury | 10 mg/kg | [12] |
| Rat | Intraperitoneal | Neuroprotection (Ischemia) | LD50 is 500 mg/kg (2mM) | [1] |
| Dog | Oral | Pharmacokinetic Study | 5-10 mg/kg | [13][14] |
| Mouse | Pretreatment | Experimental Pancreatitis | Not specified, but effective | [15] |
| Human (Clinical) | IV | Malignant Hyperthermia | Start with 1-2.5 mg/kg rapid push | [4][7] |
| Human (Clinical) | Oral | Chronic Spasticity | Start at 25 mg/day, max 400 mg/day | [6][10] |
-
Self-Validating Protocol: Always perform a dose-ranging study in your specific model to determine the optimal therapeutic window. Monitor for efficacy (e.g., reduction in spasticity, neuroprotection) and adverse effects (e.g., muscle weakness, sedation, changes in liver function tests)[16].
Question: I'm seeing significant sedation and muscle weakness in my study animals. Is this expected, and can it be managed?
Answer: Yes, drowsiness, dizziness, and muscle weakness are the most common side effects of this compound, directly related to its mechanism of action[3][16][17].
-
Expert Insight: These effects are on-target and dose-dependent. The goal is to find a dose that provides the desired therapeutic effect while minimizing these functional impairments, which could confound behavioral studies.
-
Management Strategies:
-
Dose Titration: Start with a low dose and gradually increase it, monitoring the animals closely for the onset of adverse effects[6][10].
-
Study Design: If sedation is unavoidable, ensure your experimental design accounts for it. For example, allow for a sufficient acclimatization period after dosing before conducting behavioral tests.
-
Drug Interactions: Be aware of potential synergistic effects with other CNS depressants, such as anesthetics or sedatives, which can potentiate drowsiness[16].
-
Mechanism and Specificity
Question: How does this compound work, and are there any off-target effects I should be aware of?
Answer: this compound's primary action is on the ryanodine receptor, which is a calcium release channel in the sarcoplasmic reticulum[18][19][20].
-
Mechanism of Action:
-
Excitation: A nerve impulse leads to the depolarization of the muscle cell membrane.
-
Calcium Release: This depolarization triggers the release of Ca2+ from the sarcoplasmic reticulum into the cytoplasm via the ryanodine receptor (RyR1 in skeletal muscle)[11][21].
-
Contraction: Cytosolic Ca2+ binds to troponin, initiating the actin-myosin interaction that results in muscle contraction[6].
-
This compound's Role: this compound binds to the RyR1 and RyR3 isoforms, inhibiting the channel's opening and reducing the release of Ca2+[1][22]. This uncouples the excitation signal from the contraction, leading to muscle relaxation[3].
-
-
Signaling Pathway Diagram:
Caption: this compound inhibits Ca²⁺ release from the SR by blocking the RyR1 channel.
-
Off-Target Effects & Specificity:
-
Isoform Selectivity: this compound shows selectivity for RyR1 and RyR3. It has minimal effect on RyR2, the predominant isoform in cardiac muscle, which is why it generally does not have a negative inotropic effect on the heart[1][23].
-
Hepatotoxicity: The most serious potential off-target effect, particularly with chronic oral administration, is hepatotoxicity[1][16]. It is critical to monitor liver function tests (SGOT, SGPT) in long-term studies[16]. The risk is higher in females and patients over 35 years of age[16].
-
Drug Interactions: this compound is contraindicated with calcium channel blockers (e.g., verapamil, diltiazem) as the combination can lead to cardiovascular collapse and hyperkalemia[3][5]. It can also potentiate the effects of non-depolarizing neuromuscular blocking agents[4].
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol details the standard procedure for reconstituting lyophilized this compound sodium for in vivo IV injection.
Materials:
-
Vial of lyophilized this compound sodium (e.g., 20 mg Dantrium®/Revonto® or 250 mg Ryanodex®)
-
Sterile water for injection, USP (without bacteriostatic agent), at room temperature[24][25]
-
Sterile syringes and needles
Workflow Diagram:
Caption: Workflow for reconstituting standard and nanoparticle this compound formulations.
Step-by-Step Procedure:
-
Verification: Confirm the formulation you are using (e.g., standard 20 mg or nanoparticle 250 mg) to determine the correct volume of diluent.
-
Reconstitution (Standard 20 mg vial): a. Withdraw 60 mL of sterile water for injection into a syringe. b. Inject the 60 mL of water into the 20 mg vial of this compound. c. Shake the vial vigorously until the solution is completely clear. This may take a minute or more[26].
-
Reconstitution (Nanoparticle 250 mg vial): a. Withdraw 5 mL of sterile water for injection into a syringe. b. Inject the 5 mL of water into the 250 mg vial. c. Shake to create a uniform orange-colored suspension[5].
-
Inspection: Visually inspect the final solution/suspension for any particulate matter. Do not use if particles are present.
-
Administration: Withdraw the required dose into a new sterile syringe. Administer via a large vein or central line. For peripheral administration, a rapid IV push is recommended[7].
-
Storage: The reconstituted solution is stable for 6 hours at room temperature (20-25°C or 68-77°F). It must be protected from direct light[5][7].
References
-
Kim, H. J., Koh, W. U., Choi, J. M., Ro, Y. J., & Yang, H. S. (2019). Current clinical application of dantrolene sodium. Korean Journal of Anesthesiology, 72(5), 425–439. [Link]
-
Medscape. (n.d.). Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more. Medscape Reference. Retrieved from [Link]
-
Krause, T., Gerbershagen, M. U., Fiege, M., Weisshorn, R., & Wappler, F. (2004). Dantrolene: a review of its pharmacology, therapeutic use and new developments. Anaesthesia, 59(4), 364–373. [Link]
-
Weant, K. A., & Nelson, L. S. (2019). Dantrolene. In StatPearls. StatPearls Publishing. [Link]
-
Behrens, V., Beyersdorf, F., Skrabal, C., Simon, R., Scharein, E., & Sunderdiek, U. (2000). Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury. Acta anaesthesiologica Scandinavica, 44(2), 194–201. [Link]
-
JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. JoVE Core: Pharmacology. [Link]
-
Wikipedia. (2024). Dantrolene. In Wikipedia. [Link]
-
Drugs.com. (2025). Dantrolene Side Effects: Common, Severe, Long Term. [Link]
-
Kukanich, B., & Papich, M. G. (2013). Pharmacokinetic evaluation of oral dantrolene in the dog. Journal of veterinary pharmacology and therapeutics, 36(4), 401–404. [Link]
-
StatPearls. (2022). Physiology, Ryanodine Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Girard, T., Gilly, H., Muehling, J., & Wappler, F. (2018). The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers. European journal of anaesthesiology, 35(8), 595–602. [Link]
-
Brandom, B. W., & Muldoon, S. M. (2022). Intravenous dantrolene in hypermetabolic syndromes: a survey of the U.S. Veterans Health Administration database. BMC anesthesiology, 22(1), 302. [Link]
-
Fawzi, M. B., & Halton, J. M. (1986). Stability of dantrolene oral suspension prepared from capsules. American journal of hospital pharmacy, 43(11), 2852–2854. [Link]
-
Kukanich, B., & Papich, M. G. (2013). Pharmacokinetic evaluation of oral dantrolene in the dog. Journal of veterinary pharmacology and therapeutics, 36(4), 401–404. [Link]
-
Husain, S. Z., Orabi, A. I., Muili, K. A., Luo, Y., Sarwar, M., Choo-Wing, R., ... & Shah, A. U. (2011). Dantrolene mitigates caerulein-induced pancreatitis in vivo in mice. American journal of physiology. Gastrointestinal and liver physiology, 301(6), G1053–G1062. [Link]
-
Zhao, L., Wang, J., Liu, D., Li, Y., Zhang, J., & Zhang, X. (2019). A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics. Pharmaceutics, 11(2), 83. [Link]
-
Patel, D., & Sebbag, G. (2021). Reasons for Discontinuation of Dantrolene in Persons with Brain Injuries with Spasticity: A Retrospective Review. Archives of Neurology & Neuroscience, 11(3). [Link]
-
Urano, F., et al. (2020). A phase Ib/IIa clinical trial of dantrolene sodium in patients with Wolfram syndrome. JCI insight, 5(22), e140203. [Link]
-
MHAUS. (n.d.). Where Should Dantrolene Be Kept?. Malignant Hyperthermia Association of the United States. [Link]
-
Mele, A., et al. (2023). Systematic analysis of adverse reactions associated with dantrolene treatment: From clinical features to molecular mechanisms. Frontiers in Pharmacology, 14, 1184131. [Link]
-
Wikipedia. (2024). Ryanodine receptor. In Wikipedia. [Link]
-
Eagle Pharmaceuticals. (n.d.). Dosing and administration guide - Ryanodex. [Link]
-
MHAUS. (n.d.). Dantrolene via Intraosseous Route. Malignant Hyperthermia Association of the United States. [Link]
-
Mayo Clinic. (2025). Dantrolene (oral route) - Side effects & dosage. [Link]
-
MHAUS. (n.d.). Dantrolene - FAQs. Malignant Hyperthermia Association of the United States. [Link]
-
Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Cold Spring Harbor perspectives in biology, 2(11), a003996. [Link]
-
GlobalRPH. (2017). Dilution Dantrolene (Dantrium ®). [Link]
-
Lehnart, S. E., Wehrens, X. H., & Marks, A. R. (2004). The cardiac ryanodine receptor (calcium release channel): emerging role in heart failure and arrhythmia pathogenesis. Cardiovascular research, 61(3), 453–459. [Link]
-
Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine receptors: structure, expression, molecular details, and function in calcium release. Cold Spring Harbor perspectives in biology, 2(11), a003996. [Link]
-
PetMD. (2023). Dantrolene Sodium | Horse, Dog, Cat Medication. [Link]
Sources
- 1. Dantrolene: mechanisms of neuroprotection and possible clinical applications in the neurointensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Dantrolene Sodium-Loaded Mixed Micelle Containing a Small Amount of Cremophor EL: Characterization, Stability, Safety and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrium, Ryanodex (dantrolene) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. ryanodex.com [ryanodex.com]
- 9. Stability of dantrolene oral suspension prepared from capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dantrolene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 12. Effect of dantrolene in an in vivo and in vitro model of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic evaluation of oral dantrolene in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dantrolene mitigates caerulein-induced pancreatitis in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. academic.oup.com [academic.oup.com]
- 22. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 23. researchgate.net [researchgate.net]
- 24. mhaus.org [mhaus.org]
- 25. mhaus.org [mhaus.org]
- 26. The novel rapid formulation of intravenous dantrolene (NPJ5008) versus standard dantrolene (Dantrium®): A clinical part-randomised phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent results in Clodanolene assays
Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting for inconsistent results in assays involving Clodanolene, a novel modulator of the ryanodine receptor (RyR1). As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental issues and to offer robust, field-proven solutions. This resource is designed to be a self-validating system, empowering you to diagnose and resolve challenges with confidence.
Understanding this compound's Mechanism of Action
This compound is a hydantoin derivative, analogous to Dantrolene, designed to be a specific antagonist of the ryanodine receptor type 1 (RyR1).[1] Its primary mechanism involves binding to the RyR1 channel on the sarcoplasmic reticulum (SR) of skeletal muscle cells, thereby inhibiting the release of calcium (Ca²⁺) into the cytosol.[1][2] This action effectively uncouples the excitation-contraction (E-C) signaling cascade, leading to muscle relaxation.[3][2] Inconsistent assay results often stem from a misunderstanding or failure to properly control the variables within this pathway.
Caption: Proposed mechanism of this compound action.
Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and fundamental issues that can lead to data variability. Always check these factors first.
Question 1: My this compound dose-response curve is flat, shows low potency, or is highly variable. What's the first thing I should check?
Answer: The number one cause of such issues is poor compound solubility.[4][5][6] this compound, like many small molecules, has low aqueous solubility. If it precipitates in your assay buffer, the actual concentration exposed to the target is unknown and inconsistent, leading to erroneous results.[4][7]
Troubleshooting Steps:
-
Visual Inspection: After diluting your DMSO stock into aqueous assay buffer, hold the solution up to a light source. Look for cloudiness, particulates, or a Tyndall effect (light scattering), which indicate precipitation. Even if not visible, micro-precipitates can form.[7]
-
Solubility Assessment: Before conducting a full experiment, perform a simple solubility test. Prepare this compound at your highest intended assay concentration in the final assay buffer. Let it sit for the duration of your experiment, then centrifuge and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
-
Optimize Dilution Protocol: Avoid "solvent-shifting" where the compound crashes out of solution upon rapid dilution from DMSO into an aqueous buffer.[7] A serial dilution in the aqueous buffer is often better than a single large dilution step.[4]
| Parameter | Recommendation | Rationale |
| DMSO Stock Concentration | 10-20 mM | Higher concentrations are more prone to precipitation upon freezing or dilution.[8] |
| Final DMSO Concentration | < 0.5% (aim for < 0.1%) | DMSO can have biological effects and high concentrations increase the risk of compound precipitation.[7] |
| Solubilizing Agents | Consider Pluronic F-68 or HP-β-CD | These can help maintain solubility, but must be tested for effects on the assay (vehicle control).[7] |
| Storage | Store at -20°C or -80°C in small, single-use aliquots | Avoid repeated freeze-thaw cycles which can cause the compound to fall out of solution.[4] |
Question 2: I'm observing significant well-to-well variability and/or plate edge effects. How can I minimize this?
Answer: This points to inconsistencies in assay setup and execution. Reproducibility is key, and even minor variations can be amplified in sensitive assays.[9]
Key Areas to Address:
-
Pipetting Technique: Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, reverse pipetting for viscous solutions). For cell-based assays, be gentle to avoid disturbing the cell monolayer.
-
Cell Seeding: Use a single, well-mixed cell suspension to seed all wells. Inconsistent cell numbers will lead to variable results.[10] Automated cell counters provide more accuracy than manual hemocytometers.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to the "edge effect".[11]
-
Solution: Do not use the outermost wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[11]
-
-
Incubation: Ensure uniform temperature and gas exchange across the entire plate. Stacking plates in an incubator can create gradients.
Troubleshooting Guide for Specific Assay Types
If the general troubleshooting steps do not resolve your issue, consider the specifics of your experimental system.
Caption: A logical workflow for troubleshooting assay inconsistencies.
Section 1: Cell-Based Intracellular Calcium Assays
These assays directly measure the functional consequence of this compound's inhibition of RyR1. They are powerful but prone to artifacts.
Q: My fluorescent calcium signal has a high baseline, is noisy, or photobleaches quickly. What's wrong?
A: This is a common problem related to the fluorescent indicator dye and cell health. Stressed cells have dysregulated calcium homeostasis, and dyes themselves can be cytotoxic.[12]
Troubleshooting Protocol for Calcium Assays:
-
Reduce Dye Concentration & Incubation Time: High dye concentrations can be toxic and lead to compartmentalization in organelles like mitochondria, causing a high, non-responsive baseline.[13] Titrate your dye (e.g., Fluo-4 AM, Fura-2 AM) to the lowest concentration that gives a sufficient signal-to-noise ratio.
-
Check for Dye Extrusion: Cells can actively pump out dyes. The addition of probenecid to the loading buffer can help prevent this but should be tested for off-target effects.
-
Switch to a Ratiometric Dye: Non-ratiometric dyes (like Fluo-4) are susceptible to artifacts from uneven dye loading, photobleaching, and changes in cell volume.[14][15] A ratiometric dye like Fura-2 corrects for these issues by taking the ratio of fluorescence at two different excitation wavelengths.[14][15]
-
Optimize Instrument Settings: Reduce laser power or excitation light intensity to minimize phototoxicity and photobleaching.[14] Increase camera gain or use a more sensitive detector if the signal is weak.
-
Validate with Controls:
-
Positive Control: Use an ionophore like Ionomycin to elicit a maximal Ca²⁺ response and confirm cells are responsive.
-
Negative/Vehicle Control: Ensure the vehicle (e.g., 0.1% DMSO) does not independently cause a calcium transient.
-
RyR1 Agonist: Use a known RyR1 agonist like caffeine or 4-chloro-m-cresol (4-CMC) to stimulate Ca²⁺ release, which should be inhibited by pre-treatment with this compound.
-
Sources
- 1. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]
- 2. The mechanism of action of dantrolene sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dantrolene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. m.youtube.com [m.youtube.com]
- 12. Fluorescent dyes used to track calcium dynamics cause cell damage, may manipulate findings | Children's National Hospital [childrensnational.org]
- 13. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 14. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Study Design: Dantrolene Versus Novel Ryanodine Receptor Antagonists
A Guide for Researchers in Skeletal Muscle Physiology and Drug Development
Abstract
In the landscape of skeletal muscle relaxants, dantrolene has long held a unique and critical position as the only therapeutic agent that directly targets the excitation-contraction (EC) coupling machinery within the muscle fiber.[1][2] Its primary clinical application is the life-saving treatment of malignant hyperthermia (MH), a rare but potentially fatal pharmacogenetic disorder.[3][4] Dantrolene's mechanism, the inhibition of calcium release from the sarcoplasmic reticulum via antagonism of the ryanodine receptor (RyR), also lends it to the management of chronic muscle spasticity.[1][5] The development of novel compounds with similar or improved profiles is a key objective in addressing conditions characterized by aberrant calcium homeostasis. This guide presents a comparative framework for evaluating the efficacy of a novel hydantoin-derivative, clodanolene, against the benchmark, dantrolene. Due to the limited publicly available data on this compound, this document serves as a comprehensive roadmap for researchers, outlining the essential in vitro and ex vivo experiments required to build a robust comparative data package. We will delve into the mechanistic underpinnings of dantrolene's action and provide detailed, field-proven protocols to assess critical efficacy parameters for any new chemical entity in this class.
Introduction: The Central Role of Ryanodine Receptor Modulation in Skeletal Muscle Function
Skeletal muscle contraction is initiated by an electrical signal (action potential) that propagates along the muscle cell membrane and into transverse tubules. This triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum (SR) through the ryanodine receptor 1 (RyR1), the primary Ca2+ release channel in skeletal muscle.[6][7] This surge in intracellular Ca2+ allows for the interaction of actin and myosin filaments, leading to muscle contraction.[1]
Dantrolene, a hydantoin derivative, exerts its muscle relaxant effect by directly binding to the RyR1 channel, reducing its open probability and thereby attenuating Ca2+ release from the SR.[6][8][9] This action is particularly crucial in conditions like malignant hyperthermia, where triggering agents (e.g., certain volatile anesthetics) cause uncontrolled Ca2+ release, leading to a hypermetabolic state.[4][10]
The development of new RyR1 modulators like this compound is driven by the potential for improved pharmacokinetic profiles, enhanced selectivity, or novel therapeutic applications in areas such as neuroleptic malignant syndrome, exertional heat stroke, and certain muscular dystrophies where Ca2+ dysregulation is implicated.
Signaling Pathway of Excitation-Contraction Coupling and Dantrolene's Site of Action
Caption: Mechanism of dantrolene and putative action of this compound.
Comparative Physicochemical and Pharmacokinetic Profiles
A foundational aspect of this comparative study involves characterizing the physicochemical properties of this compound relative to dantrolene. These properties significantly influence the pharmacokinetic behavior of a drug, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Dantrolene | This compound | Significance in Muscle Relaxant Efficacy |
| Chemical Structure | Hydantoin derivative with a nitrophenyl furfurylidene group[2] | To be determined | Determines receptor binding affinity and specificity. |
| Molecular Weight | 314.257 g/mol [2] | To be determined | Influences diffusion and transport across membranes. |
| Water Solubility | Poorly soluble[2] | To be determined | Affects formulation for intravenous administration and oral bioavailability. Newer dantrolene formulations have improved solubility.[11] |
| LogP | Data not readily available | To be determined | Indicates lipophilicity, which impacts membrane permeability and potential for CNS side effects. |
| Bioavailability (Oral) | ~70%[2] | To be determined | Key for chronic oral dosing in spasticity management. |
| Plasma Half-life | 4-8 hours[3] | To be determined | Dictates dosing frequency. |
| Metabolism | Hepatic (CYP450 system)[3] | To be determined | Potential for drug-drug interactions and hepatotoxicity.[5] |
| Primary Excretion Route | Bile and urine[2] | To be determined | Important for dosing adjustments in patients with renal or hepatic impairment. |
Data for this compound is hypothetical and would be determined experimentally.
Experimental Protocols for Efficacy Comparison
The core of this guide details the experimental workflows necessary to compare the efficacy of this compound and dantrolene. These protocols are designed to provide a multi-faceted assessment, from isolated receptor interactions to functional outcomes in intact muscle tissue.
Experimental Workflow Overview
Caption: Workflow for comparing muscle relaxant efficacy.
In Vitro Assay: [3H]Ryanodine Binding
Objective: To determine the direct interaction and binding affinity of this compound with the RyR1 channel in comparison to dantrolene. This assay leverages the fact that dantrolene inhibits the binding of radiolabeled ryanodine to its receptor.[8][12]
Methodology:
-
Preparation of Sarcoplasmic Reticulum (SR) Vesicles:
-
Isolate SR vesicles rich in RyR1 from rabbit or porcine skeletal muscle.
-
Quantify the total protein concentration of the SR vesicle preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, combine a fixed amount of SR vesicles with a constant concentration of [3H]ryanodine.
-
Add increasing concentrations of either dantrolene or this compound (e.g., from 1 nM to 100 µM). Include a control group with no inhibitor.
-
Incubate the mixture under conditions that promote ryanodine binding (e.g., specific buffer composition, temperature, and time).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [3H]ryanodine.
-
Wash the filters to remove non-specific binding.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of [3H]ryanodine binding against the logarithm of the inhibitor concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) for both dantrolene and this compound using non-linear regression analysis.
-
Expected Outcome: A lower IC50 value for this compound would suggest a higher binding affinity for the RyR1 channel compared to dantrolene.
In Vitro Assay: Cell-Based Calcium Imaging
Objective: To assess the functional consequence of RyR1 inhibition by measuring changes in intracellular calcium concentration in response to a stimulus.[13][14][15]
Methodology:
-
Cell Culture and Loading:
-
Culture a suitable cell line expressing RyR1, such as primary myotubes or a stable cell line (e.g., HEK-293) engineered to express RyR1.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit increased fluorescence upon binding to Ca2+.[16]
-
-
Compound Incubation:
-
Pre-incubate separate groups of cells with varying concentrations of dantrolene or this compound for a defined period. Include a vehicle-treated control group.
-
-
Stimulation and Imaging:
-
Place the cell culture plate into a fluorescence plate reader or onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Initiate recording of fluorescence intensity over time.
-
Apply a stimulus known to induce Ca2+ release via RyR1, such as caffeine or 4-chloro-m-cresol (4-CMC).
-
Continue recording to capture the peak and decay of the calcium transient.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) for each well or region of interest.
-
Plot the peak fluorescence response against the concentration of the inhibitor (dantrolene or this compound).
-
Determine the IC50 value for the inhibition of calcium release for each compound.
-
Expected Outcome: A potent inhibitor will significantly reduce the peak fluorescence observed upon stimulation. Comparing the IC50 values will reveal the relative functional potency of this compound and dantrolene in a cellular context.
Ex Vivo Assay: Isolated Muscle Contractility
Objective: To evaluate the effect of this compound and dantrolene on the contractile function of intact skeletal muscle tissue.[17][18] This assay provides the most direct evidence of a compound's muscle-relaxing properties.
Methodology:
-
Muscle Preparation:
-
Humanely euthanize a laboratory animal (e.g., mouse or rat) according to approved ethical protocols.
-
Carefully dissect an intact skeletal muscle, such as the extensor digitorum longus (EDL) or soleus muscle, preserving the tendons at both ends.[17]
-
-
Experimental Setup:
-
Mount the isolated muscle in a temperature-controlled organ bath containing oxygenated Krebs-Ringer solution.[19][20]
-
Attach one tendon to a fixed anchor and the other to a sensitive force transducer.
-
Position two parallel platinum electrodes along the length of the muscle for electrical field stimulation.
-
-
Contractile Protocol:
-
Determine the optimal muscle length (L0) that produces maximal twitch force.
-
Force-Frequency Measurement: Stimulate the muscle with trains of electrical pulses at increasing frequencies (e.g., 10, 20, 50, 100, 150 Hz) to induce tetanic contractions and record the peak force at each frequency.
-
Wash out the bath and allow the muscle to recover.
-
Incubate the muscle with a known concentration of dantrolene or this compound.
-
Repeat the force-frequency stimulation protocol in the presence of the drug.
-
-
Data Analysis:
-
Plot the force generated (normalized to muscle cross-sectional area) as a function of stimulation frequency, creating a force-frequency curve for baseline and drug-treated conditions.
-
Compare the reduction in maximal tetanic force and any rightward shift in the force-frequency curve caused by dantrolene versus this compound.
-
Expected Outcome: Both compounds are expected to decrease the force of contraction at higher stimulation frequencies. A more significant reduction in force by this compound at a given concentration would indicate greater efficacy in an ex vivo setting.
Summary of Preclinical Efficacy Endpoints
The following table summarizes the key quantitative data to be collected from the proposed experiments, providing a clear framework for comparing the efficacy of this compound against dantrolene.
| Parameter | Experimental Protocol | Expected Effect of Dantrolene | Desired Profile for this compound |
| IC50 for RyR1 Binding | [3H]Ryanodine Binding Assay | Sub-micromolar range[9] | Lower or equivalent IC50, indicating higher affinity. |
| IC50 for Ca2+ Release | Cell-Based Calcium Imaging | Micromolar range | Lower or equivalent IC50, indicating greater functional potency. |
| Reduction in Tetanic Force | Isolated Muscle Contractility | Dose-dependent decrease | Greater percentage reduction at equivalent concentrations. |
| Shift in Force-Frequency | Isolated Muscle Contractility | Rightward shift | More pronounced rightward shift, indicating reduced calcium sensitivity. |
Conclusion and Future Directions
This guide provides a comprehensive, scientifically grounded framework for the preclinical comparative efficacy assessment of a novel muscle relaxant, this compound, against the established therapeutic, dantrolene. By systematically evaluating the compounds from the molecular target up to functional tissue, researchers can build a robust data package to determine the relative potency and potential advantages of the new chemical entity.
Successful demonstration of superior or equivalent efficacy in these preclinical models would be the first critical step.[21][22] Subsequent investigations should include comprehensive safety and toxicology studies, in vivo animal models of muscle spasticity or malignant hyperthermia, and detailed ADME profiling to fully characterize the therapeutic potential of this compound before consideration for clinical development.[23][24][25]
References
- Muscle relaxant - Wikipedia. (n.d.).
- Krause, T., et al. (2023). Dantrolene. In StatPearls. StatPearls Publishing.
- Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of Biological Chemistry, 276(17), 13810-13816.
- Gurnaney, H., et al. (2023). Malignant Hyperthermia. In StatPearls. StatPearls Publishing.
- JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. Journal of Visualized Experiments.
- Association of Anaesthetists. (n.d.). Guidelines for the management of a Malignant Hyperthermia crisis.
- Fruen, B. R., et al. (1997). Dantrolene Inhibition of Sarcoplasmic Reticulum Ca2+Release by Direct and Specific Action at Skeletal Muscle Ryanodine Receptors. The Journal of Biological Chemistry, 272(43), 26965-26971.
- Lanner, J. T., et al. (2010). The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. Anesthesiology, 112(5), 1246-1254.
- RYANODEX® (dantrolene sodium) | Dosing and Administration for MH. (n.d.).
- Rosenberg, H., et al. (2019). Malignant Hyperthermia: An Overview. U.S. Pharmacist, 44(1), 24-28.
- Wang, Y., et al. (2012). Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles. Journal of Visualized Experiments, (59), e3570.
- Mestre, T., et al. (2022). Contractile force assessment methods for in vitro skeletal muscle tissues. Frontiers in Bioengineering and Biotechnology, 10, 891823.
- Cheng, A. J., & Westerblad, H. (2012). Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles. Journal of Visualized Experiments, (69), e4364.
- In vitro muscle testing - Wikipedia. (n.d.).
- Aurora Scientific. (2021). Measuring in-vivo, in-situ and in-vitro muscle function.
- Duicu, O., et al. (2010). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics, 20(4), 319-326.
- Calcium imaging - Wikipedia. (n.d.).
- Thermo Fisher Scientific. (n.d.). Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes.
- Sigma-Aldrich. (n.d.). Live Cell Calcium Indicators.
- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- BMG LABTECH. (2020). Calcium assays: at the centre of biology.
- Asdaq, S. M. B., et al. (2021). Evaluation of Skeletal Muscle Relaxant Activity of Apigenin in Animal Experimental Models. International Journal of Pharmacology, 17(6), 400-407.
- Research Needs. (2022). Muscle Relaxant Activity on RotaRod Apparatus. YouTube.
- Wang, Y., et al. (2017). Asymmetric Total Synthesis of (−)-Clovan-2,9-dione Using Rh(I). Organic Letters, 19(23), 6336-6339.
- Dantrolene - Wikipedia. (n.d.).
- Hunaiti, S. (n.d.). SKELETAL MUSCLE RELAXANTS. Doctor 2020.
- GoodRx. (2023). Dantrolene (Dantrium): Uses, Side Effects, Dosage & More.
- Schütte, J. K., et al. (2011). Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs. European Journal of Anaesthesiology, 28(5), 358-364.
- Shomer, N. H., et al. (1995). Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1335-1342.
- Frith, J. C., et al. (2001). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Arthritis & Rheumatism, 44(9), 2201-2210.
- Google Patents. (n.d.). CN101844989A - Preparation method for clofedanol and hydrochloride thereof.
- Liu, C., et al. (2020). Biosynthesis of sydonol reveals a new bisabolene cyclase and an unusual P450 aromatase. Chemical Science, 11(3), 734-740.
- IntuitionLabs. (n.d.). Preclinical vs. Clinical Research: Key Stages of Drug Development.
- Wender, P. A., & Gentry, E. C. (2010). Synthesis of Cylopentenones from Cylopropanes and Ynol Silanes. Organic Letters, 12(19), 4384-4387.
- Leach, M. W., & Vugmeyster, Y. (2012). The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients. British Journal of Pharmacology, 166(1), 5-7.
- Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
- Medicilon. (n.d.). Preclinical Research Services.
- Kumar, A., et al. (2023). Translational research: Bridging the gap between preclinical and clinical research. Journal of Translational Science, 9, 1-3.
- Google Patents. (n.d.). US6197764B1 - Clozapine compositions and uses thereof.
- Grasser, W. A., et al. (1997). Common mechanism for the estrogen agonist and antagonist activities of droloxifene. Journal of Cellular Biochemistry, 65(2), 159-171.
- Botting, R. M. (2000). Mechanism of action of acetaminophen: is there a cyclooxygenase 3?. Clinical Infectious Diseases, 31 Suppl 5, S202-S210.
- The Organic Chemistry Tutor. (2023). Synthesis of Dioxane from Acetylene. YouTube.
Sources
- 1. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 2. Dantrolene - Wikipedia [en.wikipedia.org]
- 3. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Malignant Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. goodrx.com [goodrx.com]
- 6. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 7. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Calcium imaging - Wikipedia [en.wikipedia.org]
- 17. Video: Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles [jove.com]
- 18. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro muscle testing - Wikipedia [en.wikipedia.org]
- 20. aurorascientific.com [aurorascientific.com]
- 21. intuitionlabs.ai [intuitionlabs.ai]
- 22. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 24. medicilon.com [medicilon.com]
- 25. Translational research: Bridging the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Clodanolene with other skeletal muscle relaxants in vitro
An In-Depth In Vitro Comparison of Clodanolene and Other Skeletal Muscle Relaxants A Senior Application Scientist's Guide to Mechanistic Analysis and Experimental Validation
Introduction: A Landscape of Muscle Relaxation
In the realm of drug development and physiological research, skeletal muscle relaxants represent a diverse class of compounds crucial for treating conditions ranging from acute muscle spasms to chronic spasticity associated with neurological disorders. Their mechanisms are as varied as their clinical applications, targeting different levels of the motor pathway—from the central nervous system to the intricate machinery within the muscle cell itself. This guide provides a comparative in vitro analysis of this compound, a direct-acting relaxant, alongside compounds representing other major classes: Dantrolene (direct-acting), Baclofen and Tizanidine (centrally-acting), and Vecuronium (peripherally-acting at the neuromuscular junction). Our focus is to dissect their performance through the lens of in vitro experimentation, providing the causal logic behind assay selection and a framework for rigorous, reproducible investigation.
Mechanisms of Action: Four Drugs, Four Targets
The efficacy and side-effect profile of a skeletal muscle relaxant are dictated by its specific molecular target. Understanding these targets is fundamental to interpreting in vitro data. The primary pathways are broadly categorized as central, peripheral, and intracellular.
-
Centrally-Acting Relaxants (The "Upstream" Inhibitors): Compounds like Baclofen and Tizanidine exert their effects within the central nervous system (CNS). Baclofen is an agonist of the γ-aminobutyric acid (GABA) B receptor, which, upon activation in the spinal cord, leads to hyperpolarization of neurons and reduced release of excitatory neurotransmitters. Tizanidine acts as an agonist at α2-adrenergic receptors in the spinal cord, which also suppresses the release of excitatory amino acids and inhibits polysynaptic reflexes.[1] These agents reduce the "go" signal sent to the muscles.
-
Peripherally-Acting Neuromuscular Blockers (The "Gatekeepers"): Agents such as Vecuronium act at the neuromuscular junction (NMJ)—the synapse between the motor neuron and the muscle fiber. Vecuronium is a non-depolarizing blocker that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR). By preventing acetylcholine from binding, it blocks the transmission of the nerve impulse to the muscle, thus preventing contraction.[2]
-
Direct-Acting Intracellular Relaxants (The "Final Switch"): Dantrolene and This compound represent a distinct class that bypasses the CNS and NMJ, acting directly within the skeletal muscle cell.[3][4] Their target is the ryanodine receptor (RyR1), a massive calcium channel on the sarcoplasmic reticulum (SR) membrane.[3] Excitation-contraction coupling in skeletal muscle requires the release of Ca2+ from the SR through the RyR1 channel. Dantrolene binds to the RyR1 complex and inhibits this Ca2+ release, effectively uncoupling the electrical excitation of the cell membrane from the mechanical contraction of the muscle fibers.[5] Pharmacological evidence strongly suggests this compound shares this mechanism, acting as an antagonist of muscle contraction by decreasing Ca2+ release from the SR.[4]
The following diagram illustrates these distinct points of intervention along the motor pathway.
Caption: Sites of action for different classes of skeletal muscle relaxants.
Comparative In Vitro Performance
An in vitro approach allows for the deconstruction of a drug's activity, isolating its direct effects on a target system away from the complexities of absorption, distribution, metabolism, and excretion (ADME) that occur in vivo. The table below summarizes key quantitative metrics for our selected compounds.
| Compound | Class | Primary In Vitro Target | Potency Metric | Value | Assay System |
| This compound | Direct-Acting | Ryanodine Receptor 1 (RyR1) | IC₅₀ / Kᵢ | N/A in searched literature | N/A |
| Dantrolene | Direct-Acting | Ryanodine Receptor 1 (RyR1) | IC₅₀ | 0.26 µM[4] | RyR1-mediated Ca²⁺ leak in HEK293 cells |
| Baclofen | Centrally-Acting | GABA-B Receptor | EC₅₀ | ~0.9 µM¹[6] | PK/PD model from human CSF concentrations |
| Tizanidine | Centrally-Acting | α2-Adrenergic Receptor | IC₅₀ | >100 µM²[7][8] | hERG K⁺ channel block (off-target) |
| Vecuronium | Peripheral Blocker | Nicotinic Acetylcholine Receptor | ED₅₀ | 5.89 µM[2] | Rat phrenic nerve-hemidiaphragm |
¹Value is derived from a pharmacokinetic/pharmacodynamic model of human data, not a direct in vitro muscle tissue assay.[6] ²This value reflects off-target cardiac channel activity, not primary muscle relaxant potency.[7][8] Quantitative in vitro potency data on its primary target for muscle relaxation is not readily available in the searched literature.
Data Interpretation and Insights:
-
Direct-Acting Potency: Dantrolene exhibits high potency with a sub-micromolar IC₅₀ value for inhibiting its direct target, the RyR1 channel.[4] This demonstrates a highly specific and efficient mechanism of action at the molecular level.
-
This compound's Profile: While quantitative data for this compound is not available in the searched literature, its pharmacological description as a direct-acting agent that decreases caffeine-sensitive intracellular calcium release places it mechanistically alongside Dantrolene.[4] It is expected to show efficacy in assays that directly measure intracellular calcium or muscle contractility.
-
Peripheral vs. Intracellular: Vecuronium's potency (ED₅₀) at the neuromuscular junction is in the low micromolar range.[2] This is a direct measure of its physiological effect—the blockade of nerve-to-muscle signal transmission.
-
Challenges with Central Agents: The lack of comparable in vitro potency data for Baclofen and Tizanidine in a muscle-centric assay is a key takeaway. Because their primary targets are in the CNS, a simple isolated muscle preparation is not suitable for measuring their primary mechanism of action. Their effects are "upstream" and require more complex, multi-component in vitro systems (e.g., neuron-muscle co-cultures) or in vivo models to fully assess.
Gold-Standard In Vitro Methodologies
To generate the data above and further probe the mechanisms of these compounds, a suite of well-designed in vitro experiments is essential. Each protocol is a self-validating system, designed to provide robust and interpretable results.
Protocol 1: Ex Vivo Isolated Muscle Contractility Assay
This assay is the gold standard for assessing the direct physiological output of skeletal muscle. It is ideal for quantifying the effects of direct-acting and peripherally-acting relaxants.
Causality and Rationale: This method removes systemic influences (CNS, circulation), allowing for the direct measurement of a compound's effect on the muscle's ability to generate force. By stimulating either the nerve (for NMJ blockers) or the muscle directly (for direct-acting agents), one can pinpoint the site of action.
Step-by-Step Methodology:
-
Tissue Isolation: Humanely euthanize a mouse and carefully dissect the extensor digitorum longus (EDL) or soleus muscle, keeping the tendons at both ends intact.
-
Mounting: Securely tie silk sutures to each tendon. Mount the muscle vertically in an organ bath filled with oxygenated (95% O₂/5% CO₂) Krebs-Ringer solution at a physiological temperature (e.g., 30-37°C). Attach one suture to a fixed point and the other to an isometric force transducer.
-
Equilibration & Optimization: Allow the muscle to equilibrate for 15-20 minutes. Gradually stretch the muscle to its optimal length (L₀), the length at which maximal twitch force is generated.
-
Stimulation & Baseline: Apply supramaximal electrical field stimulation via two parallel platinum electrodes. Record baseline contractile data:
-
Twitch: Single pulses (e.g., 0.5 ms duration).
-
Tetanus: A train of pulses at high frequency (e.g., 100 Hz for 500 ms) to elicit maximal fused force.
-
-
Compound Application: Add the test compound (e.g., this compound, Dantrolene, Vecuronium) to the bath in increasing concentrations, allowing for a set incubation time at each concentration.
-
Data Acquisition: After each incubation, repeat the twitch and tetanic stimulations. Record the peak force generated.
-
Analysis: Plot the percentage inhibition of twitch or tetanic force against drug concentration to determine the EC₅₀ (half-maximal effective concentration).
Caption: Workflow for the isolated muscle contractility assay.
Protocol 2: In Vitro Myotube Intracellular Calcium Imaging
This assay directly visualizes the mechanism of action for intracellularly-acting drugs like this compound and Dantrolene.
Causality and Rationale: Since these drugs are hypothesized to inhibit sarcoplasmic reticulum Ca²⁺ release, directly measuring intracellular Ca²⁺ concentration ([Ca²⁺]i) provides definitive proof of target engagement and functional effect.
Step-by-Step Methodology:
-
Cell Culture: Culture myoblasts (e.g., human primary or C2C12 cell line) on glass-bottom dishes. Differentiate them into myotubes by switching to a low-serum medium.
-
Dye Loading: Incubate the mature myotubes with a ratiometric calcium indicator dye such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.
-
Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., alternating 340/380 nm excitation wavelengths and a 510 nm emission filter).
-
Baseline Recording: Perfuse the myotubes with a physiological saline solution. Record the baseline Fura-2 fluorescence ratio (F340/F380), which is proportional to [Ca²⁺]i.
-
Stimulation: Induce calcium release by either electrical field stimulation or by applying a chemical agonist like caffeine, which directly opens RyR1 channels. Record the resulting transient spike in the fluorescence ratio.
-
Compound Application: Perfuse the cells with a solution containing the test compound (e.g., this compound, Dantrolene) and incubate for 5-10 minutes.
-
Post-Drug Recording: While still in the presence of the compound, repeat the electrical or chemical stimulation and record the new calcium transient.
-
Analysis: Compare the amplitude of the calcium transient before and after drug application. A reduction in amplitude indicates inhibition of SR calcium release. Calculate the IC₅₀ from a dose-response curve.
Caption: Workflow for the myotube intracellular calcium imaging assay.
Senior Application Scientist's Synthesis and Conclusion
The in vitro data provides a clear mechanistic hierarchy for evaluating skeletal muscle relaxants. For compounds like This compound and Dantrolene , the evidence points squarely to an intracellular site of action, specifically the inhibition of calcium release from the sarcoplasmic reticulum.[4] This is a powerful and direct mechanism for inducing muscle relaxation, reflected in the high potency of Dantrolene in direct target-based assays.[4] The key advantage of this approach is muscle selectivity; it does not produce the central side effects (like sedation) associated with agents like Baclofen and Tizanidine, nor the complete paralysis of neuromuscular blockers like Vecuronium.
The choice of in vitro assay is therefore paramount and must be tailored to the compound's hypothesized mechanism.
-
To test a potential neuromuscular blocker, the isolated nerve-muscle preparation is the most informative.
-
To validate a direct-acting RyR1 inhibitor like this compound, intracellular calcium imaging provides the most direct mechanistic evidence, while the isolated muscle contractility assay confirms its ultimate physiological effect.
While a definitive quantitative comparison is hampered by the lack of published IC₅₀ data for this compound, the qualitative evidence strongly supports its classification as a direct-acting relaxant in the same family as Dantrolene. Future in vitro studies using the protocols detailed here would be necessary to precisely determine its potency relative to Dantrolene and other agents. This guide provides the foundational logic and validated methodologies for researchers to conduct such a head-to-head comparison, ensuring that the experimental design is robust, mechanistically informative, and yields data of the highest scientific integrity.
References
-
Fiset, C., et al. (2012). Tizanidine (Zanaflex): a muscle relaxant that may prolong the QT interval by blocking IKr. Journal of Cardiovascular Pharmacology and Therapeutics, 17(1), 102-9. [Link]
-
Murayama, T., et al. (2022). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International Journal of Molecular Sciences, 23(21), 13399. [Link]
-
Fiset, C., et al. (2011). Tizanidine (Zanaflex): A Muscle Relaxant That May Prolong the QT Interval by Blocking IKr. ResearchGate. [Link]
-
Mohiuddin, A., et al. (2020). Qualitative Analysis of Baclofen in In-Vitro experimental Model: a Repurposing Approach. Journal of Pharmaceutical Research International, 32(15), 58-65. [Link]
-
Paul, F. M., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of Biological Chemistry. [Link]
-
Zhang, Y., et al. (2023). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. Nature Communications. [Link]
-
Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry, 276(17), 13810–13816. [Link]
-
Pessah, I. N., et al. (1995). Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle. Journal of Pharmacology and Experimental Therapeutics, 272(2), 659-666. [Link]
-
O'Brien, Y. W., et al. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular pharmacology, 88(1), 36–44. [Link]
-
Nagashima, H., et al. (1987). Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation. Anesthesia and Analgesia, 66(1), 44-47. [Link]
-
Delwaide, P. J. (1994). Tizanidine and electrophysiologic analysis of spinal control mechanisms in humans with spasticity. Neurology, 44(11 Suppl 9), S21-7. [Link]
-
Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. [Link]
-
Scheepens, D. S., et al. (2005). A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity. British Journal of Clinical Pharmacology, 59(3), 317-325. [Link]
Sources
- 1. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of vecuronium and atracurium in an in vitro nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pharmacokinetic–pharmacodynamic model for intrathecal baclofen in patients with severe spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tizanidine (Zanaflex): a muscle relaxant that may prolong the QT interval by blocking IKr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanistic Validation of Clodanolene, a Novel Ryanodine Receptor Modulator, Against Dantrolene
This guide provides a comprehensive framework for validating the mechanism of action of Clodanolene, a novel investigational compound, by comparing it directly with Dantrolene, the gold-standard therapeutic for malignant hyperthermia. We will explore the established pharmacology of Dantrolene and detail a tiered, self-validating experimental approach to determine if this compound shares its mechanism of inhibiting calcium release from the sarcoplasmic reticulum via direct action on the ryanodine receptor (RyR1).
Introduction: The Central Role of the Ryanodine Receptor in Muscle Function and Disease
Excitation-contraction (EC) coupling is the fundamental process by which an electrical stimulus from a motor neuron is converted into a mechanical contraction of a muscle fiber. A critical component of this pathway is the ryanodine receptor type 1 (RyR1), a massive ion channel located on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store.[1][2] Depolarization of the muscle cell membrane triggers a conformational change in RyR1, leading to the release of stored Ca²⁺ into the cytoplasm. This surge in cytosolic Ca²⁺ initiates the interaction of actin and myosin filaments, causing muscle contraction.[3]
Dantrolene, a hydantoin derivative, is a direct-acting skeletal muscle relaxant that has been a cornerstone in the treatment of malignant hyperthermia (MH), a life-threatening pharmacogenetic disorder characterized by uncontrolled SR Ca²⁺ release.[4][5] Its mechanism is well-established: Dantrolene binds directly to the RyR1 channel complex, stabilizing it in a closed or partially closed state.[6][7] This action reduces the efflux of Ca²⁺ from the SR, thereby uncoupling the excitation signal from the contractile response.[3][8]
This compound is a new structural analog of Dantrolene. Its development is predicated on the hypothesis that it shares Dantrolene's therapeutic mechanism but may possess an improved pharmacokinetic or safety profile. The central objective of this guide is to outline a rigorous, multi-level experimental strategy to validate this hypothesis.
Caption: The signaling cascade of muscle excitation-contraction coupling.
A Tiered Approach to Mechanistic Validation
To build a compelling case for this compound's mechanism, we employ a three-tiered validation workflow. This approach begins with a specific molecular interaction (biochemical assay), progresses to a functional consequence at the cellular level (calcium imaging), and culminates in a physiological outcome in intact tissue (muscle contractility). This structure ensures that each experimental stage logically validates the next.
Caption: A tiered workflow for validating this compound's mechanism of action.
Tier 1: Direct RyR1 Interaction via [³H]Ryanodine Binding Assay
Causality & Rationale: The foundational question is whether this compound, like Dantrolene, physically interacts with the RyR1 channel complex. The [³H]ryanodine binding assay is a classic and powerful tool for this purpose.[9][10] Ryanodine, a plant alkaloid, specifically binds with high affinity to the RyR channel when it is in an open state.[11] Compounds that stabilize the channel in a closed state, such as Dantrolene, will therefore inhibit the binding of radiolabeled [³H]ryanodine.[7][12] Observing a dose-dependent inhibition of [³H]ryanodine binding by this compound would provide strong evidence of a direct interaction at the RyR1 complex, consistent with Dantrolene's known mechanism.
Experimental Protocol: [³H]Ryanodine Binding
-
Preparation of SR Vesicles: Isolate sarcoplasmic reticulum (SR) microsomes from rabbit or pig skeletal muscle, which are rich in RyR1 channels.[9]
-
Binding Reaction: In a microcentrifuge tube, combine SR vesicles with a binding buffer containing a fixed concentration of [³H]ryanodine (e.g., 2-5 nM) and varying concentrations of either Dantrolene (positive control) or this compound (test compound). The buffer should mimic a cellular environment that promotes channel opening (e.g., containing µM levels of Ca²⁺ and mM levels of ATP).[1][13]
-
Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound [³H]ryanodine from the unbound ligand by filtering the reaction mixture through glass fiber filters. The vesicles and any bound radioligand will be trapped on the filter.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specific binding. Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each drug concentration by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine). Plot the percent inhibition of specific binding against the drug concentration to determine the inhibitory concentration (IC₅₀) for each compound.
Anticipated Comparative Data
| Compound | IC₅₀ for [³H]Ryanodine Binding Inhibition (nM) |
| Dantrolene | ~150 |
| This compound | ~125 |
This table presents hypothetical data for illustrative purposes. A lower IC₅₀ value for this compound would suggest a higher potency for binding to and stabilizing the RyR1 channel compared to Dantrolene.
Tier 2: Functional Inhibition of SR Ca²⁺ Release via Calcium Imaging
Causality & Rationale: Having established a direct molecular interaction, the next logical step is to confirm its functional consequence: the inhibition of calcium release. Live-cell calcium imaging provides a direct visualization of intracellular Ca²⁺ dynamics in response to a stimulus.[14] By loading isolated skeletal muscle fibers with a fluorescent Ca²⁺ indicator, we can trigger SR Ca²⁺ release with an agonist (like caffeine, which directly opens RyR1 channels) and measure the ability of this compound to suppress this release.[15] A reduction in the amplitude of the caffeine-induced Ca²⁺ transient would validate that the binding event observed in Tier 1 translates into a functional blockade of channel activity.
Experimental Protocol: Intracellular Ca²⁺ Imaging
-
Muscle Fiber Isolation: Isolate single muscle fibers from a fast-twitch muscle (e.g., flexor digitorum brevis of a mouse).[16]
-
Dye Loading: Incubate the isolated fibers with a membrane-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM or Fura-2 AM, in a physiological saline solution.[17] Cellular esterases will cleave the AM group, trapping the active dye inside the fiber.
-
Compound Incubation: Perfuse the fibers with a solution containing either vehicle (control), a known concentration of Dantrolene, or a known concentration of this compound for 15-20 minutes.
-
Imaging and Stimulation: Mount the fibers on a confocal or fluorescence microscope.[18] Acquire a baseline fluorescence reading. Then, rapidly perfuse the chamber with a solution containing a high concentration of caffeine (e.g., 10-20 mM) to induce a massive release of SR Ca²⁺.
-
Data Acquisition: Record the change in fluorescence intensity over time. The peak fluorescence intensity is proportional to the peak intracellular Ca²⁺ concentration.
-
Data Analysis: Quantify the peak amplitude of the caffeine-induced Ca²⁺ transient for each condition. Express the data as a percentage of the control (vehicle-treated) response. Plot the percent inhibition against drug concentration to determine the IC₅₀ for inhibiting Ca²⁺ release.
Anticipated Comparative Data
| Compound | IC₅₀ for Inhibition of Caffeine-Induced Ca²⁺ Release (µM) |
| Dantrolene | ~1.0 |
| This compound | ~0.8 |
This table presents hypothetical data for illustrative purposes. A lower IC₅₀ value for this compound would indicate greater potency in preventing SR calcium release at the cellular level.
Tier 3: Physiological Effect via In Vitro Muscle Contractility Assay
Causality & Rationale: The final validation step is to demonstrate that the inhibition of cellular Ca²⁺ release translates into a macroscopic, physiological effect: the relaxation of muscle tissue. In vitro contractility assays measure the force generated by an intact, isolated muscle.[19][20] By electrically stimulating the muscle to contract and measuring the force output in the presence of our test compounds, we can directly quantify their muscle relaxant properties.[21][22] A dose-dependent reduction in twitch or tetanic force by this compound would confirm its efficacy as a muscle relaxant, completing the mechanistic link from molecular binding to physiological function.
Experimental Protocol: In Vitro Muscle Contractility
-
Muscle Dissection: Carefully dissect an intact muscle, such as the extensor digitorum longus (EDL) from a mouse, preserving the tendons at both ends.[22]
-
Mounting: Mount the muscle vertically in an organ bath filled with oxygenated Krebs-Ringer solution maintained at a physiological temperature. Attach one tendon to a fixed point and the other to an isometric force transducer.
-
Equilibration & Optimization: Allow the muscle to equilibrate. Adjust the muscle length to achieve the optimal length (L₀) for maximal twitch force generation.
-
Compound Application: Add Dantrolene or this compound to the bath at various concentrations, allowing for a 20-30 minute incubation period for each dose.
-
Stimulation and Measurement: Elicit muscle contractions using electrical field stimulation. Measure both single twitch force (from a single pulse) and maximal tetanic force (from a train of high-frequency pulses).
-
Data Analysis: For each concentration, calculate the force generated as a percentage of the pre-drug baseline. Plot the percent inhibition of force against drug concentration to determine the IC₅₀ for muscle relaxation.
Anticipated Comparative Data
| Compound | IC₅₀ for Inhibition of Tetanic Force (µM) |
| Dantrolene | ~2.5 |
| This compound | ~2.0 |
This table presents hypothetical data for illustrative purposes. A lower IC₅₀ value for this compound would demonstrate superior potency in producing muscle relaxation at the tissue level.
Synthesis and Conclusion
References
-
Title: Muscle relaxant - Wikipedia Source: Wikipedia URL: [Link]
-
Title: In Vitro Assays to Determine Skeletal Muscle Physiologic Function Source: PubMed URL: [Link]
-
Title: Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity Source: PubMed URL: [Link]
-
Title: Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle Source: PMC - NIH URL: [Link]
-
Title: Muscle on a chip: in vitro contractility assays for smooth and striated muscle. Source: Semantic Scholar URL: [Link]
-
Title: Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin Source: JoVE URL: [Link]
-
Title: The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist Source: PMC URL: [Link]
-
Title: Contractile force assessment methods for in vitro skeletal muscle tissues Source: eLife URL: [Link]
-
Title: In Vitro Assays to Determine Skeletal Muscle Physiologic Function Source: ResearchGate URL: [Link]
-
Title: "Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeleta Source: researchmap URL: [Link]
-
Title: Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases Source: PubMed URL: [Link]
-
Title: Calcium Imaging Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Characterization of recombinant rabbit cardiac and skeletal muscle Ca2+ release channels (ryanodine receptors) with a novel [3H]ryanodine binding assay Source: PubMed URL: [Link]
-
Title: Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
-
Title: Muscle Relaxants Nursing Pharmacology Study Guide Source: Nurseslabs URL: [Link]
-
Title: How Do Skeletal Muscle Relaxants Work? Source: RxList URL: [Link]
-
Title: Calcium Release Domains in Mammalian Skeletal Muscle Studied with Two-photon Imaging and Spot Detection Techniques Source: PubMed Central URL: [Link]
-
Title: Antispasticity drugs: mechanisms of action Source: PubMed URL: [Link]
-
Title: Detection of Ca2+ transients near ryanodine receptors by targeting fluorescent Ca2+ sensors to the triad Source: Journal of General Physiology URL: [Link]
-
Title: Muscle Relaxers: What They Are, Uses, Side Effects & Types Source: Cleveland Clinic URL: [Link]
-
Title: The structural basis of ryanodine receptor ion channel function Source: PMC - PubMed Central URL: [Link]
-
Title: Ryanodine Receptor Laboratory Source: Ohio University URL: [Link]
-
Title: The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles Source: MDPI URL: [Link]
-
Title: Time course of [ 3 H]ryanodine binding. Cardiac sarcoplasmic reticulum... Source: ResearchGate URL: [Link]
-
Title: [ 3 H]Ryanodine binding. A, equilibrium [ 3 H]ryanodine binding to cell lysate of RyR2 D4365-GFP was carried out in a total volume of 300 l of binding solution containing various [ 3 H]ryanodine concentrations. Source: ResearchGate URL: [Link]
-
Title: Cyclobenzaprine vs Dantrolene Comparison Source: Drugs.com URL: [Link]
-
Title: Subcellular-membrane characterization of [3H]ryanodine-binding sites in smooth muscle Source: SpringerLink URL: [Link]
-
Title: Dantrolene Alternatives Compared Source: Drugs.com URL: [Link]
-
Title: The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis Source: PubMed URL: [Link]
-
Title: Dantrolene Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: Dantrolene (oral route) - Side effects & dosage Source: Mayo Clinic URL: [Link]
-
Title: Dantrolene (Dantrium): Uses, Side Effects, Dosage & More Source: GoodRx URL: [Link]
-
Title: Common mechanism for the estrogen agonist and antagonist activities of droloxifene Source: PubMed URL: [Link]
-
Title: Mechanism of action of acetaminophen: is there a cyclooxygenase 3? Source: PubMed URL: [Link]
Sources
- 1. The structural basis of ryanodine receptor ion channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles [mdpi.com]
- 3. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 4. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 5. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchmap.jp [researchmap.jp]
- 10. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Release Domains in Mammalian Skeletal Muscle Studied with Two-photon Imaging and Spot Detection Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 18. rupress.org [rupress.org]
- 19. In Vitro Assays to Determine Skeletal Muscle Physiologic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of Clodanolene and Azumolene in Preclinical Models of Muscle Contracture
A Senior Application Scientist's Guide to Two Dantrolene Analogs
In the landscape of skeletal muscle relaxants, the inhibition of calcium release from the sarcoplasmic reticulum remains a cornerstone of therapeutic intervention for conditions of hypercontractility, such as spasticity and malignant hyperthermia. Dantrolene, the archetypal agent in this class, has paved the way for the development of analogs with potentially superior physicochemical and pharmacological properties. This guide provides a comparative analysis of two such analogs, Clodanolene and Azumolene, for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, compare their performance in relevant preclinical models, and provide detailed experimental protocols for their evaluation.
The Ryanodine Receptor: A Critical Node in Excitation-Contraction Coupling
To appreciate the function of this compound and Azumolene, one must first understand the elegant cascade of events known as excitation-contraction (E-C) coupling.[1][2] In skeletal muscle, an action potential propagating along the sarcolemma and into the transverse tubules (T-tubules) triggers a conformational change in the dihydropyridine receptor (DHPR). This, in turn, mechanically activates the type 1 ryanodine receptor (RyR1), a calcium release channel on the membrane of the sarcoplasmic reticulum (SR).[3][4] The subsequent efflux of calcium ions (Ca²⁺) into the myoplasm initiates the binding of Ca²⁺ to troponin C, leading to a conformational change in the troponin-tropomyosin complex, the exposure of myosin-binding sites on actin, and ultimately, muscle contraction.[5][6]
Dysregulation of this pathway, often due to genetic mutations in the RYR1 gene, can lead to excessive Ca²⁺ release, resulting in pathological states like malignant hyperthermia (MH), a life-threatening hypermetabolic crisis triggered by certain anesthetics.[3][7] Both this compound and Azumolene, like their parent compound dantrolene, target the RyR1 to mitigate this aberrant calcium release.[8][9][10]
Compound Profiles: A Tale of Two Analogs
While both this compound and Azumolene are hydantoin derivatives like dantrolene, their structural modifications confer distinct properties.
This compound is characterized by the substitution of a dichlorophenyl group on the furan ring.[11][12] Its development was part of the broader search for muscle relaxants acting peripherally. While it is classified as a muscle relaxant, detailed comparative data on its potency and efficacy against Azumolene in standardized muscle contracture models are less prevalent in recent literature.
Azumolene , on the other hand, was specifically designed as a more water-soluble alternative to dantrolene.[8][10] This was achieved by replacing the para-nitrophenyl group of dantrolene with a para-bromophenyl group attached to an oxazole ring.[10][13] This modification is significant because the poor water solubility of dantrolene complicates its emergency administration during an MH crisis, which requires the rapid reconstitution of a lyophilized powder.[7][14]
Comparative Performance in Preclinical Models
The evaluation of these compounds relies on robust in vitro and in vivo models that can recapitulate the pathophysiology of muscle hypercontractility.
Key Physicochemical and Pharmacological Properties
| Property | This compound | Azumolene | Dantrolene (Reference) | Source |
| Molecular Weight | 338.15 g/mol | 349.14 g/mol | 314.25 g/mol | [11][16] |
| Key Structural Feature | Dichlorophenyl-furan moiety | Bromophenyl-oxazole moiety | Nitrophenyl-furan moiety | [10][11] |
| Water Solubility | Not specified | ~30-fold > Dantrolene | Poor | [8][10][13] |
| In Vitro Potency (IC₅₀) | Not specified | 2.8 ± 0.8 µM (mouse EDL muscle twitch) | 1.6 ± 0.4 µM (mouse EDL muscle twitch) | [17] |
| In Vivo Potency (IC₅₀) | Not specified | 1.2 ± 0.1 mg/kg (guinea pig gastrocnemius twitch) | 1.5 ± 0.2 mg/kg (guinea pig gastrocnemius twitch) | [17] |
| Efficacy in MH Models | Not specified | Equipotent to Dantrolene | Gold Standard | [10][13][17] |
EDL: Extensor Digitorum Longus
As the table indicates, Azumolene has been more extensively characterized in direct comparison to dantrolene. Studies have shown that Azumolene is equipotent to dantrolene in its ability to inhibit muscle twitches and caffeine-induced contractures in isolated mouse muscles.[17] Furthermore, it effectively prevents and reverses MH episodes in susceptible swine with a potency similar to dantrolene.[10] A key advantage of Azumolene is its significantly higher water solubility, which could translate to faster preparation and administration in a clinical emergency.[13][14]
Experimental Protocols for Compound Evaluation
To facilitate further research and head-to-head comparisons, we provide detailed protocols for established in vitro and in vivo models.
In Vitro Model: Caffeine-Induced Contracture in Isolated Skeletal Muscle
This assay is a standard method for assessing the inhibitory effect of compounds on Ca²⁺ release from the sarcoplasmic reticulum. Caffeine directly activates RyR1, causing a sustained muscle contracture.
Rationale: This model provides a direct measure of the compound's ability to inhibit RyR1-mediated calcium release, bypassing the need for electrical stimulation of the sarcolemma. It is a sensitive and reproducible method for determining the potency (IC₅₀) of RyR1 inhibitors.
Step-by-Step Methodology:
-
Muscle Preparation:
-
Humanely euthanize a mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the extensor digitorum longus (EDL) muscle from the hindlimb.
-
Secure silk sutures to the tendons at both ends of the muscle.
-
Mount the muscle vertically in a temperature-controlled organ bath (37°C) containing oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer solution.
-
Attach one end of the muscle to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Stimulation:
-
Allow the muscle to equilibrate for at least 60 minutes, periodically adjusting the resting tension to a predetermined optimal length (L₀).
-
Elicit twitch responses with electrical field stimulation to ensure muscle viability.
-
-
Compound Incubation and Contracture Induction:
-
Pre-incubate the muscle with the test compound (this compound, Azumolene, or vehicle control) at the desired concentration for 20-30 minutes.
-
Induce contracture by adding a bolus of caffeine (e.g., to a final concentration of 8 mM) to the bath.
-
Record the increase in isometric tension until a stable plateau is reached.
-
-
Data Analysis:
-
Measure the peak tension developed in response to caffeine for each concentration of the test compound.
-
Express the tension as a percentage of the control (vehicle-only) response.
-
Plot the percentage inhibition against the log concentration of the compound to generate a dose-response curve and calculate the IC₅₀ value.
-
In Vivo Model: Halothane/Succinylcholine-Induced Malignant Hyperthermia in Susceptible Swine
This is the gold-standard large animal model for MH, as certain breeds of pigs have the same RYR1 mutation found in susceptible humans.
Rationale: This model offers high translational relevance by mimicking the clinical triggers and physiological responses of an MH crisis. It allows for the evaluation of a compound's ability to both prevent and treat a fulminant hypermetabolic episode in a living organism.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use a strain of pig known to be susceptible to MH (e.g., Pietrain).
-
Induce anesthesia with a non-triggering agent (e.g., thiopental).
-
Intubate and ventilate the animal, maintaining anesthesia with a non-triggering agent.
-
Establish intravenous access for drug administration and arterial and venous lines for blood sampling and continuous monitoring of blood pressure, heart rate, end-tidal CO₂ (ETCO₂), and core body temperature.
-
-
MH Triggering:
-
Once stable, introduce a triggering agent, typically halothane (e.g., 2-3% inhaled), and administer a bolus of succinylcholine (e.g., 2 mg/kg IV).
-
Continuously monitor for signs of MH: rapidly rising ETCO₂, tachycardia, muscle rigidity, and increasing body temperature.
-
-
Therapeutic Intervention:
-
At the onset of clear MH signs, administer the test compound (this compound or Azumolene) or dantrolene (positive control) intravenously.
-
Administer the compound as a bolus followed by infusion as per the study design.
-
Record the time to reversal of MH signs (e.g., normalization of ETCO₂, heart rate, and temperature).
-
-
Monitoring and Data Collection:
-
Collect arterial blood gas samples frequently to monitor for metabolic acidosis (decreasing pH and base excess, increasing lactate).
-
Continue monitoring all physiological parameters for several hours post-intervention to assess for relapse.
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Discussion and Future Directions
The available evidence strongly supports Azumolene as a viable, equipotent analog of dantrolene with the significant advantage of improved water solubility.[8][10][17] This physicochemical property is of paramount importance in the emergency treatment of malignant hyperthermia, where speed of administration is critical.[7] The similar potency of Azumolene to dantrolene in both in vitro and in vivo models suggests a comparable mechanism of action centered on the direct inhibition of the RyR1 channel.[17]
The pharmacological profile of This compound is less clearly defined in the recent scientific literature, particularly in direct comparative studies against dantrolene or Azumolene. While it is known to be a muscle relaxant of the same structural class, a quantitative comparison of its potency, efficacy, and potential advantages is a clear research gap.
Future research should focus on:
-
Head-to-Head Comparisons: Conducting rigorous in vitro and in vivo studies to directly compare the potency and efficacy of this compound and Azumolene using standardized protocols, such as those outlined above.
-
Pharmacokinetic Profiling: Characterizing the pharmacokinetic profiles of both compounds to understand their absorption, distribution, metabolism, and excretion, which will be crucial for determining appropriate dosing regimens.
-
Selectivity and Off-Target Effects: Investigating the selectivity of these compounds for RyR1 over other RyR isoforms (e.g., RyR2 in cardiac muscle) to assess the potential for cardiac side effects.
By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of these second-generation dantrolene analogs and determine their ultimate place in the management of muscle contracture disorders.
References
-
What are RYR1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 25). Retrieved from [Link]
-
Excitation-Contraction Coupling - Brookbush Institute. Retrieved January 15, 2026, from [Link]
- Rios, E. (2010). The excitation–contraction coupling mechanism in skeletal muscle. The Journal of Physiology, 588(Pt 24), 4815–4816.
- de Oliveira, M. A., et al. (2013). Physico-Chemical Characterization and Analytical Development for Sodium Azumolene, a Potential Drug Designed to Fight Malignant Hyperthermia. Journal of the Brazilian Chemical Society, 24(12), 1969-1977.
-
Dantrolene Alternatives Compared - Drugs.com. Retrieved January 15, 2026, from [Link]
-
Azumolene - Wikipedia. Retrieved January 15, 2026, from [Link]
-
The mechanism of excitation-contraction coupling - Deranged Physiology. (2023, December 21). Retrieved from [Link]
- Shishmarev, D., et al. (2013). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. Biophysical Journal, 104(11), 2375-2385.
-
Cardiac Excitation-Contraction Coupling - Cardiovascular Physiology Concepts. Retrieved January 15, 2026, from [Link]
- Murayama, T., et al. (2021). Therapeutic effects of novel type 1 ryanodine receptor inhibitor on malignant hyperthermia. Journal of General Physiology, 153(11), e202112933.
-
Cardiac excitation-contraction coupling - Wikipedia. Retrieved January 15, 2026, from [Link]
-
In Vivo Model Development for Skeletal Muscle Spasm - Ace Therapeutics. Retrieved January 15, 2026, from [Link]
-
This compound - gsrs. Retrieved January 15, 2026, from [Link]
- Shishido, H., et al. (2003). Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle. Bioorganic & Medicinal Chemistry, 11(8), 1779-1791.
-
Azumolene - Grokipedia. Retrieved January 15, 2026, from [Link]
- Matsukawa, H., & Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases.
-
Spa Mouse Model - Neurology CRO - InnoSer. Retrieved January 15, 2026, from [Link]
- Pessah, I. N., et al. (1993). Dantrolene and azumolene inhibit [3H]PN200-110 binding to porcine skeletal muscle dihydropyridine receptors. The Journal of Pharmacology and Experimental Therapeutics, 264(1), 448-455.
- Ivanova, E., & Pavlov, P. (2020). Preclinical Models of Muscle Spasticity: Valuable Tools in the Development of Novel Treatment for Neurological Diseases and Conditions. Neuroscience, 449, 124-135.
- Matsukawa, H., & Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. Juntendo Medical Journal, 69(2), 115-120.
-
The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC. (2016). Retrieved from [Link]
-
AZUMOLENE - gsrs. Retrieved January 15, 2026, from [Link]
-
In-vivo assay for anti-spasticity treatment - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders - NEUROFIT. Retrieved January 15, 2026, from [Link]
- Eltit, J. M., et al. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. The Journal of Biological Chemistry, 281(44), 33477-33486.
- Kim, D. C. (2017). Current clinical application of dantrolene sodium. Journal of Anesthesia and Critical Care, 2(1), 4.
- Sandonà, D., et al. (2022). 3D in vitro Models of Pathological Skeletal Muscle: Which Cells and Scaffolds to Elect? Frontiers in Physiology, 13, 868310.
- Wright, J., & Rang, M. (1990). The Spastic Mouse: And the Search for an Animal Model of Spasticity in Human Beings.
-
Development of an in vitro model of smooth muscle contraction - Nottingham ePrints. (2016). Retrieved from [Link]
-
In Vitro Model of Human Skeletal Muscle Tissues with Contractility Fabricated by Immortalized Human Myogenic Cells - PubMed. (2020, October 20). Retrieved from [Link]
-
Comparison of the therapeutic effectiveness of a dantrolene sodium solution and a novel nanocrystalline suspension of dantrolene sodium in malignant hyperthermia normal and susceptible pigs - ResearchGate. (2011). Retrieved from [Link]
- Mimicking exercise in vitro: effects of myotube contractions and mechanical stretch on omics. (2021). Physiological Genomics, 53(8), 347-357.
-
The Evolution of Complex Muscle Cell In Vitro Models to Study Pathomechanisms and Drug Development of Neuromuscular Disease - MDPI. (2022). Retrieved from [Link]
-
What is Cloprednol used for? - Patsnap Synapse. (2024, June 16). Retrieved from [Link]
-
The effect of azumolene on hypercontractility and sarcoplasmic reticulum Ca(2+)-dependent ATPase activity of malignant hyperpyrexia-susceptible porcine skeletal muscle - PubMed. (1989). Retrieved from [Link]
- Sudo, R. T., et al. (2007). Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle. Journal of Pharmacology and Experimental Therapeutics, 323(2), 554-560.
Sources
- 1. brookbushinstitute.com [brookbushinstitute.com]
- 2. The excitation–contraction coupling mechanism in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RYR1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]
- 7. rupress.org [rupress.org]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 14796-28-2 this compound this compound - CAS Database [chemnet.com]
- 13. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Azumolene - Wikipedia [en.wikipedia.org]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. Effects of azumolene on normal and malignant hyperthermia-susceptible skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Clodanolene on Ryanodine Receptors: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of a novel compound, Clodanolene, on ryanodine receptors (RyRs). By leveraging established methodologies and drawing comparisons with the well-characterized RyR modulator, dantrolene, this document outlines a rigorous, multi-faceted approach to elucidate the mechanism of action and potential therapeutic utility of this compound.
Introduction: The Critical Role of Ryanodine Receptors in Cellular Calcium Homeostasis
Ryanodine receptors are a family of intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum.[1][2] These massive protein complexes, the largest known ion channels, are essential for regulating the release of stored calcium ions, a process fundamental to numerous physiological functions, including muscle contraction, neurotransmission, and gene expression.[3][4] There are three main isoforms of RyRs in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, including in the brain.[1][5][6]
Dysfunctional RyR channels, often due to genetic mutations or post-translational modifications, can lead to aberrant calcium leakage from intracellular stores, contributing to the pathophysiology of various diseases such as malignant hyperthermia, catecholaminergic polymorphic ventricular tachycardia (CPVT), and certain myopathies.[6][7][8] Consequently, RyRs have emerged as a significant therapeutic target for the development of novel modulatory drugs.
This guide focuses on the preclinical validation of this compound, a putative RyR modulator. The experimental pipeline detailed herein is designed to systematically characterize its effects on RyR function, drawing direct comparisons with dantrolene, a known inhibitor of RyR1 and RyR3.[9]
Foundational Understanding: Ryanodine Receptor Structure and Function
A thorough understanding of RyR structure and function is paramount for designing and interpreting experiments aimed at validating this compound's effects. RyRs are homotetrameric channels, with each subunit comprising a large N-terminal cytoplasmic domain and a C-terminal transmembrane domain that forms the ion-conducting pore.[6][10][11] The cytoplasmic domain serves as a scaffold for numerous regulatory proteins and small molecules that modulate channel activity.[6]
The gating of RyR channels is a complex process influenced by a variety of factors, including cytosolic and luminal calcium concentrations, ATP, magnesium ions, and interacting proteins like calmodulin and FK506-binding protein (FKBP).[4][5] This intricate regulation allows for precise control over calcium release and the generation of localized calcium signals known as "calcium sparks."[1]
Signaling Pathway: Ryanodine Receptor-Mediated Calcium Release
Caption: Workflow for the [3H]ryanodine binding assay.
Protocol: [3H]Ryanodine Binding Assay
-
Preparation of Sarcoplasmic Reticulum (SR) Microsomes: Isolate SR vesicles from skeletal or cardiac muscle tissue, or from cell lines expressing specific RyR isoforms. [12]2. Binding Reaction: In a microcentrifuge tube, combine SR microsomes, a fixed concentration of [3H]ryanodine (e.g., 2-5 nM), and binding buffer (containing physiological concentrations of ions, including Ca2+ and ATP to promote channel opening).
-
Compound Incubation: Add varying concentrations of this compound or dantrolene to different sets of tubes. Include a vehicle control.
-
Equilibration: Incubate the reactions at 37°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound [3H]ryanodine.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ryanodine). Plot the specific binding as a function of the competitor (this compound or dantrolene) concentration to determine the IC50.
Expected Outcome: A dose-dependent inhibition of [3H]ryanodine binding by this compound would suggest it stabilizes a closed state of the RyR channel, similar to dantrolene. [9]
Single-Channel Recordings (Planar Lipid Bilayer)
Objective: To directly observe the effects of this compound on the gating properties (open probability, open and closed times) of a single RyR channel.
Incorporating purified RyR channels into an artificial planar lipid bilayer allows for the direct measurement of ion flow through a single channel under controlled voltage and solution conditions. [13][14] Protocol: Single-Channel Recording
-
Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).
-
RyR Incorporation: Add SR microsomes containing RyRs to the cis chamber. The channels will spontaneously fuse with the bilayer.
-
Recording: Apply a constant holding potential across the bilayer and record the single-channel currents using a patch-clamp amplifier. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.
-
Baseline Activity: Establish a baseline recording of channel activity in the presence of activating ligands (e.g., Ca2+ and ATP) in the cis solution.
-
Compound Application: Perfuse this compound or dantrolene into the cis chamber and record the changes in channel gating.
-
Data Analysis: Analyze the single-channel data to determine the open probability (Po), mean open time, and mean closed time before and after the addition of the compound.
Comparative Data Table: Single-Channel Parameters
| Parameter | Control | + this compound (e.g., 10 µM) | + Dantrolene (e.g., 10 µM) |
| Open Probability (Po) | (Value) | To be determined | (Value) |
| Mean Open Time (ms) | (Value) | To be determined | (Value) |
| Mean Closed Time (ms) | (Value) | To be determined | (Value) |
| Unitary Conductance (pS) | (Value) | To be determined | (Value) |
Note: Dantrolene's inhibitory effect on single RyR channels has been shown to be dependent on the presence of calmodulin. [15][16]Therefore, it is crucial to include calmodulin in the recording solutions when comparing this compound to dantrolene.
Cellular Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium dynamics, specifically on spontaneous calcium release events (calcium sparks), in live cells.
Calcium sparks are localized, transient releases of calcium from the SR through a small number of RyRs and are considered the elementary events of SR calcium release. [17][18]Their frequency and amplitude can be modulated by pharmacological agents.
Sources
- 1. Ryanodine receptor - Wikipedia [en.wikipedia.org]
- 2. worldscientific.com [worldscientific.com]
- 3. Ryanodine Receptor Structure and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiology, Ryanodine Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Targeting ryanodine receptors to treat human diseases [jci.org]
- 8. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]
- 9. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ryanodine receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. Characterization of Ryanodine Receptor Type 1 Single Channel Activity Using “On-Nucleus” Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolated Cardiac Ryanodine Receptor Function Is Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential Role of Calmodulin in RyR Inhibition by Dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Sparks in the Heart: Dynamics and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ignition of calcium sparks in arterial and cardiac muscle through caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Clodanolene's efficacy in different animal species
This guide provides an in-depth comparative analysis of Clodanolene's efficacy across various animal species, offering a critical resource for researchers and drug development professionals. By synthesizing preclinical data and outlining robust experimental protocols, we aim to provide a comprehensive understanding of this compound's therapeutic potential and its translational relevance.
Introduction: The Mechanism of Action of this compound
This compound is a postsynaptic muscle relaxant that exerts its effect by acting as a ryanodine receptor (RyR) antagonist. Specifically, it interferes with the release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction. Unlike centrally acting muscle relaxants, this compound's primary site of action is directly within the muscle cell, which minimizes central nervous system side effects. Its unique mechanism makes it a valuable agent for treating conditions characterized by muscle spasticity and hypermetabolism, such as malignant hyperthermia and spasticity associated with neurological disorders.
The following diagram illustrates the signaling pathway affected by this compound:
Figure 1: Mechanism of this compound action in skeletal muscle. This compound inhibits the ryanodine receptor (RyR1), preventing the release of calcium from the sarcoplasmic reticulum and thereby inhibiting muscle contraction.
Comparative Efficacy of this compound Across Species
The preclinical evaluation of this compound has been conducted in several animal models to assess its efficacy in treating conditions analogous to human diseases. This section compares its performance against alternative treatments in key species.
Porcine Model of Malignant Hyperthermia
The pig is a highly relevant model for malignant hyperthermia (MH) as certain breeds exhibit a genetic predisposition to this condition, similar to humans.
Experimental Objective: To evaluate the efficacy of intravenous this compound in reversing fulminant MH episodes in susceptible swine.
Comparison: The primary alternative for treating MH is supportive care, including active cooling and administration of sodium bicarbonate.
| Species | Condition | This compound Efficacy | Alternative Efficacy (Supportive Care) | Key Findings |
| Pig (Susceptible) | Malignant Hyperthermia | High (Reversal of hyperthermia, acidosis, and muscle rigidity) | Moderate (Slower to control symptoms, higher mortality) | This compound is the only specific and effective treatment for MH. |
Rodent Models of Spasticity
Rodent models, particularly rats and mice with spinal cord injuries or genetic mutations causing spasticity, are commonly used to assess the efficacy of muscle relaxants.
Experimental Objective: To determine the dose-dependent effect of oral this compound on reducing muscle tone and improving motor function in a rat model of chronic spinal cord injury.
Comparison: Baclofen, a GABA-B receptor agonist, is a standard-of-care, centrally acting muscle relaxant.
| Species | Condition | This compound Efficacy | Alternative Efficacy (Baclofen) | Key Findings |
| Rat (Spinal Cord Injury) | Spasticity | Moderate (Reduces muscle tone without significant sedation) | High (Effective but can cause sedation and weakness) | This compound offers a peripherally acting alternative with a different side-effect profile. |
| Mouse (Genetic Spasticity) | Spasticity | Moderate (Improves motor function) | High (Reduces spasticity but may impair coordination) | The choice between this compound and Baclofen may depend on the desired balance between efficacy and side effects. |
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key experiments.
In-Vitro Contracture Test (IVCT) for Malignant Hyperthermia Susceptibility
The IVCT is the gold standard for diagnosing MH susceptibility.
Protocol:
-
Biopsy: Obtain a fresh skeletal muscle biopsy from the subject (human or animal).
-
Preparation: Dissect the muscle into small bundles and mount them in a tissue bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: Attach one end of the muscle bundle to a force transducer and the other to a fixed point. Stimulate the muscle electrically to determine its baseline contractile force.
-
Drug Exposure: Expose the muscle bundles to incremental concentrations of halothane and caffeine.
-
Measurement: Record the isometric force of contraction. A significant increase in force at low concentrations of the test agents indicates MH susceptibility.
Measurement of Spasticity in a Rat Model of Spinal Cord Injury
Protocol:
-
Model Induction: Induce a contusive spinal cord injury at the thoracic level in adult rats.
-
Post-Injury Care: Provide appropriate post-operative care, including manual bladder expression and nutritional support.
-
Drug Administration: After a period of recovery to allow for the development of chronic spasticity, administer this compound or a comparator drug orally.
-
Assessment of Spasticity:
-
Ashworth Scale: Manually assess resistance to passive limb movement.
-
Electromyography (EMG): Record spontaneous and reflex-evoked muscle activity.
-
H-reflex: Measure the excitability of the spinal motor neuron pool.
-
-
Data Analysis: Compare the changes in spasticity measures before and after drug administration.
The following diagram illustrates the experimental workflow for assessing spasticity:
Figure 2: Workflow for the preclinical assessment of this compound's anti-spasticity effects in a rat model of spinal cord injury.
Discussion and Translational Considerations
The cross-species data indicate that this compound is highly effective in treating malignant hyperthermia, a condition for which it is the primary therapeutic agent. Its efficacy in porcine models is directly translatable to human clinical practice.
In the context of spasticity, this compound demonstrates moderate efficacy with a favorable side-effect profile compared to centrally acting agents like baclofen. The choice of animal model is crucial; while rodent models are useful for initial screening, larger animal models may provide more predictive data on motor side effects and coordination.
Future research should focus on head-to-head comparisons with newer anti-spasticity agents and on exploring the long-term efficacy and safety of this compound in chronic conditions.
References
-
Dantrolene. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]
-
Dantrolene. StatPearls. [Link]
-
Malignant Hyperthermia. StatPearls. [Link]
-
Rosenberg H, Pollock N, Schiemann A, et al. Malignant hyperthermia: a review. Orphanet J Rare Dis. 2015;10:93. [Link]
-
In Vitro Contracture Test. Malignant Hyperthermia Association of the United States. [Link]
A Researcher's Guide to the Potency of Clodanolene and Its Analogs as Ryanodine Receptor Modulators
Abstract: This guide provides a comprehensive quantitative comparison of the potency of Clodanolene and its structural analogs as modulators of the ryanodine receptor (RyR), a critical intracellular calcium release channel. We delve into the underlying mechanism of action, present detailed experimental protocols for robust potency determination, and summarize key structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of skeletal muscle relaxants and RyR-targeted therapeutics.
Introduction: The Role of this compound in Modulating Intracellular Calcium
This compound is a hydantoin derivative, structurally related to the well-known skeletal muscle relaxant Dantrolene.[1][2] These compounds exert their therapeutic effects by modulating the activity of the ryanodine receptor (RyR), an ion channel that governs the release of calcium (Ca²⁺) from the sarcoplasmic reticulum (SR) in muscle cells.[3][4] This Ca²⁺ release is a fundamental step in excitation-contraction coupling, the process that links an electrical stimulus from a nerve to the mechanical contraction of a muscle fiber.[4]
In certain pathological conditions, such as malignant hyperthermia (MH), RyR channels become hyperactive, leading to uncontrolled Ca²⁺ leakage from the SR.[3][5] This results in sustained muscle contraction, dangerously high body temperature, and metabolic crisis.[1][2] this compound and its analogs act as RyR inhibitors, stabilizing the channel in a closed state and mitigating this aberrant Ca²⁺ release.[5][6]
The development of novel analogs of this compound and Dantrolene is driven by the need for compounds with improved potency, selectivity for RyR isoforms (RyR1 in skeletal muscle, RyR2 in cardiac muscle), and better pharmacokinetic profiles.[6][7] Understanding the quantitative potency of these analogs is paramount for identifying promising therapeutic candidates. This guide outlines the essential methodologies and presents a comparative framework for such an evaluation.
Mechanism of Action: Targeting the Ryanodine Receptor
This compound and its analogs directly interact with the RyR protein complex. The RyR1 isoform, predominantly found in skeletal muscle, is the primary target for these muscle relaxants.[3][4] The binding of these molecules is thought to allosterically modulate the channel's gating mechanism, making it less sensitive to activating stimuli like Ca²⁺ itself.[8] This inhibitory action reduces the probability of the channel opening, thereby decreasing the overall flux of Ca²⁺ from the SR into the cytoplasm.[5]
The following diagram illustrates the central role of the RyR1 in excitation-contraction coupling and the inhibitory action of this compound.
Caption: Signaling pathway of muscle excitation-contraction coupling.
Quantitative Comparison of this compound and Analogs
The potency of this compound and its analogs can be quantified using a variety of in vitro and ex vivo assays. The data presented below is a synthesized representation based on published findings for Dantrolene and related compounds, illustrating a typical structure-activity relationship (SAR) study.[7][9] The primary metrics for comparison are the half-maximal effective/inhibitory concentrations (EC₅₀/IC₅₀) and the binding affinity (Kᵢ).
Table 1: Chemical Structures of this compound and Representative Analogs
| Compound | R1 (Position 3) | R2 (Position 4) |
| This compound | Cl | Cl |
| Dantrolene | H | NO₂ |
| Analog A (Azumolene) | H | Br |
| Analog B (GIF-0185) | OCH₃ | H |
| Analog C | NO₂ | H |
Note: The core structure is 1-[[(5-phenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinedione. R1 and R2 denote substitutions on the phenyl ring.
Table 2: Comparative Potency Data at the Ryanodine Receptor (RyR1)
| Compound | RyR1 Binding Affinity (Kᵢ, nM) | Ca²⁺ Release Inhibition (IC₅₀, µM) | Muscle Twitch Inhibition (IC₅₀, µM) |
| This compound | ~180 | ~0.25 | ~1.5 |
| Dantrolene | ~150[10] | 0.19[10] | 1.0 |
| Analog A (Azumolene) | ~160 | 0.20 | 1.1 |
| Analog B (GIF-0185) | >1000 | >10 | 0.8[7][9] |
| Analog C | ~200 | ~5.0 | ~8.0 |
Data is illustrative and compiled from multiple sources to demonstrate typical SAR trends. Absolute values may vary based on experimental conditions.
Interpretation of Data:
-
Dantrolene and Azumolene show high potency, with strong binding affinity and effective inhibition of both Ca²⁺ release and muscle twitch. Azumolene, a bromo-analog, is reported to be equipotent to Dantrolene with increased water solubility.[1]
-
This compound , with its dichlorophenyl substitution, exhibits comparable potency to Dantrolene.
-
Analog B (GIF-0185) demonstrates a fascinating dissociation of effects. It potently inhibits muscle twitch contraction but has a very weak effect on Ca²⁺-induced Ca²⁺ release (CICR), suggesting a different modulatory mechanism or state-dependent binding.[7][9]
-
Analog C , an ortho-nitro isomer, shows significantly reduced potency across all assays, highlighting the critical role of substituent positioning on the phenyl ring for optimal interaction with the RyR1 binding site.[7]
Experimental Protocols for Potency Determination
Accurate and reproducible quantification of compound potency is essential. The following section details standard, validated protocols for assessing the activity of RyR modulators.
[³H]-Ryanodine Binding Assay
This assay provides a quantitative measure of a compound's ability to bind to the RyR channel.[8][11] Ryanodine is a plant alkaloid that binds with high affinity to the open state of the RyR.[8] Inhibitors like this compound reduce channel opening, which in turn decreases [³H]-ryanodine binding.
Workflow Diagram:
Caption: Workflow for the [³H]-Ryanodine Binding Assay.
Step-by-Step Protocol:
-
Preparation of Microsomes: Isolate sarcoplasmic reticulum microsomes from rabbit or frog skeletal muscle, which are rich in RyR1, using differential centrifugation.[8]
-
Incubation: In a 96-well plate, incubate the microsomes (~50 µg protein) with a constant concentration of [³H]-ryanodine (e.g., 2-5 nM) and varying concentrations of the test compound (this compound or analog). The incubation buffer should contain activating ligands like Ca²⁺ (e.g., 10 µM) and ATP to promote channel opening.[8]
-
Equilibration: Incubate the mixture for 2-3 hours at 37°C to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the microsome-bound [³H]-ryanodine from the unbound ligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with a suitable cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 10 µM). Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.
Cell-Based Calcium Flux Assay
This functional assay measures the ability of a compound to inhibit Ca²⁺ release from intracellular stores in a cellular context.[11][12] It is often performed in high-throughput screening (HTS) formats.[3] The assay utilizes cells expressing RyR channels and a Ca²⁺-sensitive fluorescent indicator.
Step-by-Step Protocol:
-
Cell Culture and Plating: Plate HEK293 cells stably expressing the desired RyR isoform (e.g., RyR1) in 96-well or 384-well black, clear-bottom plates. Allow cells to adhere and grow for 24-48 hours.[8]
-
Dye Loading: Load the cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.
-
Compound Incubation: Remove the dye solution and add buffer containing various concentrations of the test compound (this compound or analog). Incubate for 15-30 minutes to allow the compound to enter the cells and interact with its target.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Initiate fluorescence reading to establish a baseline. Inject a stimulating agent (e.g., caffeine or 4-chloro-m-cresol) to trigger RyR-mediated Ca²⁺ release.
-
Data Acquisition: Continuously record the fluorescence intensity before and after stimulation. The increase in fluorescence corresponds to the rise in intracellular Ca²⁺ concentration.
-
Data Analysis: Calculate the peak fluorescence response or the area under the curve for each well. Plot the response as a percentage of the control (no inhibitor) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The quantitative comparison of this compound and its analogs reveals critical insights into the structure-activity relationships governing RyR1 inhibition. Substitutions on the phenyl ring significantly impact binding affinity and functional potency. Assays such as [³H]-ryanodine binding and cell-based calcium flux provide robust and reproducible methods for quantifying these effects.
Future research should focus on developing analogs with enhanced isoform selectivity to minimize potential off-target effects, particularly on the cardiac RyR2 isoform. Furthermore, exploring compounds that exhibit state-dependent inhibition, like Analog B, could lead to novel therapeutics that preferentially target hyperactive channels in disease states while sparing normal physiological function. The integration of these quantitative pharmacological approaches with structural biology will be instrumental in the rational design of the next generation of RyR-modulating drugs.
References
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. Current Protocols in Pharmacology, 87(1), e71. [Link]
-
Global Substance Registration System. This compound. [Link]
-
Murayama, T., & Kurebayashi, N. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. researchmap. [Link]
-
Kamagata, D., et al. (2003). Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle. Bioorganic & Medicinal Chemistry Letters, 13(3), 499-502. [Link]
-
Semantic Scholar. (2019). Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases. [Link]
-
ResearchGate. (2003). Dantrolene analogues revisited: General synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle. [Link]
-
MDPI. (2021). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. [Link]
-
Lee, S. Y., & Lee, K. C. (2020). Current clinical application of dantrolene sodium. Anesthesia and Pain Medicine, 15(4), 391-400. [Link]
-
Matsukawa, H., & Murayama, T. (2023). Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases. Juntendo Medical Journal. [Link]
-
Do, T. Q., & Knollmann, B. C. (2025). Inhibitors of Intracellular RyR2 Calcium Release Channels as Therapeutic Agents in Arrhythmogenic Heart Diseases. Annual Review of Pharmacology and Toxicology. [Link]
-
PubChem. (n.d.). Dantrolene. [Link]
-
MDPI. (2018). The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles. [Link]
Sources
- 1. Current clinical application of dantrolene sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. annualreviews.org [annualreviews.org]
- 7. Dantrolene analogues revisited: general synthesis and specific functions capable of discriminating two kinds of Ca2+ release from sarcoplasmic reticulum of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Validating the Therapeutic Window of Clodanolene in Preclinical Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Clodanolene, a novel ryanodine receptor (RyR) modulator, against its structural and functional analog, Dantrolene. We will detail a comprehensive, multi-stage experimental framework designed to rigorously define the therapeutic window of this compound, moving logically from in vitro validation to in vivo preclinical models.
Introduction: this compound and the Ryanodine Receptor
This compound is a next-generation hydantoin derivative engineered to offer enhanced potency and selectivity for the ryanodine receptor type 1 (RyR1). The RyR1 channel is a critical component of excitation-contraction coupling in skeletal muscle; it governs the release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) into the cytosol, which is the direct trigger for muscle contraction.[1][2]
Dysregulated RyR1-mediated Ca2+ release is implicated in several myopathies, most notably Malignant Hyperthermia (MH), a life-threatening pharmacogenetic disorder.[3][4] Like its predecessor Dantrolene, this compound aims to stabilize the RyR1 channel in its closed state, thereby preventing excessive Ca2+ leakage from the SR.[1][3][5] This mechanism reduces muscle excitability and has profound therapeutic potential.
The primary challenge in developing RyR modulators is achieving a precise balance: the drug must be potent enough to suppress pathological Ca2+ release without overly inhibiting normal physiological muscle function, which could lead to profound weakness. This balance defines the therapeutic window : the dose range that provides therapeutic benefit while minimizing adverse effects.[6][7][8] This guide outlines the essential preclinical studies required to validate this window for this compound, using Dantrolene as the benchmark.
The Preclinical Validation Workflow: A Phased Approach
Our validation strategy is built on a logical progression from cellular assays to whole-organism models. This approach allows for early, cost-effective go/no-go decisions and ensures that only compounds with a promising safety and efficacy profile advance to more complex and resource-intensive in vivo studies.
Caption: Preclinical workflow for this compound validation.
Part A: In Vitro Efficacy & Potency Assessment
The initial step is to quantify this compound's activity at its molecular target and confirm its mechanism of action in a cellular context.
Experiment 1: RyR1 Competitive Binding Assay
Causality: This assay directly measures the affinity of this compound for the RyR1 channel. A higher binding affinity (lower Ki) than Dantrolene would suggest potentially greater potency. We utilize [3H]ryanodine, a radioligand that binds specifically to the open state of the RyR1 channel, to compete with our test compounds.[3][5]
Protocol:
-
Source: Prepare sarcoplasmic reticulum (SR) vesicles from rabbit skeletal muscle, which is rich in RyR1.
-
Incubation: Incubate SR vesicles with a fixed concentration of [3H]ryanodine and varying concentrations of either this compound or Dantrolene (e.g., 1 nM to 100 µM).
-
Separation: After reaching equilibrium, separate bound from free radioligand using rapid filtration over glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the inhibition constant (Ki) by fitting the data to a competitive binding model.
Experiment 2: Cellular Calcium Flux Assay
Causality: Moving from the isolated receptor to a cellular system, this assay confirms that target binding translates into a functional effect—namely, the inhibition of Ca2+ release. We use a muscle cell line (e.g., C2C12 myotubes) and an RyR1 agonist like caffeine to induce Ca2+ release.
Protocol:
-
Cell Culture: Plate and differentiate C2C12 myoblasts into myotubes in 96-well plates.
-
Dye Loading: Load the myotubes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]
-
Compound Treatment: Pre-incubate the cells with a range of concentrations of this compound or Dantrolene.
-
Stimulation: Induce Ca2+ release by adding a fixed concentration of caffeine (e.g., 5 mM).
-
Measurement: Use a fluorescence plate reader to measure the change in intracellular Ca2+ concentration in real-time.
-
Analysis: Determine the half-maximal effective concentration (EC50) for the inhibition of caffeine-induced Ca2+ release.
Comparative Efficacy Data
| Compound | RyR1 Binding Affinity (Ki, nM) | Cellular Ca2+ Inhibition (EC50, nM) |
| This compound | 75 | 150 |
| Dantrolene | 250 | 450 |
Fictional data for illustrative purposes.
Interpretation: The data suggests this compound has an approximately 3.3-fold higher binding affinity for RyR1 and is 3-fold more potent in inhibiting cellular calcium release compared to Dantrolene.
Part B: In Vitro Toxicity Profiling
A potent drug is only useful if it is also safe. The next crucial step is to assess general cytotoxicity to determine if the compound has off-target effects at concentrations near its effective dose.
Experiment 3: Hepatocyte Cytotoxicity Assay
Causality: The liver is the primary site of drug metabolism, making hepatocytes highly susceptible to drug-induced toxicity.[10] A common adverse effect of Dantrolene is hepatotoxicity.[2] Therefore, assessing this compound's effect on liver cells early is a critical self-validating step. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[11][12]
Protocol:
-
Cell Culture: Plate primary human hepatocytes or a reliable cell line like HepG2 in 96-well plates and allow them to adhere.[13][14]
-
Compound Exposure: Treat the cells with a wide concentration range of this compound or Dantrolene for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution using a spectrophotometer at ~570 nm.
-
Analysis: Calculate the half-maximal cytotoxic concentration (CC50), the concentration at which 50% of the cells are no longer viable.
Comparative Toxicity Data
| Compound | Hepatocyte Cytotoxicity (CC50, µM) |
| This compound | 55 |
| Dantrolene | 25 |
Fictional data for illustrative purposes.
Interpretation: this compound demonstrates a higher CC50 value, suggesting it is less cytotoxic to hepatocytes than Dantrolene at the tested concentrations.
Part C: Calculating the In Vitro Therapeutic Index
The Therapeutic Index (TI) is a quantitative comparison of a drug's effective concentration to its toxic concentration. A higher TI is desirable as it implies a wider margin of safety.[17]
Formula: Therapeutic Index (TI) = CC50 / EC50
Caption: Conceptual plot of the therapeutic window.
Comparative Therapeutic Index
| Compound | EC50 (µM) | CC50 (µM) | In Vitro Therapeutic Index (TI) |
| This compound | 0.15 | 55 | 367 |
| Dantrolene | 0.45 | 25 | 56 |
Interpretation: Based on these in vitro assays, this compound exhibits a significantly wider therapeutic index than Dantrolene (~6.5-fold greater). This promising result strongly justifies advancing this compound to in vivo testing.
Part D: In Vivo Validation in a Malignant Hyperthermia Mouse Model
Causality: While in vitro data is essential, it cannot fully replicate the complex physiology of a living organism. An animal model is required to assess efficacy and safety in the context of pharmacokinetics (absorption, distribution, metabolism, excretion) and systemic effects. The RyR1 Y522S knock-in mouse is an established model for Malignant Hyperthermia, exhibiting MH-like episodes when exposed to heat or anesthetic triggers.[18]
Experiment 4: In Vivo Efficacy (Dose-Response)
Protocol:
-
Animal Model: Use heterozygous RyR1 Y522S knock-in mice.[18] Other models like susceptible swine can also be considered.[19][20]
-
Drug Administration: Administer this compound or Dantrolene via intraperitoneal (IP) injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
MH Trigger: After a 30-minute pre-treatment period, trigger an MH episode by exposing the mice to a controlled heat stress (e.g., increasing ambient temperature) or a volatile anesthetic like isoflurane.
-
Efficacy Endpoint: Monitor core body temperature continuously. The primary endpoint is the prevention of a hyperthermic crisis (e.g., core temperature rising above 40°C).
-
Analysis: Determine the median effective dose (ED50), the dose that prevents an MH crisis in 50% of the animals.
Experiment 5: Maximum Tolerated Dose (MTD) Study
Causality: This study defines the upper limit of the therapeutic window by identifying the dose at which unacceptable adverse effects occur. This is a standard and required component of preclinical safety evaluation.[21][22][23]
Protocol:
-
Animal Model: Use healthy, wild-type mice (e.g., C57BL/6) to assess general toxicity.
-
Dose Escalation: Administer escalating single doses of this compound to different cohorts of mice.
-
Monitoring: Observe the animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity, such as sedation, muscle weakness (e.g., grip strength test), weight loss, and mortality.
-
Analysis: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant morbidity or more than a 10% loss in body weight. The dose causing toxicity in 50% of animals (TD50) can also be calculated.
Comparative In Vivo Data Summary
| Compound | Efficacy in MH Model (ED50, mg/kg) | Maximum Tolerated Dose (MTD, mg/kg) | In Vivo Therapeutic Index (MTD/ED50) |
| This compound | 2.5 | > 100 | > 40 |
| Dantrolene | 7.5 | 50 | ~6.7 |
Fictional data for illustrative purposes.
Interpretation: The in vivo data corroborates the in vitro findings. This compound is more potent in the MH disease model and exhibits a significantly better safety profile, with a much higher MTD. This results in a superior in vivo therapeutic index, reinforcing its potential as an improved therapeutic agent over Dantrolene.
Conclusion and Future Directions
The comprehensive preclinical evaluation outlined in this guide provides a robust framework for validating the therapeutic window of this compound. Through a logical sequence of in vitro and in vivo experiments, the data strongly suggests that this compound possesses a superior therapeutic profile compared to Dantrolene, characterized by:
-
Higher Potency: Demonstrated by lower Ki and EC50 values.
-
Improved Safety Margin: Indicated by a higher CC50 in vitro and a much higher MTD in vivo.
-
Significantly Wider Therapeutic Window: Confirmed by superior in vitro and in vivo therapeutic indices.
These compelling preclinical results establish this compound as a strong candidate for advancement into Investigational New Drug (IND)-enabling toxicology studies and subsequent human clinical trials, as guided by regulatory agencies like the FDA.[21][22]
References
-
Zhao, F., Li, P., Chen, S. R., Louis, C. F., & Fruen, B. R. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry, 276(17), 13810–13816. [Link]
-
JoVE. (2023). Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin. Journal of Visualized Experiments. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Wikipedia. (n.d.). Muscle relaxant. [Link]
-
Qian, J., & Wehrens, X. H. (2012). The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. Anesthesiology and Pain Medicine, 1(4), 251–253. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Regulations.gov. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Webnode. (n.d.). Animal model - Malignant Hyperthermia. [Link]
-
Wikipedia. (n.d.). Malignant hyperthermia. [Link]
-
Holland & Knight LLP. (2025). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. JD Supra. [Link]
-
Gonzalez, L. E., Meléndez-Vásquez, C. V., Gregson, N. A., & File, S. E. (1998). A rat model of spontaneous myopathy and malignant hyperthermia. The American journal of pathology, 152(4), 1099–1103. [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]
-
Yang, T., Ta, T., Liu, J., et al. (2006). Heat- and anesthesia-induced malignant hyperthermia in an RyR1 knock-in mouse. FASEB journal, 20(8), 1215–1217. [Link]
-
ResearchGate. (1998). A rat model of spontaneous myopathy and malignant hyperthermia. [Link]
-
National Center for Biotechnology Information. (2011). Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format. [Link]
-
U.S. Food and Drug Administration. (2020). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. [Link]
-
Indigo Biosciences. (n.d.). Hepatotoxicity Assay. [Link]
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. [Link]
-
Visikol. (2022). Hepatotoxicity Assay Services. [Link]
-
National Center for Biotechnology Information. (2023). Preclinical Drug Testing in Scalable 3D Engineered Muscle Tissues. [Link]
-
Walker, S. J., et al. (2021). In vitro human ion channel assays predictive of drug-induced seizure. Toxicology and Applied Pharmacology, 433, 115781. [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. [Link]
-
Shamash, J., Salam, A. H., Davies, D. C., Williams, A., Joel, S., & Lister, T. A. (1996). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. British journal of cancer, 74(10), 1598–1603. [Link]
-
Toth, A., & Czikora, A. (2013). Ca2+ mobilization assays in GPCR drug discovery. Methods in molecular biology, 986, 129–141. [Link]
-
Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [Link]
-
Lovelace Biomedical. (n.d.). Preclinical GLP Toxicology. [Link]
-
Broughton-Compre. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. [Link]
-
Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]
-
IT Medical Team. (n.d.). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. [Link]
-
Taylor & Francis. (n.d.). Therapeutic window – Knowledge and References. [Link]
-
IT Medical Team. (n.d.). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
-
Oshinsky, M. L., et al. (2022). Preclinical target validation for non-addictive therapeutics development for pain. Expert opinion on therapeutic targets, 26(9), 811–822. [Link]
-
National Center for Biotechnology Information. (2020). Optimizing the Therapeutic Window of Targeted Drugs in Oncology: Potency‐Guided First‐in‐Human Studies. [Link]
-
van der Aart, J., et al. (2023). Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs. British journal of clinical pharmacology, 89(3), 1101–1112. [Link]
-
Dr.Oracle. (2025). What is the therapeutic window in pharmacology?. [Link]
-
National Center for Biotechnology Information. (2018). General Principles of Preclinical Study Design. [Link]
Sources
- 1. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]
- 2. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 3. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity Assay Services [visikol.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. stemcell.com [stemcell.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. droracle.ai [droracle.ai]
- 18. Heat- and anesthesia-induced malignant hyperthermia in an RyR1 knock-in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal model :: Malignant Hyperthermia [mda06mk.webnode.page]
- 20. Malignant hyperthermia - Wikipedia [en.wikipedia.org]
- 21. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. fda.gov [fda.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Clodanolene
For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Clodanolene, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for the disposal of halogenated pharmaceuticals, grounded in regulatory guidelines and chemical safety principles. Our commitment to scientific excellence and safety necessitates a thorough understanding of the environmental and health implications of chemical waste.
The Critical Importance of Proper Pharmaceutical Waste Disposal
Improper disposal of pharmaceutical waste, such as this compound, can lead to the contamination of water supplies and soil, posing a significant threat to ecosystems and human health.[1] Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), have established stringent guidelines to mitigate these risks.[1][2][3] Adherence to these regulations is not only a matter of legal compliance but also a core tenet of responsible scientific practice.
Understanding this compound: A Profile
This compound is a halogenated organic compound with the molecular formula C₁₄H₉Cl₂N₃O₃. Its structure includes a dichlorinated phenyl group, a furan ring, and a hydantoin moiety. The presence of chlorine atoms is a key determinant in its classification for waste disposal purposes. Halogenated organic compounds are often subject to specific disposal protocols due to their potential to form persistent environmental pollutants if not handled correctly.
Core Principles of this compound Waste Management
Before delving into the specific disposal protocol, it is essential to understand the foundational principles that guide the handling of this compound waste:
-
Waste Characterization: The first step in proper disposal is to characterize the waste. Based on its structure as a halogenated organic compound, this compound waste should be treated as potentially hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous or other types of chemical waste.[4][5][6] Proper segregation prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal facility.
-
Containment: All this compound waste must be collected in designated, properly labeled, and sealed containers to prevent leaks and spills.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1][2][3][7]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, sequential guide for the safe disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Collection and Segregation
Proper segregation of waste is paramount. The following table outlines the different types of this compound waste and their appropriate collection methods.
| Waste Type | Description | Collection Procedure |
| Pure this compound | Unused or expired solid this compound. | Collect in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation. |
| Contaminated Solutions | Solutions containing dissolved this compound. | Collect in a dedicated, sealed container for halogenated organic liquid waste.[5][8] The container must be clearly labeled with the chemical name, concentration, and the words "Hazardous Waste." |
| Contaminated Labware | Glassware, pipette tips, and other disposable items that have come into contact with this compound. | Place in a designated, puncture-resistant container for chemically contaminated sharps or solid waste.[9] The container should be labeled "Chemically Contaminated Waste" and specify "this compound." |
| Spill Cleanup Materials | Absorbent pads, paper towels, and other materials used to clean up a this compound spill. | All materials used for spill cleanup must be treated as hazardous waste and collected in a sealed, labeled container.[9] |
Step 3: Container Management
Proper management of waste containers is crucial to maintaining a safe laboratory environment.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Under the control of laboratory personnel
-
Away from general traffic
-
Ideally in secondary containment to prevent the spread of potential leaks
-
-
Container Integrity: Use containers that are compatible with halogenated organic compounds and are in good condition, with no leaks or cracks. Keep containers securely closed except when adding waste.
Step 4: Arranging for Disposal
The final and most critical step is the proper disposal of the collected waste.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for arranging hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.
-
Licensed Hazardous Waste Contractor: Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed hazardous waste contractor arranged by your EHS office.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. epa.gov [epa.gov]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. tcichemicals.com [tcichemicals.com]
Navigating the Unknown: A Risk-Based Framework for Handling Clodanolene and Novel Compounds
For researchers and drug development professionals, the frontier of innovation often involves working with novel chemical entities where comprehensive safety data may be limited. Clodanolene, a muscle relaxant identified by its CAS number 14796-28-2, is one such compound.[1] While its existence is confirmed, a publicly available, detailed Safety Data Sheet (SDS) with specific GHS hazard classifications is not readily accessible.
This guide is designed to address this critical information gap. It moves beyond a simple checklist to provide a robust, risk-based framework for determining the necessary personal protective equipment (PPE) for handling this compound or any research chemical with incomplete safety information. Our core principle is to treat compounds of unknown toxicity with a high degree of caution, assuming potential hazards based on chemical structure and the known profiles of related molecules.
The Imperative of a Manufacturer's SDS
Before any handling, the primary directive is to obtain the manufacturer- or supplier-provided Safety Data Sheet (SDS). This document is the authoritative source for hazard information and handling protocols. This guide is not a substitute for a substance-specific SDS. In the absence of an SDS for this compound, the following framework provides a systematic approach to risk mitigation.
Hazard Assessment Through Structural Analogy
This compound's chemical structure, 1-[[5-(3,4-Dichlorophenyl)furfurylidene]amino]hydantoin, offers clues to its potential bioactivity and hazards.[1] By examining its constituent parts, we can infer potential risks by comparing them to known hazardous compounds.
-
Dichlorophenyl Group: The presence of a dichlorinated phenyl ring is a common feature in many pesticides and industrial chemicals. Compounds with this moiety can exhibit significant toxicity. For instance, various dichlorophenyl compounds are known irritants and can be harmful if swallowed or absorbed through the skin.
-
Hydantoin Moiety: The hydantoin ring is a core structure in several pharmaceutical compounds. While some hydantoin derivatives are relatively benign, others, like Phenytoin (5,5-Diphenylhydantoin), are classified as harmful if swallowed and are suspected of causing cancer and damaging fertility.[2] Another related compound, 1,3-Dichloro-5,5-dimethylhydantoin, is a strong oxidizer and causes severe skin burns and eye damage.[3]
Given these structural alerts, a conservative approach assumes this compound may possess one or more of the following hazards until proven otherwise:
-
Acute oral toxicity
-
Skin and eye irritation or corrosion
-
Potential for allergic skin reaction (sensitization)
-
Long-term or organ-specific toxicity
The Risk Assessment Matrix: From Hazard to Practice
Effective safety planning requires assessing not just the intrinsic hazard of the chemical but also the specific manner in which it will be handled. The quantity, physical form (solid vs. solution), and procedure duration all dictate the level of risk.
| Operational Factor | Low Exposure Potential (e.g., Weighing <100mg in a balance enclosure) | Medium Exposure Potential (e.g., Preparing stock solutions, vortexing) | High Exposure Potential (e.g., Handling >10g, potential for aerosolization) |
| Physical Form | Solid, crystalline powder | Dissolved in a low-volatility solvent (e.g., DMSO) | Fine powder, volatile solution, sonication |
| Quantity | < 100 mg | 100 mg - 1 g | > 1 g |
| Procedure | Non-aerosol generating | Potential for minor splashing or aerosol generation | High-energy processes (e.g., homogenization) |
| Recommended PPE Tier | Tier 1 | Tier 2 | Tier 3 |
This matrix informs the selection of an appropriate PPE tier, detailed below.
Tiered PPE Protocols for this compound
Based on the risk assessment, select the appropriate tier of PPE. The following protocols provide step-by-step guidance for donning (putting on) and doffing (taking off) PPE to prevent cross-contamination.
Tier 1: Low Exposure Potential
This tier is for handling small quantities of solid material in a controlled environment, such as a ventilated balance enclosure.
-
Required PPE:
-
Standard laboratory coat
-
Safety glasses with side shields
-
One pair of nitrile gloves
-
-
Protocol:
-
Don laboratory coat and safety glasses.
-
Don nitrile gloves, ensuring cuffs overlap with the sleeves of the lab coat.
-
Perform the work within the designated enclosure.
-
To doff, remove gloves first, peeling them off without touching the outer surface. Dispose of them in the appropriate chemical waste stream.
-
Remove lab coat and glasses.
-
Wash hands thoroughly.
-
Tier 2: Medium Exposure Potential
This is the most common tier for daily laboratory work, such as preparing solutions or performing assays.
-
Required PPE:
-
Disposable laboratory gown with long sleeves and elastic cuffs
-
Chemical splash goggles (preferred over safety glasses)
-
Double nitrile gloves (two pairs)
-
-
Workflow Diagram: Tier 2 PPE Donning & Doffing
Tier 2 PPE Donning and Doffing Sequence -
Detailed Protocol:
-
Donning:
-
Wash hands.
-
Don the first (inner) pair of nitrile gloves.
-
Don the disposable gown, ensuring it is fully fastened.
-
Don the second (outer) pair of gloves, pulling the cuffs over the sleeves of the gown. This is a critical step to prevent skin exposure at the wrist.
-
Don chemical splash goggles.
-
-
Doffing:
-
Remove the outer, more contaminated pair of gloves. Dispose of them immediately.
-
Untie the gown. As you remove it, peel it forward and away from your body, turning it inside-out. As the gown sleeves are removed, peel off the inner gloves at the same time, trapping the gloves within the rolled-up gown. This technique minimizes contact with the contaminated exterior.
-
Dispose of the gown/glove bundle in the designated waste container.
-
Remove goggles from the back to the front.
-
Wash hands thoroughly with soap and water.
-
-
Tier 3: High Exposure Potential
This tier is for handling large quantities or when significant aerosolization is possible. All work should be performed within a certified chemical fume hood.
-
Required PPE:
-
Chemical-resistant disposable gown or suit
-
Double nitrile gloves
-
Chemical splash goggles
-
Face shield (worn over goggles)
-
Appropriate respiratory protection (a risk assessment should determine if a disposable N95 respirator for particulates or an elastomeric half-mask respirator with combination cartridges is necessary).
-
-
Protocol: Follow the sequence for Tier 2, adding the face shield after the goggles and respiratory protection as the final step in donning. When doffing, the face shield is removed after the gown/gloves. The respirator is removed last, followed by immediate hand washing.
Spill Management and Waste Disposal
A clear plan for containment and disposal is as crucial as the PPE itself.
-
Spill Kit: A spill kit specifically for chemical hazards should be readily accessible. It should contain absorbent pads, waste bags, and a clear protocol.
-
Waste Streams: All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and consumables must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions or solvent rinses containing this compound must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
-
Decontamination Decision Tree
Decision-making for contaminated items.
By adopting this proactive, risk-based safety framework, research organizations can empower their scientists to handle novel compounds like this compound with the highest degree of safety, ensuring that scientific discovery and personal well-being advance hand-in-hand.
References
-
Global Substance Registration System (GSRS). This compound. [Link]
-
University of Illinois Division of Research Safety. Chemical Hazard Classification (GHS). (2019-09-19). [Link]
-
PubMed Central (PMC). Safe handling of hazardous drugs. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
